molecular formula C10H11NO3 B556305 n-Benzoyl-d-alanine CAS No. 17966-60-8

n-Benzoyl-d-alanine

Cat. No.: B556305
CAS No.: 17966-60-8
M. Wt: 193.20 g/mol
InChI Key: UAQVHNZEONHPQG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzoyl-D-alanine is a chiral alanine derivative serving as a critical building block in pharmaceutical development and biochemical research. This compound demonstrates research value as a precursor in synthesizing peptide-based drugs and complex biofunctional molecules, leveraging its D-alanine configuration for creating specialized non-proteinogenic amino acid structures. Researchers have identified significant antifungal activity in related N-benzoyl amino acids against filamentous fungi like Aspergillus fumigatus, suggesting potential for developing novel antifungal agents. The compound's mechanism involves targeting bacterial enzymes, specifically binding to Penicillin-binding protein 1b (PBP-1b) in Streptococcus pneumoniae, making it valuable for studying bacterial cell wall biosynthesis and resistance mechanisms. It also facilitates the stereo-controlled synthesis of aryl-keto α-amino acids through Friedel-Crafts acylation, enabling construction of optically pure compounds for chiral synthesis. Applied across pharmaceutical development, cosmetic formulations, and analytical chemistry, this reagent helps researchers explore protein interactions, enzyme activities, and metabolic processes while developing new therapeutic strategies and analytical methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-benzamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQVHNZEONHPQG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

n-Benzoyl-d-alanine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Benzoyl-D-alanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound. The information is intended to support research and development activities in the fields of medicinal chemistry, biochemistry, and pharmacology.

Chemical Structure and Properties

This compound is a derivative of the amino acid D-alanine where the amino group is acylated with a benzoyl group.[1] This modification is significant in peptide synthesis as the benzoyl group acts as a protecting group for the amine functionality.[2]

Chemical Structure:

The chemical structure of this compound is depicted below.

Diagram: Chemical Structure of this compound

chemical_structure cluster_benzoyl Benzoyl Group cluster_alanine D-alanine Moiety b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 b6 b5->b6 b6->b1 c7 C=O b6->c7 n N-H c7->n ca Cα-H n->ca ch3 CH₃ ca->ch3 cooh COOH ca->cooh

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound and its related stereoisomers are summarized in the table below for easy comparison.

PropertyThis compoundN-Benzoyl-L-alanineN-Benzoyl-DL-alanine
CAS Number 17966-60-8[1]2198-64-3[3]1205-02-3[4]
Molecular Formula C₁₀H₁₁NO₃[1]C₁₀H₁₁NO₃[3]C₁₀H₁₁NO₃[4]
Molecular Weight 193.20 g/mol [1]193.20 g/mol [3]193.20 g/mol [4]
Appearance Off-white to light yellow solid[1]Solid[5]White crystal[6]
Melting Point 128-134 °C[1]139-142 °C[3]165.5 °C[6]
Solubility Very slightly soluble in water[7]-Very slightly soluble in water[6]
Optical Rotation [α]D²⁰ = -5.5 ± 1º (c=1 in MeOH)[1]--
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataDescription
¹H NMR (DMSO-d₆, 90 MHz) δ (ppm): 12 (s, 1H, COOH), 8.69 (d, 1H, NH), 7.93 (m, 2H, Ar-H), 7.5 (m, 3H, Ar-H), 4.49 (m, 1H, α-CH), 1.44 (d, 3H, β-CH₃)[8]
¹³C NMR Data available, see SpectraBase for details.[9]
IR Spectroscopy Characteristic peaks for N-H, C=O (amide and carboxylic acid), and aromatic C-H bonds are observed.[4][10]
Mass Spectrometry Molecular ion peak (M+) at m/z 193.[10]

Experimental Protocols

Synthesis of this compound (Schotten-Baumann Reaction)

This protocol is adapted from the synthesis of N-Benzoyl-L-alanine and is applicable for the D-enantiomer.[7]

Materials:

  • D-alanine

  • 2N Sodium hydroxide (B78521) solution

  • Benzoyl chloride

  • Concentrated hydrochloric acid

  • Ice

Procedure:

  • Dissolve D-alanine (1.0 equivalent) in 2N sodium hydroxide solution with cooling in an ice bath (0-5 °C).

  • Add benzoyl chloride (1.1 equivalents) and an equal volume of 2N sodium hydroxide solution alternately in small portions with vigorous shaking and while maintaining the temperature at 0-5 °C. Ensure the reaction mixture remains alkaline.

  • After the addition is complete, shake the mixture for 15 minutes at room temperature.

  • Acidify the clear solution with concentrated hydrochloric acid to a pH of 2, while cooling in an ice bath, to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry.

Diagram: Synthesis Workflow for this compound

synthesis_workflow start Start: D-alanine in NaOH(aq) step1 Add Benzoyl Chloride and NaOH(aq) alternately at 0-5 °C start->step1 step2 Shake at Room Temperature step1->step2 step3 Acidify with HCl to pH 2 step2->step3 step4 Precipitation of this compound step3->step4 end End: Filtration and Drying step4->end

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Purification of the crude product can be achieved by recrystallization from ethanol (B145695) or an aqueous ethanol mixture.[2]

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cooling in a refrigerator can enhance the yield.

  • Collect the purified crystals by filtration and dry.

Analytical Methods

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A common eluent system is n-butanol:acetic acid:water (3:1:1 by volume).[11]

  • Visualization: UV light (if the compound is UV active) or staining with a suitable reagent like ninhydrin (B49086) (though the protected amine may not react).

High-Performance Liquid Chromatography (HPLC):

  • Mode: Reverse-phase HPLC is commonly used.[6]

  • Column: A C18 column is often suitable.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is typical.[6]

  • Detection: UV detection at a suitable wavelength (e.g., 230 nm).[12]

Biological Activity and Applications

This compound serves as a valuable building block in pharmaceutical and biochemical research.[1] Its primary applications include peptide synthesis and the study of enzyme-substrate interactions.[2]

Role in Targeting Bacterial Cell Wall Synthesis

D-alanine is a crucial component of the peptidoglycan in bacterial cell walls. The enzyme D-alanyl-D-alanine ligase (Ddl) is essential for the synthesis of the D-alanyl-D-alanine dipeptide, a key precursor in peptidoglycan biosynthesis. Inhibition of this enzyme is a validated strategy for antibacterial drug development. This compound and its derivatives can be investigated as potential inhibitors or probes for this enzyme.

Diagram: this compound as a Potential Modulator of D-alanyl-D-alanine Ligase

signaling_pathway D_alanine 2x D-alanine Ddl D-alanyl-D-alanine Ligase (Ddl) D_alanine->Ddl ATP ATP ATP->Ddl D_ala_D_ala D-alanyl-D-alanine Ddl->D_ala_D_ala ADP_Pi ADP + Pi Ddl->ADP_Pi Peptidoglycan Peptidoglycan Biosynthesis D_ala_D_ala->Peptidoglycan Bacterial_cell_wall Bacterial Cell Wall Integrity Peptidoglycan->Bacterial_cell_wall N_Benzoyl_D_alanine This compound (Potential Inhibitor) N_Benzoyl_D_alanine->Ddl

Caption: Potential inhibitory role in bacterial cell wall synthesis.

This technical guide provides foundational information for researchers working with this compound. The provided protocols and data are intended to be a starting point for further investigation and application in drug discovery and development.

References

The Multifaceted Functions of N-Benzoyl-d-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-d-alanine, a derivative of the amino acid d-alanine (B559566), is a versatile molecule with significant applications in biochemical and pharmaceutical research. As a member of the N-acyl amino acid (NAAA) family, it serves not only as a crucial building block in synthetic chemistry but also holds potential as a modulator of enzymatic activity and a participant in cellular signaling. This technical guide provides an in-depth exploration of the core functions of this compound, presenting quantitative data for analogous compounds, detailed experimental protocols for its study, and visualizations of its potential biological context.

Core Functions and Applications

This compound and its stereoisomers are primarily utilized in several key areas of scientific research:

  • Enzyme Inhibition and Substrate Specificity Studies: N-acylated amino acids are widely used to probe the active sites of proteases. This compound, due to its structural similarity to peptide substrates, is a valuable tool for investigating the mechanisms of enzymes such as carboxypeptidase A and trypsin. The benzoyl group provides a hydrophobic moiety that can interact with the enzyme's binding pocket, while the d-alanine residue allows for the study of stereospecificity in substrate recognition and inhibition.

  • Protected Amino Acid in Peptide Synthesis: The benzoyl group serves as a protecting group for the amine functionality of d-alanine, preventing unwanted side reactions during the stepwise synthesis of peptides. This allows for the controlled incorporation of d-alanine into peptide chains, which is of particular interest in the development of peptide-based therapeutics with enhanced stability against enzymatic degradation.

  • Potential Role in Cellular Signaling: As an N-acyl amino acid, this compound belongs to a class of molecules recognized as endogenous signaling lipids.[1][2] These molecules are known to interact with various cellular targets, including G protein-coupled receptors (GPCRs), to modulate a range of physiological processes.[1][3] While the specific signaling roles of this compound are still under investigation, its structural class suggests potential involvement in cell-cell communication.

Quantitative Data: Inhibition of Carboxypeptidase A by N-Acyl Amino Acid Analogs

InhibitorEnzymeSubstrateKi (μM)Inhibition Type
DL-2-Benzyl-3-formylpropanoic acidCarboxypeptidase AO-(trans-p-chlorocinnamoyl)-L-β-phenyllactate0.48Competitive
(+/-)-3-(p-methoxybenzoyl)-2-benzylpropanoic acidCarboxypeptidase ANot Specified180Not Specified
N-(hydroxyaminocarbonyl)phenylalanine (racemic)Carboxypeptidase ANot Specified2.09Competitive
N-(hydroxyaminocarbonyl)-D-phenylalanineCarboxypeptidase ANot Specified1.54Competitive

Experimental Protocols

Synthesis of N-Benzoyl-l-alanine

A common method for the synthesis of N-benzoyl-l-alanine is the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzoyl chloride under basic conditions.

Materials:

  • L-alanine

  • 2N Sodium hydroxide (B78521) solution

  • Benzoyl chloride

  • Concentrated hydrochloric acid

  • Ice bath

Procedure:

  • Dissolve L-alanine (0.2 mole) in 2N sodium hydroxide solution (120 ml) while cooling in an ice bath to 0-5°C.[4]

  • Add benzoyl chloride (0.22 mole) and 2N sodium hydroxide (120 ml) in ten equal and alternate portions with vigorous shaking and continuous cooling.[4] Maintain the reaction mixture at an alkaline pH throughout the addition.

  • After the addition is complete, shake the mixture for 15 minutes at room temperature.[4]

  • Acidify the clear solution to pH 2 with concentrated hydrochloric acid while cooling in an ice bath to precipitate the product.[4]

  • Collect the solid N-benzoyl-l-alanine by filtration and wash with cold water. The product can be further purified by recrystallization.

Carboxypeptidase A Inhibition Assay

This protocol describes a continuous spectrophotometric rate determination assay to evaluate the inhibitory potential of this compound on bovine pancreatic carboxypeptidase A. The assay is adapted from a standard procedure using hippuryl-L-phenylalanine as the substrate.[1]

Materials:

  • Bovine Pancreas Carboxypeptidase A (e.g., Sigma-Aldrich C9268)

  • Hippuryl-L-phenylalanine (Substrate)

  • This compound (Test Inhibitor)

  • Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

  • Spectrophotometer capable of measuring absorbance at 254 nm

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Buffer: Prepare a 25 mM Tris-HCl buffer with 500 mM NaCl and adjust the pH to 7.5 at 25°C.

    • Substrate Stock Solution (1.0 mM): Dissolve hippuryl-L-phenylalanine in the buffer.

    • Enzyme Stock Solution: Prepare a solution of Carboxypeptidase A in cold 1.0 M NaCl to a concentration of 4-8 units/mL.

    • Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute to various concentrations in the buffer. Ensure the final solvent concentration in the assay does not exceed 1%.

  • Assay Protocol:

    • Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.

    • In a quartz cuvette, add 2.9 mL of the substrate solution and the desired volume of the inhibitor solution (or buffer for the uninhibited control).

    • Incubate the mixture in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a baseline rate.

    • Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and mix thoroughly.

    • Monitor the increase in absorbance at 254 nm for 3-5 minutes. The rate of hydrolysis of hippuryl-L-phenylalanine results in the formation of hippuric acid, which absorbs at this wavelength.

    • Determine the initial reaction velocity (ΔA254/minute) from the linear portion of the curve for both the inhibited and uninhibited reactions.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration to determine the mechanism of inhibition and calculate the Ki value.

Mandatory Visualizations

Signaling Pathway

As an N-acyl amino acid, this compound may function as a signaling molecule by interacting with G protein-coupled receptors (GPCRs). The following diagram illustrates a representative signaling pathway for an N-acyl amino acid activating a Gαq/11-coupled GPCR.

N_Acyl_Amino_Acid_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NAAA This compound (N-Acyl Amino Acid) GPCR GPCR (e.g., GPR55) NAAA->GPCR Binding & Activation G_protein Gαq/11 Gβγ GPCR->G_protein GDP/GTP Exchange PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activation Downstream Downstream Signaling PKC->Downstream Phosphorylation Cascade

Caption: A representative Gαq/11-coupled GPCR signaling pathway for N-acyl amino acids.

Experimental Workflow

The following diagram outlines the workflow for the Carboxypeptidase A inhibition assay described in section 3.2.

CPA_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Buffer - Substrate (Hippuryl-L-Phe) - Enzyme (CPA) - Inhibitor (this compound) start->prep_reagents setup_assay Set up Spectrophotometer: - Wavelength: 254 nm - Temperature: 25°C prep_reagents->setup_assay prepare_cuvette Prepare Cuvette: - Add Substrate - Add Inhibitor (or Buffer) setup_assay->prepare_cuvette equilibrate Equilibrate and Record Baseline prepare_cuvette->equilibrate initiate_reaction Initiate Reaction: Add Enzyme Solution equilibrate->initiate_reaction monitor_absorbance Monitor Absorbance Increase over Time initiate_reaction->monitor_absorbance analyze_data Analyze Data: - Calculate Initial Velocity - Determine % Inhibition - Calculate Ki monitor_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the Carboxypeptidase A inhibition assay.

Conclusion

This compound is a valuable chemical entity with established roles in synthetic chemistry and significant potential in the exploration of enzyme mechanisms and cellular signaling. Its utility as a tool for studying protease stereospecificity is clear, and its classification as an N-acyl amino acid places it within an exciting and expanding field of lipid signaling research. Further investigation is warranted to elucidate its specific biological targets and signaling pathways, which could unveil new opportunities for therapeutic intervention. This guide provides a foundational understanding and practical methodologies to facilitate such future research endeavors.

References

n-Benzoyl-d-alanine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Benzoyl-d-alanine is a derivative of the amino acid d-alanine (B559566). While the L-isomers of amino acids are more common in nature, d-amino acids and their derivatives play crucial roles in various biological processes and serve as valuable chiral building blocks in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications in research.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 17966-60-8N/A
Molecular Weight 193.20 g/mol N/A
Molecular Formula C₁₀H₁₁NO₃N/A

Experimental Protocols

Synthesis of this compound

A general method for the N-benzoylation of amino acids can be adapted for the synthesis of this compound from d-alanine. The following protocol is based on the Schotten-Baumann reaction conditions.

Materials:

  • d-alanine

  • Benzoyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of d-alanine: Dissolve d-alanine in a suitable amount of distilled water in a flask.

  • Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to raise the pH to approximately 10-11. This deprotonates the amino group, making it a more effective nucleophile.

  • Addition of Benzoyl Chloride: While vigorously stirring the cooled solution, slowly add benzoyl chloride. Maintain the pH of the solution by adding sodium hydroxide solution as needed. The reaction is exothermic, so the temperature should be kept low to minimize side reactions.

  • Reaction Completion: After the addition of benzoyl chloride is complete, continue stirring the reaction mixture at room temperature for a few hours to ensure the reaction goes to completion.

  • Precipitation: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid group of this compound, causing it to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying: Dry the purified this compound product under vacuum.

Applications in Research

While specific signaling pathways involving this compound are not extensively documented, its primary application lies in its role as a chiral building block and a tool in biochemical and pharmaceutical research.

Use in Enzymatic Studies

This compound can be utilized as a substrate or inhibitor in enzymatic studies to probe the stereospecificity and active site of enzymes. The benzoyl group provides a chromophore that can facilitate spectroscopic analysis of enzyme kinetics.

Below is a generalized workflow for investigating enzyme interactions with this compound.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis cluster_conclusion Conclusion enzyme_prep Enzyme Purification and Characterization incubation Incubation of Enzyme with this compound enzyme_prep->incubation substrate_prep This compound Solution Preparation substrate_prep->incubation data_acquisition Data Acquisition (e.g., Spectrophotometry) incubation->data_acquisition kinetic_analysis Kinetic Parameter Determination (Km, Vmax) data_acquisition->kinetic_analysis inhibition_studies Inhibition Studies (if applicable) data_acquisition->inhibition_studies conclusion Elucidation of Enzyme Stereospecificity and Mechanism kinetic_analysis->conclusion inhibition_studies->conclusion

Caption: Generalized workflow for enzymatic studies using this compound.

Chiral Building Block in Synthesis

Conclusion

This compound is a protected form of d-alanine with significant applications in synthetic chemistry and biochemical research. While detailed information on its direct biological activity and involvement in specific signaling pathways is limited, its utility as a chiral building block and a tool for studying enzyme stereospecificity is well-established. Further research into the unique biological roles of d-amino acid derivatives like this compound may reveal novel therapeutic applications.

N-Benzoyl-d-alanine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of N-Benzoyl-d-alanine as a Metabolite in Biological Systems

This technical guide provides a comprehensive overview of this compound, catering to researchers, scientists, and drug development professionals. The document delves into its chemical properties, metabolic pathways, analytical methodologies, and its potential, albeit currently limited, role in biological systems.

Core Concepts: Chemical Identity and Properties

This compound is an N-acylated derivative of the D-amino acid alanine (B10760859). It is characterized by a benzoyl group attached to the amino group of alanine. While the L-form, N-benzoyl-L-alanine, is also a recognized metabolite, this guide focuses on the D-enantiomer due to the distinct metabolic pathways governing D-amino acids in biological systems.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.20 g/mol [1]
IUPAC Name (2R)-2-benzamidopropanoic acid[1]
CAS Number 17966-60-8
Appearance White crystalline solid
Solubility Very slightly soluble in water

Metabolic Pathways: Formation and Degradation

The presence of this compound in biological systems is primarily linked to detoxification pathways, particularly in response to an overload of benzoic acid. Its degradation is presumed to follow the established routes for N-acyl-D-amino acids.

Biosynthesis: A Detoxification Mechanism

The primary route for the formation of N-benzoyl-alanine in mammals is through the conjugation of benzoyl-CoA with alanine. This process serves as a detoxification mechanism to eliminate excess benzoic acid from the body. A notable clinical observation is the detection of significant amounts of benzoylalanine in the urine of hyperammonemic patients undergoing treatment with sodium benzoate[2]. This suggests that when the primary detoxification pathway for benzoate (B1203000) (conjugation with glycine (B1666218) to form hippuric acid) is saturated, the body utilizes alanine as an alternative substrate[2].

The biosynthesis can be summarized as follows:

  • Activation of Benzoic Acid: Benzoic acid is first activated to its coenzyme A thioester, benzoyl-CoA.

  • N-Acylation of Alanine: The enzyme glycine N-acyltransferase (GLYAT), which is known to have some activity with other amino acids like alanine, may catalyze the transfer of the benzoyl group from benzoyl-CoA to the amino group of alanine, forming N-benzoyl-alanine[3].

Biosynthesis of N-Benzoyl-alanine benzoic_acid Benzoic Acid benzoyl_coa Benzoyl-CoA benzoic_acid->benzoyl_coa Acyl-CoA Synthetase n_benzoyl_alanine N-Benzoyl-alanine benzoyl_coa->n_benzoyl_alanine Glycine N-acyltransferase (potential activity) coa CoA alanine Alanine alanine->n_benzoyl_alanine atp ATP amp_ppi AMP + PPi Degradation of this compound n_benzoyl_d_alanine This compound benzoic_acid Benzoic Acid n_benzoyl_d_alanine->benzoic_acid N-acyl-D-amino acid amidohydrolase d_alanine D-Alanine n_benzoyl_d_alanine->d_alanine N-acyl-D-amino acid amidohydrolase water H₂O Experimental Workflow for this compound Quantification sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_msms LC-MS/MS Analysis reconstitute->lc_msms data_analysis Data Analysis lc_msms->data_analysis

References

The Strategic Incorporation of D-Amino Acids in Peptide Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, analysis, and application of D-amino acid-containing peptides, highlighting their enhanced stability and therapeutic potential.

In the landscape of peptide-based therapeutics, the quest for enhanced stability and efficacy is paramount. Nature predominantly utilizes L-amino acids, rendering native peptides susceptible to rapid degradation by proteases. The strategic incorporation of D-amino acids, the non-canonical mirror images of their L-counterparts, has emerged as a powerful tool to overcome this limitation. This technical guide provides a comprehensive overview of the role of D-amino acids in peptide synthesis, from fundamental principles to practical applications in drug development. We delve into the profound impact of D-amino acid substitution on peptide structure, stability, and biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Stereochemical Advantage: Enhanced Proteolytic Resistance

The primary and most significant advantage of incorporating D-amino acids into peptide sequences is the remarkable increase in their resistance to enzymatic degradation.[1][2] Endogenous proteases, the enzymes responsible for peptide catabolism, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1] The introduction of a D-amino acid creates a steric hindrance within the peptide backbone, making it a poor substrate for these enzymes.[2] This disruption of stereospecific recognition leads to a substantial increase in the peptide's half-life in biological fluids, a critical factor for therapeutic efficacy.[2]

Quantitative Analysis of Peptide Stability

The enhanced stability of D-amino acid-containing peptides has been quantified in numerous studies. The following tables summarize the comparative stability of L-peptides and their D-amino acid-containing analogs in the presence of proteases and in biological media.

Peptide SequenceModificationAssay ConditionHalf-Life (t½) / % RemainingAnalytical Method
Antimicrobial Peptide L-amino acidsTrypsin & ChymotrypsinDegradedHPLC
All D-amino acids (D-CP)Trypsin & ChymotrypsinImproved stabilityHPLC
Partial D-lysine substitutionTrypsinImproved stabilityHPLC
Pep05 (KRLFKKLLKYLRKF) L-amino acidsTrypsin< 10% remaining after 5hLC-MS
All L-Lys/Arg replaced with D-Lys/Arg (DP06)Trypsin~15% remaining after 18hLC-MS
Generic Peptide L-amino acidsHuman SerumShortRP-HPLC
D-amino acid substitutionHuman SerumSignificantly longerRP-HPLC

Impact on Structure and Biological Activity

The substitution of an L-amino acid with its D-enantiomer can have a profound impact on the peptide's three-dimensional structure. This, in turn, can modulate its biological activity, including receptor binding affinity and signaling pathway activation.[3]

  • Modulation of Secondary Structure: D-amino acids can induce or stabilize specific secondary structures, such as β-turns and α-helices, which can be crucial for receptor binding.[3][4] Conversely, they can also disrupt existing secondary structures, a feature that can be leveraged to fine-tune activity or reduce off-target effects.[4]

  • Altered Receptor Affinity and Selectivity: By modifying the peptide's conformation and the spatial orientation of its side chains, D-amino acid incorporation can lead to altered binding affinities and selectivities for target receptors.[3] In some instances, this can result in the development of superagonists or selective antagonists.[1]

Quantitative Analysis of Receptor Binding Affinity

While comprehensive comparative data is often specific to the peptide and receptor , studies have shown that D-amino acid substitution can significantly alter binding affinities. It is a common observation that the L-isomer of a ligand possesses a significantly higher affinity for its target receptor compared to the D-isomer. For example, D-norepinephrine has a binding affinity that can be 10- to 500-fold lower than that of L-norepinephrine for adrenergic receptors.[5] However, in the context of peptide design, strategic D-amino acid placement can sometimes maintain or even enhance binding to achieve a desired therapeutic effect.

Peptide/LigandReceptor SubtypeModificationBinding Affinity (Ki or IC50)
Norepinephrine Adrenergic ReceptorsL-isomerHigh (e.g., Ki ~1500 nM for α1A)
D-isomer10- to 500-fold lower than L-isomer
Designed Peptide HIV-1 ProteaseL-amino acids (Glu-Asp-Leu)-7.66 kcal/mol
D-amino acids (Trp-Tyr-Val)-9.59 kcal/mol (Improved)
GLP-1R Peptide GLP-1RAntagonistIC50 of 874 nM

Synthesis of D-Amino Acid-Containing Peptides

The most common and efficient method for synthesizing peptides containing D-amino acids is Solid-Phase Peptide Synthesis (SPPS) .[1][6] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

cluster_SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling Amino Acid Coupling (D- or L-amino acid + Coupling Reagents) Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat Cycle Wash1->Repeat Repeat->Deprotection1 for next amino acid Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 synthesis complete Cleavage Cleavage from Resin (e.g., TFA cocktail) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a D-amino acid using Fmoc chemistry.

1. Resin Selection and Preparation:

  • Resin Choice: Select a resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).[7]

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.

    • Drain the DMF.

2. First Amino Acid Coupling (if not pre-loaded):

  • Activate the first Fmoc-protected amino acid (3-5 equivalents) using a coupling agent like HBTU and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.

  • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

  • Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) (MeOH).

3. Iterative Deprotection and Coupling Cycles:

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (for each subsequent amino acid, including D-amino acids):

    • In a separate vial, dissolve the Fmoc-protected amino acid (D- or L-form, 3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a ninhydrin (B49086) (Kaiser) test to confirm complete coupling (absence of blue color). If the test is positive, repeat the coupling step.[8]

    • Wash the resin thoroughly with DMF.

4. Final Deprotection and Cleavage:

  • After the final coupling cycle, perform a final Fmoc deprotection as described above.

  • Wash the peptide-resin with DMF, followed by DCM, and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)). Caution: TFA is highly corrosive and must be handled in a fume hood.

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

5. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and discard the ether.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide product.

Detailed Protocol for In Vitro Peptide Stability Assay (Protease Stability)

This protocol assesses the resistance of a peptide to degradation by a specific protease.[9]

1. Reagent Preparation:

  • Prepare a stock solution of the test peptide (both L- and D-amino acid-containing versions) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) in the same buffer.

2. Incubation:

  • In a microcentrifuge tube, mix the peptide solution with the protease solution to achieve a final desired concentration (e.g., a 1:100 enzyme-to-substrate ratio by weight).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

3. Reaction Quenching:

  • Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as 10% trichloroacetic acid (TCA) or a specific protease inhibitor.

4. Sample Preparation for Analysis:

  • Centrifuge the quenched samples to precipitate the protease.

  • Carefully collect the supernatant, which contains the intact peptide and any degradation products.

5. Analysis:

  • Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation fragments.

  • Quantify the amount of remaining intact peptide by measuring the area of its corresponding peak in the chromatogram.

6. Data Analysis:

  • Plot the percentage of intact peptide remaining versus time.

  • Calculate the half-life (t½) of the peptide from the degradation curve, typically by fitting the data to a first-order exponential decay model.

Applications in Modulating Signaling Pathways

The enhanced stability and modified conformations of D-amino acid-containing peptides make them valuable tools for modulating various biological signaling pathways, with significant therapeutic implications.

Inhibition of Amyloid-Beta Aggregation in Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the aggregation of the amyloid-beta (Aβ) peptide into neurotoxic plaques.[10] D-peptides have been designed to inhibit this aggregation process.[11] These inhibitors often contain a recognition element that binds to the Aβ peptide and a disrupting element that prevents further fibril formation.[3] The use of D-amino acids in these inhibitory peptides enhances their stability, making them more effective therapeutic candidates.[11]

cluster_Abeta_Pathway Inhibition of Amyloid-Beta Aggregation by a D-Peptide Abeta_Monomer Aβ Monomer Oligomers Toxic Oligomers Abeta_Monomer->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Blocked_Aggregation Aggregation Blocked Oligomers->Blocked_Aggregation Plaques Neurotoxic Plaques Fibrils->Plaques D_Peptide D-Peptide Inhibitor D_Peptide->Oligomers Inhibition

Caption: D-peptide inhibiting amyloid-beta aggregation.

Antagonism of G-Protein Coupled Receptor (GPCR) Signaling

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in numerous physiological processes and are major drug targets.[12] D-peptides can be designed as antagonists that bind to GPCRs and block their signaling cascades.[12] By interfering with the interaction between the GPCR and its cognate G-protein, these D-peptide antagonists can inhibit downstream signaling pathways. Their enhanced stability makes them particularly attractive for developing long-acting therapeutics.

cluster_GPCR_Pathway GPCR Signaling Antagonism by a D-Peptide Agonist Agonist GPCR GPCR Agonist->GPCR Binds & Activates G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response D_Peptide_Antagonist D-Peptide Antagonist D_Peptide_Antagonist->GPCR Binds & Blocks

Caption: D-peptide antagonism of GPCR signaling.

Conclusion

The incorporation of D-amino acids into peptides is a cornerstone of modern therapeutic peptide design. This strategic modification directly addresses the primary limitation of native peptides—their poor proteolytic stability. The resulting enhancement in half-life, coupled with the ability to modulate secondary structure and biological activity, provides a powerful platform for the development of novel and more effective peptide-based drugs. The detailed synthetic and analytical protocols provided in this guide offer a practical framework for researchers and drug development professionals to harness the full potential of D-amino acid chemistry in their pursuit of next-generation therapeutics. As our understanding of the intricate relationship between peptide structure and function continues to evolve, the rational design and synthesis of D-amino acid-containing peptides will undoubtedly play an increasingly vital role in shaping the future of medicine.

References

Fundamental Interactions of N-Benzoyl-d-alanine with Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-d-alanine is a synthetic amino acid derivative that serves as a valuable molecular probe in the study of protein-ligand interactions. Its structural similarity to the terminal D-alanyl-D-alanine dipeptide of bacterial peptidoglycan precursors makes it a particularly relevant tool for investigating enzymes involved in bacterial cell wall biosynthesis, such as penicillin-binding proteins (PBPs). Furthermore, its N-acylated structure allows it to act as a substrate or inhibitor for various proteases, including carboxypeptidases and trypsin. This technical guide provides an in-depth overview of the fundamental interactions of this compound with proteins, summarizing key quantitative data, detailing experimental protocols for characterizing these interactions, and visualizing the associated molecular pathways and workflows.

Quantitative Data on this compound and Analog Interactions with Proteins

Direct quantitative data for the binding of this compound to a wide array of proteins is not extensively available in the public domain. However, studies on closely related analogs and its role as a substrate mimic provide valuable insights into its interaction profile. The following tables summarize the available quantitative data.

Table 1: Binding Affinity and Inhibition Constants of this compound Analogs with Various Proteins

LigandProteinTechniqueParameterValueReference
N-Benzoyl-D-phenylalanineSulfonylurea Receptor (SUR1)Radioligand BindingKd11 µM[1]
N-Benzoyl-L-phenylalanineCarboxypeptidase AEnzyme KineticsKi (competitive)Not specified, but confirmed competitive inhibition[2]
N-Benzoyl-DL-arginine p-nitroanilide (D-isomer)TrypsinEnzyme KineticsKi (competitive)2.33 mM[3]

Table 2: Kinetic Parameters for Substrates Structurally Related to this compound

SubstrateEnzymeKmkcatkcat/Km (M-1s-1)Reference
N-Benzoyl-L-phenylalanyl-L-phenylalanineCarboxypeptidase A2.6 x 10-5 M177 s-16.8 x 106[2]
N-Benzoyl-DL-arginine p-nitroanilide (L-isomer)Trypsin2.20 mM8.92 s-14.05 x 103[3]
N-Benzoyl-D-alanylmercaptoacetic acidPenicillin-Binding Protein 3 (PBP3)Not specifiedNot specified50,500[4]

Experimental Protocols

The characterization of small molecule-protein interactions relies on a variety of biophysical techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

  • Sample Preparation:

    • Dissolve the protein of interest and this compound in the same, extensively dialyzed buffer to minimize heats of dilution. A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

    • Determine the accurate concentrations of both the protein and this compound solutions spectrophotometrically or by other appropriate methods.

    • Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment:

    • Load the protein solution (typically 10-50 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (typically 100-500 µM, 10-20 times the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat of reaction for each injection.

    • Subtract the heat of dilution, determined from a control experiment where this compound is injected into the buffer alone.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and the entropy of binding (ΔS) using the following equations:

      • ΔG = -RTln(Ka) where Ka = 1/Kd

      • ΔG = ΔH - TΔS

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of a mobile analyte (this compound) to a ligand (protein) immobilized on a sensor chip. It provides real-time data on the association and dissociation rates, from which the binding affinity can be determined.

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., a CM5 sensor chip for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the protein of interest onto the activated surface via covalent amine coupling.

    • Deactivate any remaining active esters using ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • SPR Experiment:

    • Equilibrate the sensor chip with a running buffer (e.g., PBS with 0.005% Tween 20).

    • Inject a series of concentrations of this compound in the running buffer over both the protein-immobilized and reference flow cells.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time during the association and dissociation phases.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound this compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants: Kd = kd / ka.

Visualization of Pathways and Workflows

Experimental Workflow for ITC

ITC_Workflow prep Sample Preparation (Protein & this compound in matched buffer) load Loading Samples (Protein in cell, Ligand in syringe) prep->load titration Titration (Injecting Ligand into Protein) load->titration detection Heat Detection (Measuring heat change per injection) titration->detection integration Data Integration (Peak integration to get heat per injection) detection->integration subtraction Data Correction (Subtracting heat of dilution) integration->subtraction control Control Titration (Ligand into buffer) control->subtraction fitting Curve Fitting (Fitting to a binding model) subtraction->fitting results Thermodynamic Parameters (Kd, n, ΔH, ΔS, ΔG) fitting->results

Figure 1: Isothermal Titration Calorimetry (ITC) experimental workflow.

Experimental Workflow for SPR

SPR_Workflow chip_prep Sensor Chip Preparation (Protein immobilization) equilibration System Equilibration (Flowing running buffer) chip_prep->equilibration injection Analyte Injection (Injecting this compound) equilibration->injection association Association Phase (Monitoring binding in real-time) injection->association dissociation Dissociation Phase (Monitoring unbinding in real-time) association->dissociation regeneration Surface Regeneration (Removing bound analyte) dissociation->regeneration data_proc Data Processing (Reference subtraction) dissociation->data_proc regeneration->injection Next concentration fitting Kinetic Analysis (Fitting to a kinetic model) data_proc->fitting results Binding Kinetics (ka, kd, Kd) fitting->results

Figure 2: Surface Plasmon Resonance (SPR) experimental workflow.

Postulated Signaling Pathway: Inhibition of Bacterial Peptidoglycan Synthesis

Given the structural similarity of this compound to the D-Ala-D-Ala terminus of peptidoglycan precursors, a plausible mechanism of action is the competitive inhibition of Penicillin-Binding Proteins (PBPs), which are essential for bacterial cell wall synthesis. The following diagram illustrates this hypothetical signaling pathway leading to bacterial cell lysis.

PBP_Inhibition_Pathway cluster_extracellular Extracellular Space N_Benzoyl_d_alanine This compound PBP Penicillin-Binding Protein (PBP) N_Benzoyl_d_alanine->PBP Competitive Inhibition Cross_linking Peptidoglycan Cross-linking PBP->Cross_linking Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to Peptidoglycan_precursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) Peptidoglycan_precursor->PBP Normal Substrate Cell_wall Stable Cell Wall Cross_linking->Cell_wall

References

An In-depth Technical Guide on the Solubility of n-Benzoyl-d-alanine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of n-Benzoyl-d-alanine, a critical parameter for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available data, offering insights from structurally similar compounds, and providing a robust experimental framework for determining its solubility in various common laboratory solvents.

Introduction to this compound and its Solubility

This compound is a derivative of the amino acid d-alanine, where the amino group is protected by a benzoyl group. This modification significantly alters its physicochemical properties, including its solubility, which is a crucial factor in designing synthetic routes, purification strategies, and pharmaceutical formulations. Understanding the solubility of this compound is essential for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing analytical methods. The solubility of a compound dictates its bioavailability and is a key consideration in drug development.

Quantitative and Qualitative Solubility Data

A comprehensive search of scientific literature reveals limited quantitative solubility data specifically for this compound. However, data for the racemic mixture, N-Benzoyl-DL-alanine, and the parent compound, hippuric acid, can provide valuable insights.

Table 1: Solubility Data for n-Benzoyl-alanine and Related Compounds

CompoundSolventTemperature (°C)SolubilityData Type
N-Benzoyl-DL-alanine Water259.5 g/L[1]Quantitative
This compound WaterNot SpecifiedVery slightly soluble[2][3]Qualitative
EthanolNot SpecifiedModerately soluble (inferred from recrystallization protocols)[4]Qualitative
Aqueous EthanolNot SpecifiedSoluble (inferred from recrystallization protocols)[4]Qualitative
Polar Organic SolventsNot SpecifiedGenerally shows increased solubility[5]Qualitative
Hippuric Acid Water252.5 mg/mL[6]Quantitative
DMSONot Specified25 mg/mL[6]Quantitative
Methanol25Data available, increases with temperature[7]Quantitative
Ethanol25Data available, increases with temperature[7]Quantitative
1-Propanol25Data available, increases with temperature[7]Quantitative
1-Butanol25Data available, increases with temperature[7]Quantitative
1,4-Dioxane25Data available, increases with temperature[7]Quantitative
Chloroform25Lower solubility compared to other organic solvents[7]Quantitative
Dimethylformamide (DMF)25Higher solubility compared to other organic solvents[7]Quantitative
Tetrahydrofuran (THF)25Data available, increases with temperature[7]Quantitative

Note: The solubility of hippuric acid generally increases with temperature in the listed solvents.[7]

The data suggests that this compound, similar to its racemic form and parent compound, likely exhibits low solubility in water and higher solubility in polar organic solvents. For precise quantitative data in solvents other than water, experimental determination is highly recommended.

Computational Prediction of Solubility

In the absence of extensive experimental data, computational models can serve as a valuable tool for predicting the solubility of drug-like molecules.[1][8] Methods such as Quantitative Structure-Property Relationship (QSPR) models and thermodynamics-based approaches can provide estimations of solubility in various solvents.[8] These models utilize molecular descriptors to correlate the structure of a compound with its solubility.[2] While these predictions are useful for initial screening and solvent selection, they should be validated experimentally for critical applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following section details a standard and widely accepted experimental protocol for determining the thermodynamic solubility of a compound like this compound in a given solvent.[9][10]

4.1. Principle

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

4.2. Materials and Equipment

  • This compound (high purity)

  • Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO, DMF)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a calibrated spectrophotometer.

  • Vials with screw caps

4.3. Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, but the optimal time should be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

4.4. Data Reporting

The solubility should be reported in standard units such as g/L or mg/mL, along with the specific solvent and the temperature at which the measurement was performed.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess This compound to vial prep2 Add known volume of solvent prep1->prep2 equilibration Agitate at constant temperature (24-72h) prep2->equilibration separation1 Settle excess solid equilibration->separation1 separation2 Centrifuge separation1->separation2 analysis1 Withdraw and filter supernatant separation2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC) analysis2->analysis3 result Calculate and report solubility analysis3->result

References

physical and chemical properties of n-Benzoyl-d-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of N-Benzoyl-d-alanine. It includes key quantitative data, detailed experimental protocols, and visualizations to support researchers and professionals in drug development and biochemical research.

Core Physical and Chemical Properties

This compound is a derivative of the amino acid D-alanine, where the amino group is protected by a benzoyl group. This modification alters its chemical properties, making it a valuable intermediate in various synthetic and biochemical applications.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its racemic mixture, N-Benzoyl-dl-alanine.

Table 1: General and Physical Properties

PropertyThis compoundN-Benzoyl-dl-alanineSource(s)
CAS Number 17966-60-81205-02-3[1]
Molecular Formula C₁₀H₁₁NO₃C₁₀H₁₁NO₃[1]
Molecular Weight 193.20 g/mol 193.20 g/mol [1]
Appearance Off-white to light yellow solidWhite crystal/powder[2]
Melting Point 128-134 °C165-167 °C[2]
Optical Rotation [α]D20 = -5.5 ± 1º (c=1 in MeOH)Not Applicable[2]
Solubility Very slightly soluble in water. Soluble in organic solvents like methanol, ethanol (B145695), and acetone.Very slightly soluble in water. Moderately soluble in polar solvents.[2][3]

Table 2: Computed Chemical Properties

PropertyValueSource(s)
XLogP3 1.2[1]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 3[4]
Topological Polar Surface Area 66.4 Ų[1]
Exact Mass 193.07389321 Da[1]
Monoisotopic Mass 193.07389321 Da[1]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the Schotten-Baumann reaction, a common method for the benzoylation of amines. The following protocol is adapted from the synthesis of N-Benzoyl-l-alanine.[5]

Materials:

  • D-alanine

  • 2N Sodium hydroxide (B78521) (NaOH) solution

  • Benzoyl chloride

  • Concentrated hydrochloric acid (HCl)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve D-alanine in a 2N sodium hydroxide solution, maintaining the temperature between 0-5 °C using an ice bath.[5]

  • To the cooled and stirring solution, add benzoyl chloride and an equivalent amount of 2N sodium hydroxide solution in alternating portions.[5] Ensure the mixture remains alkaline throughout the addition.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 15 minutes.[5]

  • Acidify the resulting clear solution to a pH of 2 with concentrated hydrochloric acid while cooling in an ice bath. This will precipitate the this compound.[5]

  • Collect the solid product by filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from ethanol or an aqueous ethanol solution.[3]

Synthesis_of_N_Benzoyl_d_alanine D_alanine D-alanine Reaction_mixture Reaction Mixture (Alkaline) D_alanine->Reaction_mixture NaOH 2N NaOH (aq) 0-5 °C NaOH->Reaction_mixture Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->Reaction_mixture Acidification Acidification (conc. HCl, pH 2) Reaction_mixture->Acidification Product This compound (Precipitate) Acidification->Product Purification Recrystallization (Ethanol/Water) Product->Purification Final_Product Pure this compound Purification->Final_Product

Synthesis of this compound.
Characterization Protocols

2.2.1. High-Performance Liquid Chromatography (HPLC)

Purity and enantiomeric excess can be determined by HPLC. A reverse-phase method can be employed for purity analysis, while a chiral stationary phase is required for enantiomeric separation.

  • Purity Analysis (Reverse-Phase):

    • Column: C18 (e.g., ODS-Hypersil)[6]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[7]

    • Detection: UV at 230 nm.[8]

  • Chiral Separation:

    • Column: A chiral stationary phase, such as one based on a macrocyclic antibiotic (e.g., Ristocetin A).[9]

    • Mobile Phase: A polar organic mobile phase, the composition of which would be optimized for the specific chiral column.[9]

    • Detection: UV at an appropriate wavelength.

2.2.2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra can be obtained in a deuterated solvent such as DMSO-d₆ or CDCl₃.[10] The spectra will confirm the chemical structure, with characteristic peaks for the benzoyl group, the alanine (B10760859) methyl group, and the amide and carboxylic acid protons.

  • Infrared (IR) Spectroscopy:

    • IR analysis, typically using a KBr pellet or as a mull, will show characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and aromatic C-H stretches.[4]

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used.[11][12]

Biological Activity and Applications

The biological activity of this compound is not extensively documented in the literature. However, based on its structure and the activities of related compounds, its primary roles and potential applications are in the following areas:

  • Peptide Synthesis: As a protected amino acid, it serves as a crucial building block in the synthesis of peptides containing D-alanine. The benzoyl group acts as a protecting group for the amine, preventing unwanted side reactions during peptide coupling.[2]

  • Biochemical Research: It is utilized as a tool in biochemical studies to investigate protein-ligand interactions and enzyme activities. The D-configuration allows for the study of stereospecificity in biological systems.[2] Research has shown that the stereoisomers of N-benzoyl-alanine exhibit different interactions with chiral recognition systems.[3]

  • Drug Development Intermediate: this compound can serve as a starting material or intermediate in the synthesis of more complex pharmaceutical compounds, including potential anti-inflammatory or anti-cancer agents.[13] The benzoyl group can enhance the binding affinity of a molecule to its target protein.[3]

  • Enzyme Substrate/Inhibitor Studies: Given its structural similarity to the D-alanyl-D-alanine termini of peptidoglycan precursors in bacterial cell walls, this compound could be investigated as a potential substrate or inhibitor for bacterial transpeptidases, which are the targets of penicillin antibiotics.[14]

Postulated Mechanism of Action in Enzyme Inhibition

While no specific signaling pathways for this compound have been elucidated, a plausible hypothetical mechanism of action is as a competitive inhibitor of enzymes that recognize D-alanine or related structures.

Enzyme_Inhibition cluster_inhibition Inhibitory Pathway cluster_reaction Normal Reaction Pathway Enzyme Enzyme Active Site (e.g., DD-Transpeptidase) Substrate Natural Substrate (e.g., Acyl-D-Ala-D-Ala) Reaction Catalytic Reaction Substrate->Reaction Inhibitor This compound (Competitive Inhibitor) Binding Binding Inhibitor->Binding Binding->Enzyme No_Reaction No Catalytic Reaction Binding->No_Reaction Reaction->Enzyme Product Product Reaction->Product

Hypothetical competitive inhibition.

In this model, this compound, due to its structural resemblance to the natural substrate, binds to the active site of the enzyme. This binding event prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. This is a common mechanism for drug action and a foundation for the development of new therapeutic agents. Further research is required to validate this hypothesis for specific enzymatic targets.

References

An In-depth Technical Guide to the Stereochemistry of N-Benzoyl-d-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-d-alanine, the benzoylated derivative of the non-proteinogenic amino acid d-alanine (B559566), is a compound of significant interest in various fields of chemical and pharmaceutical research. Its stereochemistry plays a pivotal role in its biological activity and its applications as a chiral building block in organic synthesis. This technical guide provides a comprehensive exploration of the stereochemical aspects of this compound, including its synthesis, resolution, and physicochemical properties, with a focus on providing practical information for researchers and drug development professionals.

The selective use of one enantiomer of a chiral molecule is a fundamental principle in modern drug design and development. The distinct three-dimensional arrangement of atoms in enantiomers leads to differential interactions with chiral biological targets such as enzymes and receptors, often resulting in one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Understanding and controlling the stereochemistry of molecules like this compound is therefore of paramount importance.

This guide will delve into the synthesis of racemic N-Benzoyl-DL-alanine and the subsequent resolution to isolate the desired d-enantiomer. Detailed experimental protocols for key procedures are provided to facilitate practical application in a laboratory setting. Furthermore, a comparative analysis of the physicochemical properties of this compound, its l-enantiomer, and the racemic mixture is presented in a structured format for easy reference. Finally, the role of d-alanine analogs in inhibiting bacterial cell wall synthesis is discussed, highlighting a potential application of this compound in drug discovery.

Physicochemical and Stereochemical Properties

The stereochemical configuration of N-Benzoyl-alanine significantly influences its physical properties. A comparison of the properties of the d-enantiomer, l-enantiomer, and the racemic mixture is crucial for their identification, characterization, and separation. The following table summarizes key quantitative data for these compounds.

PropertyThis compoundN-Benzoyl-l-alanineN-Benzoyl-DL-alanine
Molecular Formula C₁₀H₁₁NO₃[1][2]C₁₀H₁₁NO₃[1][2]C₁₀H₁₁NO₃[1][2]
Molecular Weight 193.20 g/mol [1][2]193.20 g/mol [1][2]193.20 g/mol [1][2]
Melting Point (°C) 139-142 (inferred)139-142[3]165-167[4]
Specific Rotation ([α]D) Positive (value not found)Negative (value not found)
CAS Number 17966-60-8[5]2198-64-3[3]1205-02-3[2]

Note: The melting point of this compound is inferred to be identical to its enantiomer, N-Benzoyl-l-alanine. While specific optical rotation values for the N-benzoyl derivatives were not found in the literature, for the un-benzoylated forms, L-alanine (B1666807) has a specific rotation of +14.5° (c=10, 6N HCl) and it is expected that D-alanine would have a specific rotation of -14.5° under the same conditions.

Experimental Protocols

Synthesis of N-Benzoyl-DL-alanine

This protocol describes the synthesis of the racemic mixture of N-Benzoyl-alanine via the Schotten-Baumann reaction.

Materials:

  • DL-alanine

  • 10% (w/v) Sodium hydroxide (B78521) solution

  • Benzoyl chloride

  • Concentrated Hydrochloric acid

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

Procedure:

  • Dissolve a specific amount of DL-alanine in a 10% sodium hydroxide solution in a flask.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add benzoyl chloride to the cooled solution.

  • Continue stirring for approximately 30 minutes, ensuring the reaction mixture remains alkaline.

  • After the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-Benzoyl-DL-alanine.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water to remove any remaining acid and salts.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol/water, to obtain pure N-Benzoyl-DL-alanine.

  • Dry the purified crystals and determine the melting point and yield.

Experimental Workflow for Synthesis of N-Benzoyl-DL-alanine

G Synthesis of N-Benzoyl-DL-alanine cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product DL-alanine DL-alanine Schotten-Baumann Reaction Schotten-Baumann Reaction DL-alanine->Schotten-Baumann Reaction Benzoyl chloride Benzoyl chloride Benzoyl chloride->Schotten-Baumann Reaction NaOH (aq) NaOH (aq) NaOH (aq)->Schotten-Baumann Reaction Acidification (HCl) Acidification (HCl) Schotten-Baumann Reaction->Acidification (HCl) Filtration Filtration Acidification (HCl)->Filtration Recrystallization Recrystallization Filtration->Recrystallization N-Benzoyl-DL-alanine N-Benzoyl-DL-alanine Recrystallization->N-Benzoyl-DL-alanine

A flowchart of the synthesis of N-Benzoyl-DL-alanine.
Enzymatic Kinetic Resolution of N-Benzoyl-DL-alanine

This protocol outlines the enzymatic kinetic resolution of racemic N-Benzoyl-DL-alanine to obtain this compound using Penicillin G Acylase. This enzyme selectively hydrolyzes the N-benzoyl group from the l-enantiomer.

Materials:

  • N-Benzoyl-DL-alanine

  • Immobilized Penicillin G Acylase (from E. coli or Alcaligenes faecalis)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5-8.0)

  • Sodium hydroxide solution (e.g., 1 M) for pH control

  • Hydrochloric acid solution (e.g., 1 M) for workup

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction

  • pH meter and controller (or manual titration setup)

  • Stirred, temperature-controlled reaction vessel

Procedure:

  • Dissolve N-Benzoyl-DL-alanine in the phosphate buffer in the reaction vessel.

  • Adjust the pH of the solution to the optimal range for the Penicillin G Acylase (typically 7.5-8.0) using the sodium hydroxide solution.

  • Bring the solution to the optimal reaction temperature (e.g., 37°C).

  • Add the immobilized Penicillin G Acylase to the reaction mixture.

  • Monitor the progress of the reaction by measuring the consumption of the sodium hydroxide solution required to maintain a constant pH. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for the remaining this compound.

  • Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.

  • Cool the reaction mixture and acidify it to a pH of approximately 2 with hydrochloric acid.

  • Extract the mixture with an organic solvent like ethyl acetate. The this compound will preferentially partition into the organic phase, while the free l-alanine will remain in the aqueous phase.

  • Wash the organic phase with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain crude this compound.

  • Purify the this compound by recrystallization.

  • Analyze the enantiomeric purity of the product using chiral HPLC.

Workflow for Enzymatic Resolution

G Enzymatic Resolution of N-Benzoyl-DL-alanine cluster_separation Separation N-Benzoyl-DL-alanine N-Benzoyl-DL-alanine Penicillin G Acylase Penicillin G Acylase N-Benzoyl-DL-alanine->Penicillin G Acylase N-Benzoyl-L-alanine N-Benzoyl-L-alanine Penicillin G Acylase->N-Benzoyl-L-alanine This compound This compound Penicillin G Acylase->this compound (unreacted) L-alanine L-alanine N-Benzoyl-L-alanine->L-alanine Hydrolysis N-Benzoyl-L-alanine->L-alanine Acidification & Extraction Acidification & Extraction L-alanine->Acidification & Extraction This compound->Acidification & Extraction Aqueous Phase (L-alanine) Aqueous Phase (L-alanine) Acidification & Extraction->Aqueous Phase (L-alanine) Organic Phase (this compound) Organic Phase (this compound) Acidification & Extraction->Organic Phase (this compound) Purification Purification Organic Phase (this compound)->Purification Pure this compound Pure this compound Purification->Pure this compound

Workflow of the enzymatic resolution process.

Biological Context: Inhibition of Bacterial Cell Wall Synthesis

D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls. The enzyme D-alanyl-D-alanine ligase (Ddl) catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. This dipeptide is a crucial precursor for the cross-linking of the peptidoglycan matrix, which provides structural integrity to the bacterial cell.[6][7][8] Inhibition of D-alanyl-D-alanine ligase disrupts cell wall synthesis, leading to bacterial cell death.[6][7][8]

This compound, as a structural analog of D-alanine, has the potential to act as an inhibitor of D-alanyl-D-alanine ligase. By competing with the natural substrate for the enzyme's active site, it can block the formation of the D-alanyl-D-alanine dipeptide. This mechanism of action is a key strategy for the development of novel antibacterial agents. For instance, the antibiotic D-cycloserine, another D-alanine analog, is known to inhibit both alanine (B10760859) racemase and D-alanyl-D-alanine ligase.[9] Studies on various D-alanine analogs have reported inhibition constants (Ki) in the micromolar to nanomolar range for D-alanyl-D-alanine ligase and related enzymes in the pathway.[6][10]

The following diagram illustrates the inhibition of the D-alanyl-D-alanine synthesis pathway by a D-alanine analog.

G 2 D-alanine 2 D-alanine D-alanyl-D-alanine ligase D-alanyl-D-alanine ligase 2 D-alanine->D-alanyl-D-alanine ligase ATP ATP ATP->D-alanyl-D-alanine ligase D-alanyl-D-alanine D-alanyl-D-alanine D-alanyl-D-alanine ligase->D-alanyl-D-alanine ADP + Pi ADP + Pi D-alanyl-D-alanine ligase->ADP + Pi Peptidoglycan Synthesis Peptidoglycan Synthesis D-alanyl-D-alanine->Peptidoglycan Synthesis This compound (Analog) This compound (Analog) This compound (Analog)->D-alanyl-D-alanine ligase Inhibition

References

n-Benzoyl-d-alanine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Benzoyl-d-alanine is a derivative of the amino acid d-alanine (B559566), where a benzoyl group is attached to the amino group. This modification makes it a useful building block in synthetic organic chemistry, particularly in the field of peptide synthesis. The benzoyl group serves as a protecting group for the amine functionality of alanine, preventing unwanted side reactions during the stepwise construction of peptide chains. This guide provides a comprehensive overview of the safety and handling precautions necessary when working with this compound in a laboratory setting. It is intended for professionals in research and drug development who may utilize this compound in their work.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that values for properties such as melting and boiling points can vary between sources.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₃[1][2]
Molecular Weight 193.20 g/mol [1][2]
CAS Number 17966-60-8[1]
Appearance White to almost white crystals or powder[3]
Melting Point 165-167°C[4]
160.0-170.0°C[3]
Boiling Point 329.41°C (rough estimate)[4]
Flash Point 452.3°C at 760 mmHg[4]
Water Solubility Very slightly soluble[5][6]
pKa 3.86 ± 0.10 (Predicted)[7]

Hazard Identification and Classification

There is some conflicting information regarding the hazard classification of this compound. While some safety data sheets (SDS) may not classify it as a hazardous substance, the Globally Harmonized System (GHS) classification available through PubChem indicates that it is an irritant.[1] Researchers should handle the substance with the assumption that it poses an irritation risk.

GHS Hazard Classification

CodeHazard StatementClassification
H315Causes skin irritationSkin Irritant, Category 2
H319Causes serious eye irritationEye Irritant, Category 2A
H335May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3

Source:[1]

Safety and Handling Precautions

Based on the potential hazards, the following precautions should be taken when handling this compound.

Engineering Controls:

  • Handle in a well-ventilated place.[8]

  • If dust or aerosols are generated, use a local exhaust system.[9]

  • Ensure safety showers and eye wash stations are readily accessible.[9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[5]

  • Respiratory Protection: If ventilation is inadequate or dust is formed, a dust respirator is recommended.[9]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[8][9]

  • Avoid ingestion and inhalation.[5]

  • Prevent the formation of dust.[8]

  • Wash hands thoroughly after handling.[9]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][8]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[10]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[10]

  • Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[10]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[10]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid dust formation.[5]

  • Environmental Precautions: Prevent the product from entering drains.[9]

  • Containment and Cleanup: Sweep up the material and place it into a suitable, closed container for disposal.[9]

Toxicology and Biological Activity

Mechanism of Action: The primary application of this compound is in peptide synthesis, where the benzoyl group protects the amine of d-alanine.[11] In biological systems, it can undergo hydrolysis to yield d-alanine and benzoic acid.[11]

Biochemical Role of this compound cluster_synthesis Peptide Synthesis cluster_hydrolysis Hydrolysis d_alanine d-Alanine n_benzoyl_d_alanine This compound (Protected Amino Acid) d_alanine->n_benzoyl_d_alanine Benzoylation (Protection) benzoyl_chloride Benzoyl Chloride peptide_chain Growing Peptide Chain n_benzoyl_d_alanine->peptide_chain Peptide Coupling final_peptide Final Peptide peptide_chain->final_peptide Deprotection & Further Steps n_benzoyl_d_alanine_hydrolysis This compound d_alanine_product d-Alanine n_benzoyl_d_alanine_hydrolysis->d_alanine_product Enzymatic or Chemical Cleavage benzoic_acid Benzoic Acid n_benzoyl_d_alanine_hydrolysis->benzoic_acid Enzymatic or Chemical Cleavage

Biochemical context of this compound.

Experimental Workflows

The following diagrams illustrate standardized workflows for handling this compound and making decisions on safety precautions in a laboratory setting.

General Workflow for Handling Chemical Powders prep Preparation - Review SDS - Identify Hazards ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Gloves prep->ppe handling Chemical Handling - Work in Ventilated Area - Weigh Desired Amount - Avoid Dust Generation ppe->handling cleanup Cleanup - Decontaminate Surfaces - Clean Glassware handling->cleanup disposal Waste Disposal - Collect Waste in Labeled Container - Dispose According to Institutional Protocols cleanup->disposal end End of Process - Remove PPE - Wash Hands disposal->end

Safe handling workflow for this compound.

Logic Diagram for Handling Precautions start Task: Handle This compound check_hazards Consult SDS: Identify GHS Hazards start->check_hazards hazards_identified Hazards Identified: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) check_hazards->hazards_identified Yes ppe_decision Select Appropriate PPE hazards_identified->ppe_decision ppe_list Required PPE: - Chemical Goggles (H319) - Nitrile Gloves (H315) - Lab Coat ppe_decision->ppe_list ventilation_decision Assess Ventilation Needs ppe_list->ventilation_decision ventilation_action Action: - Handle in fume hood or - Ensure good general ventilation - Avoid dust creation (H335) ventilation_decision->ventilation_action end Proceed with Experiment ventilation_action->end

Decision-making for safety precautions.

References

Potential Research Applications of Benzoylated Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diverse research applications of benzoylated amino acids. These modified biomolecules serve as versatile tools in drug discovery, diagnostics, and fundamental biochemical research. By attaching a benzoyl group to the amino functionality of an amino acid, researchers can modulate their biological activity, enhance their utility as synthetic intermediates, or introduce unique properties for specialized applications. This guide covers their role as enzyme inhibitors, antimicrobial agents, and probes for studying molecular interactions, complete with quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Benzoylated Amino Acids as Enzyme Inhibitors

Benzoylation of amino acids has proven to be an effective strategy for the development of potent and selective enzyme inhibitors. This modification can enhance binding affinity to the active site or allosteric sites of target enzymes, leading to the modulation of their catalytic activity. Key areas of investigation include their use as inhibitors of DNA methyltransferases (DNMTs) and their role in disrupting protein-protein interactions, such as the LFA-1/ICAM-1 binding.

Inhibition of DNA Methyltransferases (DNMTs)

DNA methylation is a crucial epigenetic modification that plays a significant role in gene regulation. Aberrant DNA methylation patterns are associated with various diseases, including cancer. Benzoylated amino acids have emerged as a promising class of non-nucleoside DNMT inhibitors. For instance, certain N-benzoyl L-glutamic acid derivatives have been shown to inhibit DNMT1 and DNMT3A activity in the micromolar range, making them valuable lead compounds for the development of novel epigenetic drugs[1][2].

Table 1: Inhibitory Activity of Selected Amino Acid Derivatives against DNMT1

CompoundTarget EnzymeIC50 (µM)Reference
Inhibitor 1DNMT18.5[3]
Inhibitor 52DNMT17.2[3]
Inhibitor 53DNMT11.1[3]
GlyburideDNMT155.85[4]
PanobinostatDNMT176.78[4]
TheaflavinDNMT185.33[4]
SAH (S-adenosyl-L-homocysteine)DNMT10.26[4]

Note: The compounds listed above are examples of DNMT1 inhibitors, some of which are not benzoylated amino acids but are included for comparative purposes. Specific IC50 values for a broad range of N-benzoyl amino acid derivatives against DNMTs are still under active investigation.

Signaling Pathway: DNA Methylation and its Inhibition

The following diagram illustrates the process of DNA methylation by DNMTs and the mechanism by which small molecule inhibitors, including benzoylated amino acids, can block this process, leading to the reactivation of tumor suppressor genes.

DNA_Methylation_Inhibition cluster_0 DNA Methylation Pathway cluster_1 Inhibition cluster_2 Outcome SAM SAM (Methyl Donor) DNMT DNMT1, DNMT3A/B SAM->DNMT provides methyl group Me_DNA Methylated DNA (Gene Silencing) DNMT->Me_DNA catalyzes methylation Reactivated_Gene Reactivated Tumor Suppressor Gene DNA Unmethylated DNA (Tumor Suppressor Gene Promoter) DNA->DNMT substrate Inhibitor Benzoylated Amino Acid Inhibitor->DNMT inhibits

Caption: DNA methylation pathway and its inhibition by benzoylated amino acids.

Inhibition of LFA-1/ICAM-1 Interaction

The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is critical for T-cell mediated immune responses. Blocking this interaction is a therapeutic strategy for autoimmune diseases. N-benzoyl amino acids have been identified as inhibitors of the LFA-1/ICAM-1 complex formation.

Signaling Pathway: LFA-1/ICAM-1 Mediated T-Cell Adhesion and its Inhibition

This diagram shows the signaling cascade leading to T-cell adhesion to antigen-presenting cells (APCs) or endothelial cells via the LFA-1/ICAM-1 interaction, and how benzoylated amino acids can disrupt this process.

LFA1_ICAM1_Inhibition cluster_TCell T-Cell cluster_APC APC / Endothelial Cell cluster_Interaction Cell Adhesion cluster_Inhibition Inhibition TCR TCR LFA1 LFA-1 (Inactive) TCR->LFA1 Inside-out signaling LFA1_active LFA-1 (Active) LFA1->LFA1_active Conformational change ICAM1 ICAM-1 LFA1_active->ICAM1 binds to Adhesion T-Cell Adhesion & Immune Response Inhibitor N-Benzoyl Amino Acid Inhibitor->LFA1_active blocks binding

Caption: LFA-1/ICAM-1 signaling and its disruption by N-benzoyl amino acids.

Antimicrobial Applications

Several N-benzoyl amino acid derivatives have demonstrated promising antimicrobial properties. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. These compounds have shown activity against a range of bacteria, including clinically relevant strains like Staphylococcus aureus and Escherichia coli.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzoylated Amino Acid Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine (Compound 6)S. aureus ATCC 6538250[5]
Mycophenolic acid-amino acid ester derivativesS. aureus32-128[6]
Mycophenolic acid-peptide derivativesK. pneumoniae16-32[6]
Phenylalanine derivatives (C12 and C14 alkyl chains)Gram-positive & Gram-negative bacteriaGenerally effective[7]
G17 peptide encapsulated in PLGA nanoparticlesE. coli O157:H73.13[8]
G17 peptide encapsulated in PLGA nanoparticlesMRSA0.2[8]

Note: The table includes examples of antimicrobial peptides and other derivatives for context, as comprehensive MIC data specifically for a wide range of simple benzoylated amino acids is an active area of research.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to identify and characterize protein-protein interactions and ligand-receptor binding. Benzoylated amino acids, particularly p-benzoyl-L-phenylalanine (Bpa), are widely used as photo-reactive crosslinking agents. When incorporated into a peptide or small molecule, the benzophenone (B1666685) moiety can be activated by UV light to form a covalent bond with interacting proteins, allowing for their subsequent identification and analysis.

Experimental Workflow: Photoaffinity Labeling using p-Benzoyl-L-phenylalanine

The following diagram outlines the key steps in a photoaffinity labeling experiment.

Photoaffinity_Labeling_Workflow start Start: Synthesize Probe (Peptide with Bpa) incubate Incubate Probe with Cell Lysate or Live Cells start->incubate uv UV Irradiation (e.g., 365 nm) incubate->uv crosslink Covalent Crosslinking of Probe to Target Protein uv->crosslink enrich Enrichment of Labeled Proteins (e.g., via Biotin-Streptavidin) crosslink->enrich sds SDS-PAGE Separation enrich->sds digest In-gel Digestion sds->digest ms Mass Spectrometry (LC-MS/MS) digest->ms end End: Identification of Target Protein ms->end

Caption: Workflow for photoaffinity labeling to identify protein targets.

Experimental Protocols

This section provides detailed methodologies for key experiments involving benzoylated amino acids.

Synthesis of N-Benzoyl Amino Acids (Schotten-Baumann Reaction)

This protocol describes a general method for the benzoylation of amino acids.

Materials:

  • Amino acid (1 equivalent)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Benzoyl chloride (1 equivalent)

  • Diethyl ether

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Dissolution: In a beaker, dissolve the amino acid in 1 M NaOH solution. Cool the solution to 5-10°C in an ice bath with continuous stirring.

  • Acylation: While vigorously stirring, slowly and simultaneously add benzoyl chloride and an equivalent amount of 2 M NaOH solution portion-wise over 30 minutes. Maintain the reaction temperature below 15°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour at room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether to remove any unreacted benzoyl chloride. Discard the organic layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of concentrated HCl. The N-benzoyl amino acid will precipitate as a solid.

  • Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of cold deionized water.

  • Drying: Dry the product in a desiccator over a drying agent or in a vacuum oven at a suitable temperature to a constant weight.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR spectroscopy, and melting point analysis.

DNMT Inhibition Assay (Colorimetric)

This protocol outlines a general procedure for assessing the inhibitory activity of benzoylated amino acids on DNMTs.

Materials:

  • DNMT assay kit (commercially available)

  • Test compounds (benzoylated amino acids) dissolved in DMSO

  • DNMT enzyme

  • S-Adenosyl methionine (SAM)

  • 96-well microplate coated with DNMT substrate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the provided assay buffer. The final concentrations should span a relevant range to determine the IC50.

  • Reaction Setup:

    • Blank: Add assay buffer only.

    • Negative Control (No Inhibitor): Add assay buffer and vehicle (e.g., DMSO).

    • Positive Control: Add a known DNMT inhibitor.

    • Sample Wells: Add the diluted test compound solutions.

  • Enzyme Addition: Add diluted DNMT enzyme to all wells except the blank.

  • Reaction Initiation: Add SAM solution to all wells to start the methylation reaction.

  • Incubation: Cover the plate and incubate at 37°C for 60-90 minutes.

  • Washing: Wash each well multiple times with the provided wash buffer.

  • Antibody Incubation: Add a primary antibody specific for 5-methylcytosine (B146107) (5-mC) and incubate. Follow with washing steps.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate. Follow with washing steps.

  • Color Development: Add a colorimetric substrate (e.g., TMB) and incubate in the dark.

  • Stop Reaction: Add a stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compounds (benzoylated amino acids)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in the appropriate growth medium to the desired final concentration.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the wells of a 96-well plate using the growth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

Benzoylated amino acids represent a versatile and valuable class of molecules for a wide range of research applications. Their utility as enzyme inhibitors, particularly in the burgeoning field of epigenetics, positions them as important tools for drug discovery. Their demonstrated antimicrobial activity suggests potential for the development of new therapeutics to combat infectious diseases. Furthermore, their application in sophisticated biochemical techniques like photoaffinity labeling underscores their importance in elucidating fundamental biological processes. The synthetic accessibility and the potential for diverse structural modifications of benzoylated amino acids will continue to drive their exploration in medicinal chemistry and chemical biology.

References

Theoretical Modeling of N-Benzoyl-d-alanine Interactions with Bacterial Cell Wall Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-d-alanine is a molecule of significant interest in the study of bacterial cell wall biosynthesis and the development of novel antibacterial agents. As a structural mimic of the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, it has the potential to interact with key bacterial enzymes responsible for cell wall construction, such as DD-carboxypeptidases and penicillin-binding proteins (PBPs). Understanding the molecular interactions between this compound and these enzymatic targets is crucial for rational drug design and the development of new therapeutic strategies to combat antibiotic resistance.

This technical guide provides an in-depth overview of the theoretical modeling of this compound interactions with bacterial cell wall enzymes. It covers the computational methodologies used to predict and analyze these interactions, presents quantitative data from relevant studies, details experimental protocols for model validation, and visualizes key concepts and workflows.

Theoretical Modeling Approaches

The interaction of this compound with bacterial cell wall enzymes can be investigated using a variety of computational techniques. These methods provide insights into the binding modes, interaction energies, and dynamic behavior of the ligand-protein complex.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies can identify the most likely binding poses within the active site of enzymes like DD-carboxypeptidases. These studies are instrumental in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecular system over time, allowing for the assessment of conformational changes and the stability of the ligand-protein complex. By simulating the system in a solvated environment, MD can reveal the role of water molecules in mediating interactions and provide a more realistic representation of the binding event. Free energy calculations, such as MM/PBSA and MM/GBSA, can be performed on MD trajectories to estimate the binding free energy of this compound to its target enzyme.

Quantum Mechanics (QM) and Hybrid QM/MM Methods: QM methods are employed to study the electronic structure of the system, providing high-accuracy descriptions of bond formation and breakage, charge distribution, and reaction mechanisms. For enzymatic reactions involving this compound, such as the acylation of the active site serine in a PBP, hybrid QM/MM methods are particularly powerful. In this approach, the reactive center (the ligand and key active site residues) is treated with a high level of QM theory, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics (MM) force field.[1]

Key Interaction Target: Penicillin-Binding Proteins (PBPs)

A significant breakthrough in understanding the interaction of this compound with bacterial enzymes came from a study that successfully trapped a covalent intermediate of a class A PBP with a pseudo-substrate.[2] In this study, the trapped acyl-enzyme intermediate was identified as this compound.[2] This provides direct evidence of this compound's ability to acylate the active site serine of a PBP, a crucial step in the inhibition of these enzymes. The structure revealed that the D-alanyl moiety of the this compound intermediate is stabilized within the active site by a network of hydrogen bonds, which positions the carbonyl group for attack, mimicking the binding of β-lactam antibiotics.[2]

Data Presentation

ParameterThis compound with PBP (Class A)This compound with DD-Carboxypeptidase
Binding Free Energy (ΔG_bind) (kcal/mol) -8.5 to -11.0-7.0 to -9.5
van der Waals Energy (ΔE_vdW) (kcal/mol) -35 to -45-30 to -40
Electrostatic Energy (ΔE_elec) (kcal/mol) -15 to -25-10 to -20
Polar Solvation Energy (ΔG_pol) (kcal/mol) +40 to +55+35 to +50
Non-polar Solvation Energy (ΔG_npol) (kcal/mol) -3 to -5-2.5 to -4.5

Note: These values are illustrative and would be determined through computational methods like MM/PBSA or MM/GBSA analysis of molecular dynamics simulation trajectories.

Experimental Protocols

Validation of theoretical models is a critical step in the drug discovery process. The following are detailed methodologies for key experiments used to characterize the interaction of this compound with DD-carboxypeptidases.

Protocol 1: Continuous Coupled-Enzyme Spectrophotometric Assay

This assay measures the DD-carboxypeptidase activity by monitoring the production of D-alanine.

Principle: The DD-carboxypeptidase cleaves the terminal D-alanine from a substrate (e.g., Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine). The released D-alanine is then oxidized by D-amino acid oxidase (DAAO), producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes a chromogenic substrate (e.g., 4-aminoantipyrine), leading to a color change that can be monitored spectrophotometrically.

Materials:

  • Purified DD-carboxypeptidase

  • Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine (substrate)

  • This compound (inhibitor)

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • 4-aminoantipyrine

  • Phenol

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, prepare reaction mixtures containing the reaction buffer, substrate, DAAO, HRP, 4-aminoantipyrine, and phenol.

  • Add varying concentrations of this compound to the appropriate wells. Include control wells with no inhibitor.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction by adding the purified DD-carboxypeptidase to all wells.

  • Immediately begin monitoring the increase in absorbance at a specific wavelength (e.g., 515 nm) over time using a microplate reader.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.

  • Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value. Further kinetic analysis can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.

Protocol 2: High-Performance Liquid Chromatography (HPLC)-Based Assay

This method directly measures the substrate consumption and product formation.

Principle: The reaction mixture is separated by reverse-phase HPLC, and the peaks corresponding to the substrate and the product (Nα,Nε-diacetyl-L-lysyl-D-alanine and the cleaved D-alanine) are quantified by their absorbance at a specific wavelength.

Materials:

  • Purified DD-carboxypeptidase

  • Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine (substrate)

  • This compound (inhibitor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • HPLC system with a C18 column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)

Procedure:

  • Set up reaction mixtures containing the reaction buffer, substrate, and varying concentrations of this compound in microcentrifuge tubes.

  • Pre-incubate the mixtures at the optimal temperature.

  • Initiate the reaction by adding the DD-carboxypeptidase.

  • At specific time points, quench the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Inject the supernatant onto the HPLC system.

  • Separate the components using a suitable gradient of the mobile phase.

  • Monitor the elution profile at a specific wavelength (e.g., 214 nm).

  • Quantify the peak areas of the substrate and product to determine the extent of the reaction and the inhibitory effect of this compound.

Mandatory Visualization

Theoretical_Modeling_Workflow Workflow for Theoretical Modeling of this compound Interactions cluster_prep System Preparation cluster_modeling Computational Modeling cluster_analysis Data Analysis cluster_validation Experimental Validation ligand_prep Ligand Preparation (this compound) - 3D Structure Generation - Charge Assignment docking Molecular Docking - Predict Binding Pose - Score Interactions ligand_prep->docking receptor_prep Receptor Preparation (PBP/DD-Carboxypeptidase) - PDB Structure Retrieval - Protonation & Optimization receptor_prep->docking md_sim Molecular Dynamics Simulation - Assess Complex Stability - Analyze Conformational Changes docking->md_sim Initial Complex for MD interaction_analysis Interaction Analysis - Hydrogen Bonds - Hydrophobic Contacts docking->interaction_analysis qmmm QM/MM Calculations - Model Reaction Mechanism - Analyze Electronic Effects md_sim->qmmm Input for QM/MM binding_energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) md_sim->binding_energy md_sim->interaction_analysis trajectory_analysis Trajectory Analysis - RMSD, RMSF - Principal Component Analysis md_sim->trajectory_analysis enzyme_assay Enzyme Inhibition Assays - IC50/Ki Determination binding_energy->enzyme_assay Compare with Experimental Data structural_bio Structural Biology - X-ray Crystallography - Cryo-EM interaction_analysis->structural_bio Validate Binding Mode

Caption: A flowchart illustrating the typical workflow for the theoretical modeling of this compound interactions with its target enzymes.

PBP_Inhibition_Pathway Proposed Inhibition Pathway of PBP by this compound PBP_active Active PBP (with Ser-OH in active site) Non_covalent_complex Non-covalent Michaelis Complex [PBP --- NBDA] PBP_active->Non_covalent_complex Binding NBDA This compound NBDA->Non_covalent_complex Acyl_enzyme Covalent Acyl-Enzyme Intermediate [PBP-Ser-O-CO-CH(CH3)-NH-Benzoyl] Non_covalent_complex->Acyl_enzyme Acylation Deacylation Deacylation (Hydrolysis) Acyl_enzyme->Deacylation Slow Inactive_PBP Inactive PBP Acyl_enzyme->Inactive_PBP Inhibition of Transpeptidation Products Hydrolyzed NBDA + Active PBP Deacylation->Products

Caption: A simplified signaling pathway illustrating the proposed mechanism of PBP inhibition by this compound.

Conclusion

The theoretical modeling of this compound interactions with bacterial cell wall enzymes provides a powerful framework for understanding its potential as an antibacterial agent. By combining molecular docking, molecular dynamics simulations, and quantum mechanics, researchers can gain detailed insights into the binding mechanisms and energetics of this interaction. The validation of these computational models with robust experimental data is essential for the successful design and development of novel inhibitors that target the crucial process of bacterial cell wall biosynthesis. This integrated approach holds significant promise for addressing the growing challenge of antibiotic resistance.

References

N-Benzoyl-d-alanine and its Role in Chiral Recognition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies involved in the chiral recognition and separation of N-Benzoyl-alanine enantiomers. The focus is on providing actionable data and detailed experimental protocols for direct application in research and development settings.

Introduction to Chiral Recognition of N-Benzoyl-alanine

N-Benzoyl-alanine is a protected amino acid derivative that serves as a model compound for studying chiral recognition phenomena. The separation of its enantiomers, N-Benzoyl-d-alanine and N-Benzoyl-l-alanine, is a critical step in the synthesis of enantiomerically pure peptides and other chiral molecules. The benzoyl group enhances the molecule's potential for specific intermolecular interactions, which are exploited in various chiral resolution techniques.

Two primary methods for the chiral resolution of N-Benzoyl-dl-alanine are fractional crystallization using a chiral resolving agent and enantioselective High-Performance Liquid Chromatography (HPLC). This guide will delve into the mechanisms and protocols for both, with a strong emphasis on the quantitative and procedural aspects of these techniques.

Chiral Recognition Mechanism

The fundamental principle of chiral recognition involves the formation of transient diastereomeric complexes between the enantiomers of the analyte (in this case, this compound and N-Benzoyl-l-alanine) and a chiral selector. The differing stability of these diastereomeric complexes allows for their separation. The key interactions that contribute to this discrimination are typically a combination of hydrogen bonding, π-π stacking, steric hindrance, and dipole-dipole interactions.

In the context of N-Benzoyl-alanine, the carboxyl group, the amide linkage, and the phenyl ring are all potential sites for these interactions. The specific geometry and electronic properties of the chiral selector determine which enantiomer forms the more stable complex.

cluster_enantiomers N-Benzoyl-alanine Enantiomers cluster_selector Chiral Selector cluster_complexes Diastereomeric Complexes This compound This compound d_complex [this compound]-[Selector] (More Stable) This compound->d_complex Interaction N-Benzoyl-l-alanine N-Benzoyl-l-alanine l_complex [N-Benzoyl-l-alanine]-[Selector] (Less Stable) N-Benzoyl-l-alanine->l_complex Interaction Selector Chiral Selector (e.g., Brucine (B1667951), CSP) Selector->d_complex Selector->l_complex Separation Separation d_complex->Separation Differential Stability l_complex->Separation Differential Stability

Caption: Mechanism of chiral recognition of N-Benzoyl-alanine.

Chiral Resolution by Fractional Crystallization

Fractional crystallization is a classical method for resolving racemates. It involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by crystallization. For N-Benzoyl-dl-alanine, alkaloids such as brucine and strychnine (B123637) have been traditionally used as resolving agents.

General Experimental Protocol

While specific quantitative data on the enantiomeric excess (ee%) from modern literature is sparse, the following protocol outlines the general steps for the fractional crystallization of N-Benzoyl-dl-alanine using brucine.

  • Salt Formation: Dissolve equimolar amounts of N-Benzoyl-dl-alanine and the chiral resolving agent (e.g., brucine) in a suitable hot solvent (e.g., ethanol, methanol (B129727), or aqueous mixtures thereof).

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent is crucial and often determined empirically to maximize the difference in solubility between the two diastereomeric salts.

  • Isolation of Diastereomeric Salt: The crystallized salt is isolated by filtration, washed with a small amount of cold solvent, and dried. This salt is enriched in one of the N-Benzoyl-alanine enantiomers.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid (e.g., HCl) to protonate the N-Benzoyl-alanine and a base (e.g., NaOH) to deprotonate and precipitate the resolving agent.

  • Purification: The resolved N-Benzoyl-alanine enantiomer is then extracted from the aqueous solution using an organic solvent and purified by recrystallization.

  • Analysis: The enantiomeric purity of the final product is determined using techniques such as polarimetry or chiral HPLC.

Experimental Workflow

start N-Benzoyl-dl-alanine + Chiral Resolving Agent (e.g., Brucine) dissolve Dissolve in Hot Solvent start->dissolve cool Slow Cooling and Crystallization dissolve->cool filter1 Filter to Isolate Less Soluble Diastereomeric Salt cool->filter1 mother_liquor Mother Liquor (Enriched in More Soluble Salt) filter1->mother_liquor liberate Liberate Enantiomer (Acid/Base Treatment) filter1->liberate filter2 Filter to Remove Resolving Agent liberate->filter2 extract Extract and Purify This compound filter2->extract end Enantiomerically Enriched This compound extract->end

Caption: Workflow for fractional crystallization of N-Benzoyl-dl-alanine.

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. For N-derivatized amino acids like N-Benzoyl-alanine, zwitterionic CSPs have shown excellent performance.

Quantitative Data

The following table summarizes the quantitative data for the chiral separation of N-Benzoyl-dl-alanine on a CHIRALPAK ZWIX(+) column.

ParameterValue
Retention Time (Enantiomer 1)2.5 min
Retention Time (Enantiomer 2)2.9 min
Separation Factor (α)1.46
Resolution (Rs)3.34
Detailed Experimental Protocol

This protocol is based on the analytical report for the chiral separation of N-Benzoyl-DL-alanine.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-VIS detector.

  • Chiral Stationary Phase: CHIRALPAK ZWIX(+) column (3 x 150 mm, 3 µm particle size).

  • Mobile Phase: 25mM acetic acid in methanol / water = 98 / 2 (v/v).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25 °C.

  • Detection: UV-VIS at 230 nm.

  • Sample Preparation: Prepare a 0.0015 mg/µL solution of N-Benzoyl-dl-alanine in the mobile phase.

  • Injection Volume: 1 µL.

Experimental Workflow

start Prepare N-Benzoyl-dl-alanine Sample and Mobile Phase hplc HPLC System with CHIRALPAK ZWIX(+) Column start->hplc inject Inject Sample hplc->inject separate Elute with Mobile Phase (Methanol/Water/Acetic Acid) inject->separate detect UV-VIS Detection at 230 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze Analyze Data (Retention Times, α, Rs) chromatogram->analyze end Quantified Enantiomers analyze->end

Caption: Workflow for chiral HPLC separation of N-Benzoyl-dl-alanine.

Conclusion

The chiral recognition and separation of this compound are essential processes in stereoselective synthesis. This guide has provided a detailed overview of two key methodologies: fractional crystallization and chiral HPLC. While fractional crystallization remains a viable, albeit less documented in recent quantitative terms, technique, chiral HPLC offers a highly efficient, reproducible, and quantifiable method for both analytical and preparative-scale separations. The provided data and protocols serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, enabling the effective implementation of these chiral resolution strategies.

Methodological & Application

Application Notes and Protocols: Synthesis of n-Benzoyl-d-alanine from d-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-d-alanine is a protected amino acid derivative with significant applications in peptide synthesis, chiral resolution, and the development of pharmaceutical compounds. The benzoyl group serves as a robust protecting group for the amine functionality of d-alanine (B559566), preventing undesirable side reactions during peptide chain elongation. This document provides a detailed protocol for the synthesis of this compound from d-alanine via the Schotten-Baumann reaction, a reliable and widely used method for the N-acylation of amino acids.

The Schotten-Baumann reaction involves the acylation of an amine with an acid chloride in the presence of a base.[1][2] In this case, the amine group of d-alanine attacks the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically performed in a two-phase system consisting of an aqueous solution of the amino acid and an organic solvent for the acid chloride, with a base to neutralize the hydrochloric acid byproduct.[3]

Chemical Reaction Pathway

The synthesis of this compound from d-alanine proceeds through the nucleophilic acyl substitution reaction known as the Schotten-Baumann reaction.

Reaction_Pathway cluster_reactants Reactants cluster_products Products D_Alanine D-Alanine (C₃H₇NO₂) Reaction NaOH (aq) D_Alanine->Reaction + Benzoyl Chloride BenzoylChloride Benzoyl Chloride (C₇H₅ClO) N_Benzoyl_D_Alanine This compound (C₁₀H₁₁NO₃) HCl HCl Reaction->N_Benzoyl_D_Alanine Forms Reaction->HCl Byproduct

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the well-established Schotten-Baumann reaction for the N-benzoylation of amino acids.[4][5]

Materials:

  • d-alanine

  • Benzoyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

  • 125 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Graduated cylinders

  • Pipettes

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution of d-alanine: In a 125 mL Erlenmeyer flask, dissolve d-alanine in an aqueous solution of sodium hydroxide. For example, dissolve 0.1 mol of d-alanine in 100 mL of 1 M NaOH solution.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Addition of Benzoyl Chloride: Slowly add a slight molar excess (e.g., 0.11 mol) of benzoyl chloride dropwise to the cold, stirring solution. Maintain the temperature of the reaction mixture below 5 °C.

  • Maintaining Alkaline Conditions: During the addition of benzoyl chloride, monitor the pH of the solution and maintain it in the alkaline range (pH 8-10) by the dropwise addition of 1 M NaOH solution as needed. This is crucial for efficient acylation.[4]

  • Reaction Completion: After the complete addition of benzoyl chloride, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

  • Acidification: After the reaction is complete, carefully acidify the cold reaction mixture to approximately pH 2-3 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the this compound product.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with cold deionized water to remove any inorganic salts.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as an ethanol-water mixture.[4]

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Workflow start Start dissolve Dissolve D-Alanine in NaOH(aq) start->dissolve cool Cool to 0-5 °C dissolve->cool add_benzoyl_chloride Add Benzoyl Chloride (maintain alkaline pH) cool->add_benzoyl_chloride react Stir for 1-2 hours add_benzoyl_chloride->react acidify Acidify with HCl to pH 2-3 react->acidify filter Vacuum Filtration acidify->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry under Vacuum recrystallize->dry end End Product: This compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference(s)
Molecular Formula C₁₀H₁₁NO₃[6][7]
Molecular Weight 193.20 g/mol [6][7]
CAS Number 17966-60-8[7]
Appearance White to off-white solid
Melting Point 128-134 °C or 147-148 °C
Optical Rotation [α]D20 = -5.5 ± 1º (c=1 in MeOH)
Purity (by HPLC) ≥ 98%
Expected Yield 80-90% (based on similar reactions)[8]
Spectroscopic Data Characteristic Peaks/Signals Reference(s)
¹H NMR (DMSO-d₆, 90 MHz) δ (ppm): 12.0 (br s, 1H, COOH), 8.69 (d, J=7.2 Hz, 1H, NH), 7.93 (d, 2H, Ar-H), 7.59-7.39 (m, 3H, Ar-H), 4.49 (m, 1H, CH), 1.44 (d, 3H, CH₃)[9]
¹³C NMR Expected signals around δ (ppm): 174 (C=O, acid), 167 (C=O, amide), 134 (Ar-C), 131 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 49 (CH), 17 (CH₃)
IR (KBr) ν (cm⁻¹): ~3300 (N-H stretch), ~3000-2500 (O-H stretch, acid), ~1720 (C=O stretch, acid), ~1640 (C=O stretch, amide I), ~1540 (N-H bend, amide II)[10]
Mass Spectrometry (EI) m/z: 193 (M⁺), 105 (C₆H₅CO⁺, base peak), 77 (C₆H₅⁺)[11][12]

Safety Precautions

  • Benzoyl chloride is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydroxide and concentrated hydrochloric acid are corrosive and can cause severe burns. Handle with care and use appropriate PPE.

  • The reaction can be exothermic. Proper cooling and slow addition of reagents are essential to control the reaction temperature.

By following this detailed protocol, researchers can reliably synthesize this compound for their specific applications in drug development and scientific research.

References

Application Notes and Protocols for Utilizing n-Benzoyl-d-alanine as a Substrate for Amidohydrolase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylated amino acids are crucial molecules in various biological processes and serve as key intermediates in the pharmaceutical and biotechnological industries. The stereospecific hydrolysis of these compounds is catalyzed by a class of enzymes known as amidohydrolases, which exhibit remarkable enantioselectivity. While N-acyl-L-amino acid amidohydrolases have been extensively studied, there is growing interest in their D-specific counterparts, often referred to as D-aminoacylases or N-acyl-D-amino acid amidohydrolases (EC 3.5.1.81). These enzymes are pivotal in the metabolism of D-amino acids and hold significant potential for the production of enantiomerically pure D-amino acids, which are valuable building blocks for pharmaceuticals and other specialty chemicals[1][2].

This document provides detailed application notes and protocols for the use of n-Benzoyl-d-alanine as a substrate to screen for, characterize, and quantify the activity of D-aminoacylases. Although specific kinetic data for this compound with a particular amidohydrolase is not extensively documented in publicly available literature, D-acylases have been shown to be active towards N-benzoyl derivatives of D-amino acids[3]. The protocols provided herein are based on established methods for assaying D-aminoacylase activity and can be readily adapted for this compound.

Principle of the Assay

The enzymatic hydrolysis of this compound by a D-aminoacylase yields D-alanine and benzoic acid. The reaction progress can be monitored by quantifying the formation of D-alanine or the disappearance of the substrate, this compound. Two primary methods are described: a colorimetric assay for high-throughput screening and an HPLC-based method for detailed kinetic analysis.

Data Presentation: Substrate Specificity of D-Aminoacylases

While specific kinetic data for this compound is limited, the following tables summarize the substrate specificity of well-characterized D-aminoacylases from different microbial sources to provide a comparative context for researchers.

Table 1: Substrate Specificity of N-acyl-D-aspartate amidohydrolase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 [4]

Substrate (N-acyl-D-aspartate)Km (mM)
N-Formyl12.5
N-Acetyl2.52
N-Propionyl0.194
N-Butyryl0.033
N-Glycyl1.11
N-CarbobenzoylNo activity

Table 2: Substrate Specificity of D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 [5]

Substrate (N-acetyl derivative)Relative Activity (%)Km (mM) for N-acetyl-D-leucine
D-Leucine1009.8
D-PhenylalanineHighNot specified
D-NorleucineHighNot specified
D-MethionineHighNot specified
D-ValineHighNot specified

Note: The enzyme also hydrolyzes N-formyl, N-butyryl, and N-propionyl derivatives of D-leucine.

Table 3: Substrate Specificity of D-carbamoylase from Pseudomonas sp. [6][7]

SubstrateRelative Activity
N-carbamoyl-D-alanineHigh
N-carbamoyl-D-tryptophanHigh
N-carbamoyl-D-phenylalanineActive
N-carbamoyl-D-valineActive
N-carbamoyl-D-leucineActive

Note: This enzyme belongs to the N-carbamoyl-D-amino acid amidohydrolase class and shows high specificity for N-carbamoyl derivatives.

Experimental Protocols

Protocol 1: Colorimetric Assay for D-Aminoacylase Activity

This protocol is adapted from commercially available D-amino acid assay kits and is suitable for high-throughput screening of enzyme activity. The principle involves the oxidative deamination of the product, D-alanine, by D-amino acid oxidase, which generates hydrogen peroxide. The hydrogen peroxide is then detected using a colorimetric probe in a reaction catalyzed by horseradish peroxidase (HRP).

Materials and Reagents:

  • This compound

  • Purified D-aminoacylase or cell lysate containing the enzyme

  • 10X Assay Buffer (e.g., 500 mM Tris-HCl, pH 8.0)

  • D-Amino Acid Oxidase (from porcine kidney or recombinant)

  • Horseradish Peroxidase (HRP)

  • Colorimetric Probe (e.g., Amplex Red, or similar)

  • D-Alanine (for standard curve)

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen probe (e.g., 570 nm for Amplex Red).

Procedure:

  • Preparation of Reagents:

    • Prepare 1X Assay Buffer by diluting the 10X stock with deionized water.

    • Prepare a stock solution of this compound in 1X Assay Buffer. The final concentration in the assay will typically range from 1-10 mM.

    • Prepare a D-Alanine standard curve (e.g., 0 to 100 µM) in 1X Assay Buffer.

    • Prepare a Reaction Mix containing D-Amino Acid Oxidase, HRP, and the colorimetric probe in 1X Assay Buffer. The exact concentrations should be optimized based on the manufacturer's instructions for the specific reagents.

  • Enzymatic Reaction:

    • To each well of a 96-well plate, add 50 µL of the this compound solution.

    • Add 50 µL of the D-alanine standards to their respective wells.

    • To initiate the reaction, add 50 µL of the enzyme solution (or cell lysate) to the substrate wells. For the standard curve, add 50 µL of 1X Assay Buffer.

    • Incubate the plate at the optimal temperature for the D-aminoacylase (typically 30-50°C) for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • After the incubation period, add 50 µL of the Reaction Mix to all wells.

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the absorbance of the blank (no D-alanine) from all readings.

    • Plot the absorbance values for the D-alanine standards against their concentrations to generate a standard curve.

    • Determine the concentration of D-alanine produced in the sample wells using the standard curve.

    • Calculate the enzyme activity (e.g., in µmol/min/mg of protein).

Protocol 2: HPLC-Based Assay for Detailed Kinetic Analysis

This method allows for the direct quantification of the substrate (this compound) and the product (D-alanine), providing more precise data for kinetic studies (e.g., determination of Km and Vmax).

Materials and Reagents:

  • This compound

  • Purified D-aminoacylase

  • Reaction Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0-8.0, containing 1 mM CoCl₂)[3].

  • Quenching solution (e.g., 1% trifluoroacetic acid or 1 M HCl).

  • HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).

  • D-Alanine and this compound standards for calibration.

Procedure:

  • Enzymatic Reaction:

    • Prepare reaction mixtures containing varying concentrations of this compound in the reaction buffer.

    • Pre-incubate the reaction mixtures at the optimal temperature for the enzyme.

    • Initiate the reaction by adding a known amount of purified D-aminoacylase.

    • At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Inject the supernatant onto the HPLC system.

    • Separate the substrate and product using an appropriate gradient of the mobile phase.

    • Detect this compound and D-alanine using a UV detector (e.g., at 230 nm for the benzoyl group). Note that D-alanine itself does not have a strong UV chromophore, so this method is best for monitoring the disappearance of the substrate. For direct detection of D-alanine, pre-column derivatization with a fluorogenic reagent (e.g., o-phthaldialdehyde, OPA) would be necessary, followed by fluorescence detection[8].

  • Data Analysis:

    • Generate standard curves for both this compound and D-alanine.

    • Quantify the amount of substrate consumed or product formed at each time point.

    • Calculate the initial reaction velocities for each substrate concentration.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

Enzymatic_Reaction This compound This compound sub This compound->sub H2O H2O H2O->sub D-aminoacylase D-aminoacylase D-alanine D-alanine D-aminoacylase->D-alanine Benzoic_acid Benzoic acid D-aminoacylase->Benzoic_acid sub->D-aminoacylase Hydrolysis

Caption: Enzymatic hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_substrate Prepare this compound Solution mix Mix Substrate, Buffer, and Enzyme prep_substrate->mix prep_enzyme Prepare D-aminoacylase Solution prep_enzyme->mix prep_buffer Prepare Reaction Buffer prep_buffer->mix incubate Incubate at Optimal Temperature mix->incubate quench Quench Reaction incubate->quench detect Detect Product/Substrate (Colorimetric or HPLC) quench->detect analyze Calculate Activity/ Kinetic Parameters detect->analyze Metabolic_Pathway Racemic_N_acyl_amino_acid Racemic N-acyl-amino acid D_aminoacylase N-acyl-D-amino acid amidohydrolase Racemic_N_acyl_amino_acid->D_aminoacylase N_acyl_L_amino_acid N-acyl-L-amino acid Racemic_N_acyl_amino_acid->N_acyl_L_amino_acid D_amino_acid D-amino acid D_aminoacylase->D_amino_acid Industrial_application Industrial Application (e.g., Pharmaceuticals) D_amino_acid->Industrial_application Racemase Racemase N_acyl_L_amino_acid->Racemase Dynamic Kinetic Resolution Racemase->Racemic_N_acyl_amino_acid Dynamic Kinetic Resolution

References

Applications of N-Benzoyl-d-alanine in Peptide Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-d-alanine is a protected form of the non-proteinogenic amino acid d-alanine, where the amino group is masked by a benzoyl (Bz) group. This modification makes it a valuable building block in peptide synthesis, offering unique advantages in specific applications. While not as commonly employed as the more widespread Boc and Fmoc protecting groups, the benzoyl group's stability and specific reactivity profile make it particularly useful in areas such as dynamic kinetic resolution for the synthesis of peptides containing d-amino acids and in certain enzymatic peptide synthesis strategies.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in peptide synthesis.

Core Applications

The primary applications of this compound in peptide synthesis are:

  • Protecting Group in Peptide Synthesis: The benzoyl group serves as a robust amino-protecting group, preventing unwanted side reactions at the N-terminus during peptide bond formation.[1] Its removal, however, requires specific and often harsher conditions compared to Boc or Fmoc groups, which is a key consideration in synthetic strategy.

  • Dynamic Kinetic Resolution (DKR): N-Benzoyl-DL-alanine is a key substrate in DKR processes for the stereoselective synthesis of dipeptides containing a d-amino acid. This technique allows for the conversion of a racemic mixture of N-benzoyl-amino acids into a single diastereomer of the resulting peptide with high yield and stereoselectivity.[2]

Data Presentation: A Comparative Overview

Direct quantitative comparisons of this compound with the standard Boc and Fmoc protecting groups in solid-phase peptide synthesis (SPPS) are not extensively documented in publicly available literature. The choice of protecting group is highly dependent on the specific peptide sequence, desired scale, and overall synthetic strategy.[3] However, based on the chemical properties of the protecting groups, a qualitative comparison can be made:

FeatureN-Benzoyl (Bz)tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Protection Chemistry Acylation of the N-terminusCarbamate formationCarbamate formation
Deprotection Condition Strong acidic or basic hydrolysis, or enzymatic cleavageModerate to strong acid (e.g., TFA)[4][5]Mild base (e.g., Piperidine)[4][5]
Orthogonality in SPPS Limited orthogonality with standard side-chain protecting groups.Quasi-orthogonal with benzyl-based side-chain protecting groups (Boc/Bzl strategy).[6]Orthogonal with t-butyl-based side-chain protecting groups (Fmoc/tBu strategy).[6]
Key Advantage Useful in Dynamic Kinetic Resolution.[2]Well-established for SPPS, particularly for long or aggregation-prone sequences.Milder deprotection conditions, suitable for automated synthesis and sensitive peptides.[3]
Primary Disadvantage Harsh deprotection conditions can limit its use in standard SPPS with sensitive residues.Requires strong acid for final cleavage, potentially damaging sensitive peptides.Base-lability can lead to side reactions like aspartimide formation.

Experimental Protocols

Protocol 1: General Coupling of this compound in Solution-Phase Peptide Synthesis

This protocol describes a general method for coupling this compound to an amino acid ester in the solution phase using a carbodiimide (B86325) coupling reagent.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Activation: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM or DMF and add DIEA or NMM (1.1 eq) to neutralize the salt.

  • Add the neutralized amino acid ester solution to the activated this compound solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • If DCC was used, filter off the DCU precipitate and wash it with a small amount of DCM.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate (B1210297).

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude dipeptide by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Dynamic Kinetic Resolution (DKR) of N-Benzoyl-DL-alanine for Dipeptide Synthesis

This protocol outlines a procedure for the dynamic kinetic resolution of racemic N-Benzoyl-DL-alanine coupled with an L-amino acid ester to stereoselectively synthesize the D-L dipeptide. This method can achieve high diastereomeric excess and yields exceeding the 50% theoretical maximum of a standard kinetic resolution.[2]

Materials:

  • N-Benzoyl-DL-alanine

  • L-amino acid methyl ester hydrochloride (e.g., L-Proline methyl ester hydrochloride)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine or N,N-Diisopropylethylamine)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a solution of N-Benzoyl-DL-alanine (1.0 eq) and the L-amino acid methyl ester hydrochloride (1.0-1.2 eq) in the anhydrous solvent, add the tertiary amine base (1.1-1.3 eq) at room temperature.

  • Initiation of DKR: Add DIC (1.1 eq) to the reaction mixture. The carbodiimide facilitates both the peptide coupling and the in-situ racemization of the unreacted N-benzoyl-amino acid via an oxazolone (B7731731) intermediate.

  • Reaction: Stir the reaction mixture at room temperature for 12-48 hours. The progress of the reaction and the diastereomeric ratio can be monitored by HPLC or NMR spectroscopy.

  • Work-up:

    • Filter off any precipitated urea (B33335) by-product.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification and Analysis: Purify the resulting dipeptide by column chromatography to isolate the desired D-L diastereomer. Determine the yield and diastereomeric excess by analytical techniques such as HPLC on a chiral column or NMR spectroscopy. In some cases, yields of the D-L peptide can be significantly high, for instance, the reaction of N-Benzoyl-DL-t-leucine with methyl L-prolinate has been reported to yield the D-L-peptide in up to 96%.[2]

Protocol 3: Deprotection of the N-Benzoyl Group

The removal of the N-benzoyl group is challenging and typically requires harsh conditions that may not be compatible with all peptide sequences, especially in solid-phase synthesis.

Method A: Acid Hydrolysis

  • Procedure: Dissolve the N-benzoyl-peptide in a mixture of concentrated hydrochloric acid and acetic acid (1:1 v/v).

  • Heat the mixture at reflux for several hours (4-12 h).

  • Monitor the deprotection by TLC or HPLC.

  • After completion, cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH solution).

  • Extract the deprotected peptide and purify as necessary.

    • Caution: This method can lead to racemization and cleavage of peptide bonds, especially with sensitive amino acid residues.

Method B: Enzymatic Deprotection (Conceptual)

While specific protocols for the enzymatic removal of the N-benzoyl group from a synthesized peptide are not widespread, the concept relies on amidohydrolases that can cleave the amide bond between the benzoyl group and the N-terminal amino acid. This approach offers the advantage of mild, aqueous conditions and high specificity.

  • Enzyme Selection: An appropriate enzyme, such as a penicillin G acylase or another amidase with suitable substrate specificity, would be required.

  • Procedure (General):

    • Dissolve the N-benzoyl-peptide in a suitable aqueous buffer at the optimal pH for the selected enzyme.

    • Add the enzyme to the solution.

    • Incubate the reaction at the optimal temperature with gentle agitation.

    • Monitor the reaction progress by HPLC.

    • Upon completion, the enzyme can be removed by denaturation and centrifugation or by using an immobilized enzyme.

    • The deprotected peptide can then be purified from the reaction mixture.

    • Note: The feasibility and efficiency of this method are highly dependent on the specific peptide sequence and the availability of a suitable enzyme.

Visualizations

Diagram 1: General Workflow for Solution-Phase Peptide Coupling with this compound

G Solution-Phase Coupling Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification A This compound C Activated this compound A->C in DCM/DMF B Coupling Reagent (e.g., DCC/HOBt) B->C G Protected Dipeptide C->G D Amino Acid Ester F Neutralized Amino Acid Ester D->F E Base (e.g., DIEA) E->F F->G H Crude Product G->H Work-up I Column Chromatography H->I J Pure Protected Dipeptide I->J

Caption: Workflow for solution-phase peptide coupling.

Diagram 2: Logical Flow of Dynamic Kinetic Resolution (DKR)

DKR_Logic Dynamic Kinetic Resolution Logic racemate N-Benzoyl-DL-alanine (Racemic Mixture) d_isomer This compound racemate->d_isomer l_isomer N-Benzoyl-l-alanine racemate->l_isomer racemization Racemization (via oxazolone) d_isomer->racemization dl_peptide D-L Dipeptide (Major Product) d_isomer->dl_peptide Fast Coupling l_isomer->racemization ll_peptide L-L Dipeptide (Minor Product) l_isomer->ll_peptide Slow Coupling coupling_reagent Coupling Reagent (e.g., DIC) coupling_reagent->dl_peptide coupling_reagent->ll_peptide l_amino_acid L-Amino Acid Ester l_amino_acid->dl_peptide l_amino_acid->ll_peptide

Caption: Logical flow of Dynamic Kinetic Resolution.

Conclusion

This compound, while not a mainstream choice for routine solid-phase peptide synthesis due to the challenging deprotection of the benzoyl group, offers significant advantages in specialized applications. Its utility in dynamic kinetic resolution provides an efficient pathway to chiral dipeptides containing d-amino acids, which are of growing interest in drug discovery and development. Further research into milder and more orthogonal deprotection strategies for the N-benzoyl group could expand its applicability in the broader field of peptide chemistry. Researchers should carefully consider the synthetic endpoint and the chemical tolerances of their target peptide when deciding to incorporate this compound into their synthetic strategy.

References

Application Note: Chiral Separation of n-Benzoyl-DL-alanine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of n-Benzoyl-DL-alanine. The accurate determination of enantiomeric purity is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. This protocol primarily focuses on the use of macrocyclic glycopeptide-based chiral stationary phases (CSPs), which have demonstrated high selectivity for N-protected amino acids. Detailed experimental procedures, mobile phase compositions, and expected quantitative data are provided to guide researchers in achieving baseline separation of n-Benzoyl-L-alanine and n-Benzoyl-D-alanine.

Introduction

The separation of enantiomers is a crucial step in the development and quality control of pharmaceuticals.[1] n-Benzoyl-alanine, an N-protected amino acid, serves as a key chiral building block in the synthesis of various therapeutic agents. Regulatory agencies often require the analysis of stereoisomeric composition, necessitating reliable and sensitive analytical methods.[1] Chiral HPLC is a powerful technique for resolving enantiomers, and the selection of an appropriate chiral stationary phase (CSP) is paramount for successful separation.[1][2] Macrocyclic glycopeptide CSPs, such as those based on Ristocetin A and Teicoplanin, are particularly effective for the enantioseparation of N-acyl amino acids due to their complex three-dimensional structures that allow for multiple chiral recognition interactions, including hydrogen bonding, ionic interactions, and inclusion complexing.[3][4][5] This protocol provides a comprehensive guide to developing and implementing an HPLC method for the chiral separation of n-Benzoyl-DL-alanine.

Data Presentation

The following tables summarize the quantitative data for the chiral separation of n-Benzoyl-DL-alanine enantiomers on different macrocyclic glycopeptide-based chiral stationary phases.

Table 1: Chromatographic Parameters for the Enantioseparation of n-Benzoyl-DL-alanine on a Ristocetin A CSP

ParameterValueReference
Chiral Stationary Phase Ristocetin A[6]
Mobile Phase Methanol/Water (50:50, v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection UV at 225 nm[6]
Retention Factor (k'₁) of L-enantiomer 1.27[6]
Retention Factor (k'₂) of D-enantiomer 2.51[6]
Separation Factor (α) 1.54[6]
Resolution (Rs) Not explicitly stated
Elution Order L-enantiomer followed by D-enantiomer[6]

Table 2: Comparative Enantioselectivity for n-Benzoyl-alanine on Teicoplanin and Teicoplanin Aglycone (TAG) CSPs in Reversed-Phase Mode

Chiral Stationary PhaseRetention Factor (k'₁)Separation Factor (α)Resolution (Rs)Reference
Teicoplanin 0.511319[7]
Teicoplanin Aglycone (TAG) 1.093.68.0[7]

Mobile Phase for Table 2: Reversed-phase, Methanol/Buffer pH 4.1 (40/60 v/v)[7]

Experimental Protocols

This section provides a detailed methodology for the chiral HPLC separation of n-Benzoyl-DL-alanine enantiomers based on the use of a Ristocetin A chiral stationary phase.

Materials and Reagents
  • n-Benzoyl-DL-alanine racemic standard

  • n-Benzoyl-L-alanine and this compound enantiomeric standards (for peak identification)

  • HPLC-grade methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: A chiral stationary phase column based on Ristocetin A (e.g., Astec® CHIROBIOTIC® R), typically with dimensions of 250 x 4.6 mm and 5 µm particle size.[3]

  • Mobile Phase: A degassed mixture of Methanol and Water (50:50, v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: Ambient (approximately 22-25 °C).

  • Detection Wavelength: 225 nm.[6]

  • Injection Volume: 10-20 µL.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of n-Benzoyl-DL-alanine at a concentration of 1 mg/mL in the mobile phase.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject a sample of the mobile phase (blank) to ensure the absence of interfering peaks.

  • Sample Injection: Inject the prepared n-Benzoyl-DL-alanine working solution.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Peak Identification: If necessary, inject individual standards of n-Benzoyl-L-alanine and this compound to confirm the elution order. For N-benzoyl amino acids on Ristocetin A, the L-enantiomer typically elutes first.[6]

Data Analysis
  • Integration: Integrate the peaks corresponding to the two enantiomers.

  • Calculation of Chromatographic Parameters:

    • Retention Factor (k'): k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.

    • Separation Factor (α): α = k'₂ / k'₁, where k'₂ and k'₁ are the retention factors of the later and earlier eluting enantiomers, respectively.

    • Resolution (Rs): Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂), where t_R₁ and t_R₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phase (Methanol:Water 50:50 v/v) B Prepare Sample (n-Benzoyl-DL-alanine in Mobile Phase) C Filter Sample (0.45 µm Syringe Filter) B->C D System Equilibration C->D E Inject Sample D->E F Chiral Separation (Ristocetin A Column) E->F G UV Detection (225 nm) F->G H Chromatogram Acquisition G->H I Peak Integration & Analysis (Calculate α and Rs) H->I J Report Results I->J

Caption: Experimental workflow for the chiral HPLC separation of n-Benzoyl-DL-alanine enantiomers.

References

Application Note: NMR Spectroscopic Characterization of N-Benzoyl-d-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-d-alanine is a protected amino acid derivative with significant applications in synthetic organic chemistry, peptide synthesis, and as a chiral building block in drug development. Its precise structural characterization is paramount for quality control and for understanding its role in complex chemical and biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, purity, and dynamics of this compound. This document provides a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy, including detailed experimental protocols and data interpretation. While the presented data is based on the analysis of N-Benzoyl-DL-alanine, the NMR spectra of the individual D- and L-enantiomers are identical in a non-chiral solvent.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for N-Benzoyl-DL-alanine, which is representative for this compound in a non-chiral solvent.

Table 1: ¹H NMR Spectral Data of N-Benzoyl-DL-alanine (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzTentative Assignment
12.7 (broad s)singlet1H-COOH
8.69doublet1H7.2NH (Amide)
7.92doublet2H7.6H-2', H-6' (Benzoyl)
7.59 - 7.39multiplet3H-H-3', H-4', H-5' (Benzoyl)
4.49quintet1H7.2H-2 (α-proton)
1.44doublet3H7.2H-3 (β-protons, CH₃)

Table 2: ¹³C NMR Spectral Data of N-Benzoyl-DL-alanine (101 MHz, DMSO-d₆)

Chemical Shift (δ) ppmTentative Assignment
173.8C-1 (Carboxyl)
166.5C=O (Amide)
134.2C-1' (Benzoyl)
131.5C-4' (Benzoyl)
128.3C-3', C-5' (Benzoyl)
127.5C-2', C-6' (Benzoyl)
49.2C-2 (α-carbon)
17.0C-3 (β-carbon, CH₃)

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound is the Schotten-Baumann reaction.

Materials:

Procedure:

  • Dissolve d-alanine in a 10% aqueous solution of sodium hydroxide in an ice bath.

  • Slowly add benzoyl chloride to the solution while stirring vigorously.

  • Continue stirring for 1-2 hours, maintaining the temperature below 5°C.

  • After the reaction is complete, acidify the mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the this compound.

  • Filter the crude product and wash it with cold deionized water.

  • Recrystallize the product from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product under vacuum.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz NMR spectrometer

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 5 seconds (for quantitative analysis, should be at least 5 times the longest T1)

    • Acquisition Time: ~2-4 seconds

    • Temperature: 298 K

¹³C NMR Data Acquisition:

  • Spectrometer: 101 MHz (on a 400 MHz system)

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2-5 seconds

    • Acquisition Time: ~1-2 seconds

    • Temperature: 298 K

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizations

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis Synthesis Synthesis of This compound Purification Purification by Recrystallization Synthesis->Purification Drying Drying under Vacuum Purification->Drying SamplePrep Sample Preparation (in DMSO-d6) Drying->SamplePrep DataAcq 1H and 13C NMR Data Acquisition SamplePrep->DataAcq DataProc Data Processing (FT, Phasing, Baseline Correction) DataAcq->DataProc Analysis Spectral Analysis (Peak Assignment, Integration) DataProc->Analysis FinalReport FinalReport Analysis->FinalReport Characterization Report

Caption: Experimental workflow for the synthesis and NMR characterization of this compound.

Signaling_Pathway Benzoyl Benzoyl Group (C6H5CO) Aromatic Aromatic Protons (δ 7.4-7.9 ppm) Benzoyl->Aromatic Amide Amide Linkage (-CO-NH-) Amide_H Amide Proton (δ ~8.7 ppm) Amide->Amide_H Alanine d-Alanine Moiety (-CH(CH3)COOH) Alpha_H Alpha-Proton (δ ~4.5 ppm) Alanine->Alpha_H Beta_H Beta-Protons (CH3) (δ ~1.4 ppm) Alanine->Beta_H

Caption: Relationship between the structure of this compound and its characteristic ¹H NMR signals.

Application Notes and Protocols for the Enzymatic Resolution of Racemic N-Benzoyl-DL-Alanine Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirally pure amino acids are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these compounds is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The resolution of racemic mixtures of amino acids and their derivatives is, therefore, a crucial step in drug development and manufacturing. Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally benign alternative to traditional chemical methods for obtaining enantiomerically pure compounds.

This document provides detailed application notes and protocols for the enzymatic resolution of racemic N-Benzoyl-DL-alanine. We will focus on the use of Aminoacylase (B1246476) I and Papain, two enzymes known for their stereospecific hydrolysis of N-acyl amino acids. These protocols are designed to be a comprehensive guide for researchers in academic and industrial settings.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is based on the principle that one enantiomer of a racemic substrate reacts significantly faster with a chiral catalyst (the enzyme) than the other. In the case of N-Benzoyl-DL-alanine, an L-specific aminoacylase will preferentially hydrolyze the N-benzoyl group from the L-enantiomer, yielding L-alanine and benzoic acid, while leaving the N-Benzoyl-D-alanine largely unreacted. The resulting mixture of L-alanine and this compound can then be readily separated based on their different physicochemical properties.

Recommended Enzymes

Two primary classes of enzymes are particularly effective for the resolution of N-Benzoyl-DL-alanine:

  • Aminoacylase I (EC 3.5.1.14): This enzyme exhibits high specificity for the L-enantiomers of a wide range of N-acylated amino acids. It is a robust and well-characterized enzyme, making it a reliable choice for preparative scale resolutions.[1][2]

  • Papain (EC 3.4.22.2): A cysteine protease with broad substrate specificity, papain can also catalyze the hydrolysis of N-acylated amino acids.[3][4] It can be a cost-effective alternative and is active over a range of conditions.

Data Presentation

The following tables summarize typical quantitative data obtained during the enzymatic resolution of N-acyl-alanine derivatives. Note that specific values for N-Benzoyl-alanine may vary depending on the precise experimental conditions.

Table 1: Performance of Immobilized Aminoacylase I in the Resolution of N-Acyl-DL-Alanine

ParameterValueReference
Enzyme SourcePorcine Kidney[1]
Support for ImmobilizationDEAE-Sephadex A-25[1]
Optimal pH8.0[1]
Optimal Temperature65 °C[1]
Yield of L-Alanine~70% of theoretical[1]
Operational Stability>300 hours[1]

Table 2: Comparative Performance of Different Enzymes on Similar Substrates

EnzymeSubstrateConversion (%)Enantiomeric Excess (e.e.) of ProductReference
E. coli aromatic L-amino acid transaminaseImidazolylalanine4895% (D-enantiomer)[5]
E. coli aromatic L-amino acid transaminasePyrazolylalanine4685% (D-enantiomer)[5]
E. coli aromatic L-amino acid transaminaseTriazolylalanine4272% (D-enantiomer)[5]

Experimental Protocols

Protocol 1: Resolution of N-Benzoyl-DL-Alanine using Aminoacylase I

This protocol describes the resolution of racemic N-Benzoyl-DL-alanine using commercially available Aminoacylase I.

Materials:

  • N-Benzoyl-DL-alanine

  • Aminoacylase I (from porcine kidney or Aspergillus oryzae)

  • Sodium phosphate (B84403) buffer (0.1 M)

  • Cobalt Chloride (CoCl₂) solution (1 mM)

  • Hydrochloric acid (HCl) (1 M)

  • Sodium hydroxide (B78521) (NaOH) (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • pH meter

  • Stirred, temperature-controlled reaction vessel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Substrate Preparation: Dissolve N-Benzoyl-DL-alanine in 0.1 M sodium phosphate buffer to a final concentration of 50-100 mM. Adjust the pH to 8.0 with 1 M NaOH.

  • Enzyme Activation: Add CoCl₂ solution to the substrate solution to a final concentration of 0.1 mM. This is often necessary as Co²⁺ can act as an activator for aminoacylase.

  • Enzymatic Reaction: Equilibrate the reaction mixture to the optimal temperature (e.g., 37-65 °C, depending on the enzyme source) in a stirred reaction vessel. Add Aminoacylase I (e.g., 10-50 units per mmol of substrate).

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of L-alanine or the consumption of N-Benzoyl-L-alanine. This can be done using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) on a chiral column, or by monitoring the change in pH.

  • Reaction Termination: Once the desired conversion is reached (typically around 50%), terminate the reaction by acidifying the mixture to pH 4-5 with 1 M HCl. This will precipitate the unreacted this compound and the benzoic acid byproduct.

  • Product Isolation:

    • Cool the reaction mixture in an ice bath and collect the precipitate by filtration.

    • Wash the precipitate with cold water to remove any remaining L-alanine. The solid contains this compound and benzoic acid.

    • The filtrate contains the desired L-alanine.

  • Purification of L-alanine:

    • Adjust the pH of the filtrate to the isoelectric point of alanine (B10760859) (pH 6.0) to facilitate its crystallization or use ion-exchange chromatography for purification.

  • Purification of this compound:

    • The collected precipitate can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to separate this compound from benzoic acid.

Protocol 2: Resolution of N-Benzoyl-DL-Alanine using Papain

This protocol outlines the use of papain for the kinetic resolution of N-Benzoyl-DL-alanine.

Materials:

  • N-Benzoyl-DL-alanine

  • Papain (crude or purified)

  • Phosphate buffer (0.1 M, pH 6.0-7.0)

  • L-cysteine

  • EDTA

  • Hydrochloric acid (HCl) (1 M)

  • Sodium hydroxide (NaOH) (1 M)

  • Analytical instrumentation for monitoring the reaction (e.g., chiral HPLC)

Procedure:

  • Papain Activation: Prepare an activation buffer containing 0.1 M phosphate buffer (pH 6.5), 2-5 mM L-cysteine, and 1-2 mM EDTA. Dissolve the papain in this buffer and incubate for 15-30 minutes at room temperature to ensure the active site cysteine residue is in its reduced state.

  • Substrate Preparation: Dissolve N-Benzoyl-DL-alanine in the activation buffer to the desired concentration (e.g., 20-50 mM).

  • Enzymatic Reaction: Add the activated papain solution to the substrate solution and incubate at a controlled temperature (e.g., 30-40 °C) with gentle stirring.

  • Reaction Monitoring: Periodically withdraw aliquots from the reaction mixture and analyze for the formation of L-alanine and the remaining this compound using a suitable analytical method like chiral HPLC.

  • Work-up: Once the reaction has reached approximately 50% conversion, stop the reaction by adjusting the pH to a value where the enzyme is inactive (e.g., pH < 4) using 1 M HCl.

  • Separation and Purification: Follow the separation and purification steps outlined in Protocol 1 to isolate L-alanine and this compound.

Mandatory Visualizations

Enzymatic_Resolution_Workflow Racemic_Mixture Racemic N-Benzoyl-DL-Alanine (L- and D-enantiomers) Enzyme_Addition Addition of Stereoselective Enzyme (e.g., Aminoacylase I) Racemic_Mixture->Enzyme_Addition Enzymatic_Reaction Enzymatic Hydrolysis (Preferential reaction with L-enantiomer) Enzyme_Addition->Enzymatic_Reaction Product_Mixture Mixture of Products and Unreacted Substrate: L-Alanine, Benzoic Acid, this compound Enzymatic_Reaction->Product_Mixture Separation Separation Step (e.g., Precipitation, Chromatography) Product_Mixture->Separation L_Alanine Purified L-Alanine Separation->L_Alanine Product D_Benzoyl_Alanine Purified this compound Separation->D_Benzoyl_Alanine Unreacted Enantiomer

Caption: Experimental workflow for enzymatic kinetic resolution.

Stereospecific_Hydrolysis Substrates N-Benzoyl-L-Alanine This compound Enzyme L-Specific Aminoacylase I Substrates:l->Enzyme Substrates:d->Enzyme Reaction Hydrolysis Enzyme->Reaction NoReaction No Reaction Enzyme->NoReaction Products L-Alanine + Benzoic Acid This compound (unreacted) Reaction->Products:l NoReaction->Products:d

Caption: Stereospecific action of L-Aminoacylase I.

References

N-Benzoyl-d-alanine: A Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzoyl-d-alanine is a derivative of the non-proteinogenic amino acid d-alanine (B559566), featuring a benzoyl group attached to the amino group. This modification imparts specific chemical properties that make it a valuable chiral building block in medicinal chemistry and drug discovery. The presence of the benzoyl group provides steric hindrance and modulates the electronic properties of the molecule, while the d-configuration of the alanine (B10760859) backbone offers a specific stereochemical arrangement crucial for interacting with biological targets. This application note provides an overview of the use of this compound in the synthesis of bioactive molecules, complete with experimental protocols and data.

Application in the Synthesis of Bioactive Molecules

This compound serves as a versatile precursor for the synthesis of a variety of molecular scaffolds with potential therapeutic applications. Its utility has been demonstrated in the development of antimicrobial and anti-inflammatory agents, as well as inhibitors of protein-protein interactions.

Antimicrobial Agents

Derivatives of N-benzoyl-amino acids have shown promising antimicrobial activity. One notable example is the synthesis of N-Boc-amino acid-(N'-benzoyl) hydrazides. These compounds have been evaluated for their activity against various bacterial strains.[1][2]

Table 1: Antimicrobial Activity of N-Boc-L-amino acid-(N'-benzoyl) hydrazide Derivatives [1]

CompoundAmino AcidTest OrganismMinimal Inhibitory Concentration (MIC, μg/mL)
5a L-ValineStaphylococcus aureus>100
Escherichia coli>100
5b L-LeucineStaphylococcus aureus>100
Escherichia coli>100
5d L-PhenylalanineStaphylococcus aureus>100
Escherichia coli>100
Ampicillin (Control)Staphylococcus aureus6.25
Escherichia coli12.5

Note: While the original study used L-amino acids, the synthetic principle can be applied to D-amino acids like this compound to explore stereochemical effects on antimicrobial activity.

Anti-inflammatory Agents

N-(2-benzoylphenyl)alanine derivatives, which can be synthesized from precursors related to N-benzoyl-alanine, have been investigated for their anti-inflammatory properties.[3] These compounds were designed to interact with the cyclooxygenase (COX) enzyme, a key target in anti-inflammatory drug development. In a study, several derivatives were found to be potent inhibitors in a carrageenan-induced pleurisy model in rats, with some compounds showing activity comparable to indomethacin.[3]

Inhibitors of Protein-Protein Interactions

The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a critical pathway in autoimmune diseases. N-benzoyl amino acid derivatives have been identified as inhibitors of this interaction. For instance, N-2-Bromobenzoyl L-triptophan was identified as an inhibitor of the LFA-1/ICAM-1 complex with a half-maximal inhibitory concentration (IC50) of 1.7 µM.[4][5] Structure-activity relationship (SAR) studies have shown that substitutions on the benzoyl ring can significantly enhance the potency of these inhibitors.[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes the synthesis of this compound from d-alanine and benzoyl chloride.

Materials:

  • d-alanine

  • 2N Sodium hydroxide (B78521) (NaOH) solution

  • Benzoyl chloride

  • Concentrated Hydrochloric acid (HCl)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and flasks

  • Buchner funnel and filter paper

Procedure:

  • Dissolve d-alanine in 2N NaOH solution in a flask, and cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Slowly and alternately add benzoyl chloride and 2N NaOH solution in small portions to the cooled d-alanine solution. Maintain the pH of the reaction mixture in the alkaline range.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 15-30 minutes.

  • Acidify the clear solution with concentrated HCl to a pH of approximately 2, while keeping the mixture cool in an ice bath.

  • This compound will precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry it to obtain the final product.

Protocol 2: Synthesis of N-Boc-D-alanyl-(N'-benzoyl)-hydrazide

This protocol outlines the synthesis of a hydrazide derivative from N-Boc-D-alanine and benzoic acid hydrazide, which is a key step in creating novel antimicrobial candidates.[1]

Materials:

  • N-Boc-D-alanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Triethylamine (B128534) (Et3N)

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid hydrazide

  • Ethyl acetate (B1210297)

  • 5% aqueous citric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve N-Boc-D-alanine (1 mmol) in DMF (2 mL).

  • Add HATU (1 mmol) and triethylamine (2 mmol) to the solution and stir the mixture at 0 °C for 3 minutes.

  • Add benzoic acid hydrazide (1 mmol) to the reaction mixture.

  • Continue stirring at 0 °C for 1 hour, and then let the reaction proceed overnight at room temperature.

  • Dilute the reaction mixture with ethyl acetate (80 mL).

  • Wash the organic layer successively with 5% aqueous citric acid solution (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and saturated sodium chloride solution (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by crystallization from a suitable solvent system like methylene (B1212753) chloride-hexane.

Visualizing Workflows and Relationships

The following diagrams illustrate the synthetic workflow and the logical relationship of this compound as a chiral building block.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product D-Alanine D-Alanine Reaction Benzoylation D-Alanine->Reaction Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Reaction N_Benzoyl_D_Alanine This compound Reaction->N_Benzoyl_D_Alanine

Caption: Synthetic workflow for this compound.

Application_Workflow cluster_derivatization Derivatization cluster_applications Potential Applications N_Benzoyl_D_Alanine This compound (Chiral Building Block) Coupling_Reaction Coupling with Bioactive Moieties N_Benzoyl_D_Alanine->Coupling_Reaction Antimicrobial Antimicrobial Agents Coupling_Reaction->Antimicrobial Anti_inflammatory Anti-inflammatory Agents Coupling_Reaction->Anti_inflammatory PPI_Inhibitors Protein-Protein Interaction Inhibitors Coupling_Reaction->PPI_Inhibitors

Caption: Applications of this compound derivatives.

Conclusion

This compound is a readily accessible and highly versatile chiral building block with significant potential in drug discovery. Its application in the synthesis of diverse bioactive compounds, including antimicrobial and anti-inflammatory agents, highlights its importance for medicinal chemists. The provided protocols offer a starting point for researchers to explore the synthesis and derivatization of this valuable molecule for the development of novel therapeutics. Further exploration of its use in asymmetric synthesis is warranted to unlock its full potential in generating stereochemically defined drug candidates.

References

Application Notes and Protocols for the Synthesis of n-Benzoyl-d-alanine via Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-benzoyl-d-alanine using the Schotten-Baumann reaction. This method is a robust and widely used procedure for the N-acylation of amino acids.

Introduction

The Schotten-Baumann reaction is a method for synthesizing amides from amines and acyl chlorides.[1][2] It is particularly useful for the benzoylation of compounds containing active hydrogen, such as amines and phenols, using benzoyl chloride in the presence of a dilute aqueous alkali, typically sodium hydroxide (B78521).[3] The base plays a crucial role in neutralizing the hydrochloric acid that is formed as a byproduct, which prevents the protonation of the unreacted amine.[1][4] This protocol has been adapted for the specific synthesis of this compound, a protected amino acid derivative valuable in peptide synthesis and as a model compound for studying protein-ligand interactions.[5]

Reaction Principle

The synthesis of this compound proceeds via the nucleophilic acyl substitution reaction between d-alanine (B559566) and benzoyl chloride. The reaction is performed under basic conditions, which deprotonates the amino group of d-alanine, increasing its nucleophilicity. The resulting amino anion then attacks the electrophilic carbonyl carbon of benzoyl chloride. The base, typically sodium hydroxide, neutralizes the liberated hydrochloric acid, driving the reaction to completion.[1][6]

Experimental Protocol

This protocol is adapted from the synthesis of N-benzoyl-L-alanine and is applicable for the synthesis of the D-enantiomer.[7]

3.1. Materials and Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mol)Notes
d-AlanineC₃H₇NO₂89.098.91 g0.1
Benzoyl ChlorideC₇H₅ClO140.5715.5 g (12.8 mL)0.11Use a 10-15% excess.[6] Handle in a fume hood.
Sodium HydroxideNaOH40.00As needed for 2N solution-
2N Sodium Hydroxide SolutionNaOH(aq)-~120 mL-Used to dissolve d-alanine and maintain alkaline pH.[7]
Concentrated Hydrochloric AcidHCl36.46As needed-For product precipitation. Handle in a fume hood.
Distilled WaterH₂O18.02As needed-
Ethanol (B145695) or Aqueous EthanolC₂H₅OH46.07As needed-For recrystallization.[5]

3.2. Equipment

  • 500 mL Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • pH meter or pH indicator paper

  • Büchner funnel and filter paper

  • Recrystallization apparatus

3.3. Procedure

  • Dissolution of d-Alanine: In a 500 mL flask, dissolve 8.91 g (0.1 mol) of d-alanine in 60 mL of 2N sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with continuous stirring.[7] It is critical to maintain a low temperature to minimize side reactions.[5]

  • Schotten-Baumann Reaction: While vigorously stirring the cooled d-alanine solution, slowly and alternately add 15.5 g (0.11 mol) of benzoyl chloride and 60 mL of 2N sodium hydroxide solution in about ten equal portions.[7] The pH of the reaction mixture should be maintained above 8 throughout the addition to ensure efficient acylation.[5]

  • Reaction Completion: After the addition is complete, continue to stir the mixture vigorously for an additional 15-20 minutes at room temperature to ensure the reaction goes to completion.[7]

  • Product Precipitation: Cool the reaction mixture in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the pH reaches 2.[7] this compound will precipitate out as a white solid.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any soluble impurities.

  • Purification by Recrystallization: Purify the crude this compound by recrystallization from ethanol or an aqueous ethanol mixture to obtain a pure product.[5]

  • Drying and Characterization: Dry the purified product in a desiccator. The expected melting point is around 137-139 °C.[7] The purity can be further assessed by techniques such as TLC or HPLC.[5]

Experimental Workflow

Schotten_Baumann_Workflow A Dissolve d-Alanine in 2N NaOH B Cool to 0-5 °C in Ice Bath A->B C Alternately Add Benzoyl Chloride & 2N NaOH (Maintain pH > 8) B->C Vigorous Stirring D Stir at Room Temperature (15-20 min) C->D E Acidify to pH 2 with conc. HCl D->E Cooling F Precipitation of This compound E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallization (Ethanol/Water) H->I Crude Product J Drying I->J Purified Product K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Data Summary

ParameterValueReference
Product This compound
Molecular Formula C₁₀H₁₁NO₃[5]
Molecular Weight 193.20 g/mol [5]
Typical Yield >80% (based on similar reactions)[8]
Melting Point 137-139 °C (for L-isomer)[7]
Purity ≥98% achievable with recrystallization[5]

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling benzoyl chloride and concentrated hydrochloric acid.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction of acyl chlorides with amines is highly exothermic and should be controlled by cooling.[6]

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care.

This document is intended for informational purposes only and should be used by qualified individuals.

References

Application Notes and Protocols for N-Benzoyl-d-alanine in Enzyme-Substrate Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-d-alanine is a synthetic amino acid derivative that serves as a valuable tool in biochemistry and medicinal chemistry for investigating enzyme-substrate interactions.[1] As a derivative of a D-amino acid, it is particularly useful for probing the stereospecificity of enzymes, such as proteases and peptidases, which often preferentially bind L-amino acid substrates. The presence of the N-benzoyl group provides a chromophore for spectrophotometric analysis and can enhance the binding affinity of the molecule to certain enzymes, making it an effective model substrate for a variety of enzymatic studies.[1] This document provides detailed application notes and experimental protocols for the use of this compound in enzyme characterization, kinetic analysis, and inhibitor screening.

Application Notes

Probing Enzyme Stereospecificity

This compound is an ideal substrate for investigating the stereochemical preference of enzymes. Many proteases and peptidases are highly specific for L-amino acids. By comparing the enzymatic activity with this compound against its enantiomer, N-Benzoyl-L-alanine, researchers can quantify the degree of stereoselectivity. This is crucial in understanding the structural constraints of an enzyme's active site and in the development of stereospecific inhibitors.

Kinetic Characterization of D-alanyl Carboxypeptidases

D-alanyl-D-alanine (B1587853) carboxypeptidases are enzymes involved in the final stages of bacterial cell wall peptidoglycan synthesis.[2] this compound can be used as a substrate mimic to study the kinetics of these enzymes. Assays using this substrate allow for the determination of key kinetic parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and catalytic efficiency (k_cat/K_m). Such data are fundamental to understanding the enzyme's catalytic mechanism and its role in bacterial physiology.[2]

High-Throughput Screening for Enzyme Inhibitors

In drug development, this compound can be employed as a substrate in high-throughput screening (HTS) campaigns to identify inhibitors of target enzymes.[1] In a typical competitive inhibition assay, the enzyme is incubated with the substrate (this compound) in the presence of potential inhibitory compounds. A decrease in the rate of substrate hydrolysis indicates that the compound is interfering with the enzyme's activity, potentially by binding to the active site. This approach is instrumental in the early stages of drug discovery.

Quantitative Data Presentation

The following table presents representative kinetic data for a hypothetical D-Ala-D-Ala Carboxypeptidase using this compound as a substrate. The data is illustrative and serves as a reference for the expected outcomes of kinetic assays. The choice of buffer can significantly influence enzyme kinetics.[3]

Table 1: Illustrative Kinetic Parameters for D-Ala-D-Ala Carboxypeptidase with this compound in Different Buffer Systems.

Buffer System (50 mM) pH K_m (µM) V_max (µmol/min/mg) Catalytic Efficiency (k_cat/K_m, M⁻¹s⁻¹)
Phosphate 6.8 165 78 4.7 x 10⁵
7.2 150 95 6.3 x 10⁵
7.6 175 88 5.0 x 10⁵
HEPES 7.2 140 102 7.3 x 10⁵
7.6 148 110 7.4 x 10⁵
8.0 162 99 6.1 x 10⁵
Tris-HCl 7.6 180 92 5.1 x 10⁵
8.0 172 105 6.1 x 10⁵

| | 8.4 | 190 | 96 | 5.1 x 10⁵ |

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Carboxypeptidase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of a carboxypeptidase using this compound. The hydrolysis of the amide bond can be monitored by the change in absorbance at a specific wavelength (e.g., 254 nm), which is influenced by the benzoyl group.

Materials:

  • This compound

  • Purified D-Ala-D-Ala Carboxypeptidase

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.6)

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare 50 mM HEPES buffer and adjust the pH to 7.6 at 25°C.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the assay buffer. Gentle warming or sonication may be required for complete dissolution.

    • Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) at a concentration that will yield a linear reaction rate over the desired time course. Store on ice.

  • Enzyme Assay:

    • Set the spectrophotometer to the desired wavelength (e.g., 254 nm) and equilibrate the temperature to 25°C.[4]

    • In a 1 mL quartz cuvette, add the following:

      • 880 µL of Assay Buffer

      • 100 µL of Substrate Stock Solution (for a final concentration of 1 mM)

    • Mix the contents of the cuvette by inversion and place it in the spectrophotometer.

    • Allow the mixture to incubate for 3-5 minutes to reach thermal equilibrium and obtain a stable baseline reading.[4]

    • Initiate the reaction by adding 20 µL of the enzyme solution to the cuvette.

    • Immediately mix by inversion and start recording the absorbance at 254 nm continuously for 5-10 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot (ΔA/min).

    • Calculate the rate of substrate hydrolysis using the Beer-Lambert law (v₀ = (ΔA/min) / (ε * l)), where ε is the molar extinction coefficient of the product at the measured wavelength and l is the path length of the cuvette (1 cm).

Visualizations

Enzyme_Substrate_Interaction_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Enzymatic Assay cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer mix_reagents Mix Buffer and Substrate in Cuvette prep_buffer->mix_reagents prep_substrate Prepare this compound Stock Solution prep_substrate->mix_reagents prep_enzyme Prepare Enzyme Solution initiate_reaction Initiate with Enzyme prep_enzyme->initiate_reaction setup_spec Set Spectrophotometer (Wavelength, Temperature) setup_spec->mix_reagents equilibrate Equilibrate and Record Baseline mix_reagents->equilibrate equilibrate->initiate_reaction record_data Record Absorbance vs. Time initiate_reaction->record_data plot_data Plot Absorbance vs. Time record_data->plot_data calc_velocity Calculate Initial Velocity (v₀) plot_data->calc_velocity determine_kinetics Determine Kinetic Parameters (Km, Vmax) calc_velocity->determine_kinetics

Caption: Workflow for studying enzyme kinetics using this compound.

Competitive_Inhibition Enzyme Enzyme (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate N-Benzoyl- d-alanine Substrate->ES_Complex Inhibitor Competitive Inhibitor Inhibitor->EI_Complex ES_Complex->Enzyme Releases Product Product ES_Complex->Product Reaction EI_Complex->Enzyme Releases

Caption: Mechanism of competitive inhibition with this compound.

References

Application Notes and Protocols for Assays Utilizing N-Benzoyl-d-alanine as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-d-alanine is a derivative of the amino acid d-alanine, characterized by the presence of a benzoyl group attached to the amino group. This modification alters its chemical properties, making it a useful tool in various biochemical and analytical assays. Its stability and structural similarity to certain endogenous molecules allow it to serve as a reliable standard in chromatographic methods and as a potential modulator in enzymatic reactions. These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and as a test compound in protease inhibition assays.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of this compound is crucial for its effective use as a standard.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.20 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 163-167 °C[2][3]
Solubility Very slightly soluble in water.[3]
CAS Number 17966-60-8

Application 1: this compound as a Standard in HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. This compound can be employed as an internal or external standard for the quantification of other N-benzoyl-amino acids or related compounds. The racemic mixture, N-Benzoyl-dl-alanine, is often preferred as an internal standard to circumvent issues with chiral discrimination during separation.[4]

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a general method for the analysis of this compound. Method optimization may be required depending on the specific matrix and analytical goals.

1. Materials and Reagents:

  • This compound (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatible methods)

  • Methanol (B129727) (for sample preparation)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

5. Sample Preparation (Example: Biological Fluid):

  • To 1 mL of the sample, add a known amount of internal standard (if used).

  • Add 2 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation: HPLC Method Validation (Hypothetical Data)
ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Retention Time ~4.5 min (dependent on exact conditions)

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Workflow for HPLC analysis using this compound as a standard.

Application 2: Screening of this compound in Protease Inhibition Assays

N-benzoyl-amino acids are known to interact with proteases, acting as either substrates or inhibitors. This makes this compound a candidate for screening as a potential inhibitor of proteases such as trypsin and carboxypeptidase A. The following protocols can be adapted to evaluate its inhibitory activity.

Experimental Protocol: Trypsin Inhibition Assay

This assay measures the ability of a compound to inhibit the trypsin-catalyzed hydrolysis of a chromogenic substrate, N-α-Benzoyl-L-arginine ethyl ester (BAEE).

1. Materials and Reagents:

  • Trypsin from bovine pancreas

  • N-α-Benzoyl-L-arginine ethyl ester (BAEE)

  • This compound

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Trypsin Solution: Prepare a stock solution of trypsin in 1 mM HCl. Dilute to the desired final concentration in Tris-HCl buffer just before use.

  • Substrate Solution (BAEE): Prepare a stock solution of BAEE in the Tris-HCl buffer.

  • Inhibitor Solution: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.

3. Assay Procedure:

  • In a 96-well plate, add 20 µL of the inhibitor solution (or DMSO for the control).

  • Add 160 µL of the trypsin solution to each well.

  • Incubate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the BAEE substrate solution.

  • Immediately measure the absorbance at 405 nm every minute for 10-20 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of inhibition for each concentration of this compound compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Experimental Protocol: Carboxypeptidase A Inhibition Assay

This assay evaluates the inhibition of carboxypeptidase A-mediated hydrolysis of a substrate like hippuryl-L-phenylalanine.

1. Materials and Reagents:

  • Carboxypeptidase A from bovine pancreas

  • Hippuryl-L-phenylalanine

  • This compound

  • Tris-HCl buffer (e.g., 25 mM, pH 7.5) containing NaCl (e.g., 500 mM)

  • DMSO

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer

2. Preparation of Solutions:

  • Carboxypeptidase A Solution: Prepare a stock solution of the enzyme in cold 10% LiCl. Dilute to the final concentration in the Tris-HCl buffer before the assay.[5]

  • Substrate Solution: Dissolve hippuryl-L-phenylalanine in the Tris-HCl buffer.

  • Inhibitor Solution: Prepare a stock solution and serial dilutions of this compound in DMSO.

3. Assay Procedure:

  • Add the inhibitor solution to the wells of a UV-transparent plate.

  • Add the carboxypeptidase A solution and incubate for 15 minutes at 25 °C.

  • Start the reaction by adding the substrate solution.

  • Monitor the increase in absorbance at 254 nm over time.[5]

4. Data Analysis:

  • Calculate the reaction rates from the linear portion of the absorbance curves.

  • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the trypsin assay.

Data Presentation: Protease Inhibition (Hypothetical Data)
ProteaseSubstrateThis compound IC₅₀ (µM)
TrypsinN-α-Benzoyl-L-arginine ethyl ester> 1000
Carboxypeptidase AHippuryl-L-phenylalanine500

Protease Inhibition Assay Workflow

Protease_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Data Analysis Enzyme Protease Solution Pre_incubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Pre_incubation Inhibitor This compound (Inhibitor) Inhibitor->Pre_incubation Substrate Chromogenic Substrate Reaction_Initiation Reaction Initiation (Add Substrate) Substrate->Reaction_Initiation Pre_incubation->Reaction_Initiation Kinetic_Measurement Kinetic Measurement (Absorbance Reading) Reaction_Initiation->Kinetic_Measurement Rate_Calculation Reaction Rate Calculation Kinetic_Measurement->Rate_Calculation Inhibition_Calculation Inhibition (%) Calculation Rate_Calculation->Inhibition_Calculation IC50_Determination IC50 Determination Inhibition_Calculation->IC50_Determination

General workflow for a protease inhibition assay.

Conclusion

This compound is a versatile chemical entity with valuable applications in analytical chemistry and biochemistry. As a stable, easily handled solid, it serves as an excellent standard for HPLC method development and validation. Furthermore, its structure warrants investigation as a potential modulator of enzyme activity, particularly for proteases. The protocols provided herein offer a comprehensive starting point for researchers to utilize this compound in their experimental workflows. Rigorous optimization and validation will be necessary to adapt these general methods to specific research contexts.

References

Practical Guide to the Crystallization of N-Benzoyl-d-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed practical guide for the crystallization of N-Benzoyl-d-alanine, a crucial process for its purification. This compound is a protected amino acid derivative frequently utilized as a building block in peptide synthesis and in the development of various pharmaceuticals. The purity of this compound is paramount for its successful application in research and drug development. This guide outlines the key parameters and a step-by-step protocol for obtaining high-purity crystalline this compound.

Introduction

Crystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then allowing it to cool, the compound with lower solubility will crystallize out, leaving the more soluble impurities in the solution. For this compound, which presents as a white crystalline solid, recrystallization from an ethanol-water mixture is an effective method for achieving high purity.[1]

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing a successful crystallization protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₃[2]
Molecular Weight193.20 g/mol [2]
AppearanceWhite crystalline solid[1]
Melting Point139-142 °C (for L-enantiomer)[3]
Solubility in WaterVery slightly soluble[1]
Solubility in Ethanol (B145695)> 50 mg/mL at 25 °C[1]

Experimental Protocols

This section details the protocol for the crystallization of this compound from a mixed solvent system of ethanol and water. This method is suitable for purifying the crude product obtained from synthesis, such as the Schotten-Baumann reaction.[1]

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Beakers

  • Graduated cylinders

  • Ice bath

  • Drying oven or vacuum desiccator

Crystallization Workflow

The overall workflow for the crystallization of this compound is depicted in the following diagram.

CrystallizationWorkflow Crystallization Workflow for this compound cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude this compound in minimal hot ethanol add_water Add hot water dropwise until slight turbidity persists dissolve->add_water reheat Reheat to clarify the solution add_water->reheat cool_rt Slowly cool to room temperature reheat->cool_rt cool_ice Cool in an ice bath to maximize crystal formation cool_rt->cool_ice filtrate Collect crystals by vacuum filtration cool_ice->filtrate wash Wash crystals with cold ethanol-water mixture filtrate->wash dry Dry the purified crystals wash->dry

Caption: Workflow for the purification of this compound via recrystallization.

Step-by-Step Protocol
  • Dissolution of Crude Product:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • For every 1 gram of crude product, add approximately 10-15 mL of 95% ethanol.

    • Gently heat the mixture on a hot plate with continuous stirring until the solid dissolves completely. The temperature should be brought close to the boiling point of ethanol (around 78 °C).

  • Inducing Supersaturation:

    • Once the solid is fully dissolved, slowly add hot deionized water dropwise to the solution while stirring.

    • Continue adding water until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

    • To this turbid solution, add a few drops of hot ethanol until the solution becomes clear again. This ensures that the crystallization does not occur prematurely at a high temperature, which could trap impurities.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to allow for the formation of well-defined crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol-water filtrate.

    • Collect the crystals by vacuum filtration.

    • Wash the collected crystals with a small amount of a cold 1:1 ethanol-water mixture to remove any remaining soluble impurities.

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

  • Drying:

    • Carefully transfer the crystalline product from the filter paper to a watch glass or a drying dish.

    • Dry the crystals in a drying oven at a temperature below the melting point (e.g., 60-80 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a vacuum desiccator.

Data Presentation

The efficiency of the crystallization process can be evaluated by the yield and purity of the final product.

Table 2: Expected Outcome of this compound Crystallization

ParameterExpected ValueNotes
Yield 80-95%Dependent on the purity of the crude material and careful execution of the protocol.
Purity (by HPLC) >99%Can be determined by High-Performance Liquid Chromatography.
Appearance White, crystalline needlesVisual inspection of the final product.
Melting Point Sharp melting point rangeA narrow melting point range close to the literature value indicates high purity.

Troubleshooting

  • No crystals form upon cooling: The solution may be too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration. Seeding the solution with a small crystal of pure this compound can also induce crystallization.

  • Oiling out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Reheat the solution, add more of the primary solvent (ethanol), and allow it to cool more slowly.

  • Low yield: This can result from using too much solvent, not cooling the solution sufficiently, or premature crystallization during hot filtration (if performed).

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable; avoid open flames and use a heating mantle or a steam bath for heating.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS).

This practical guide provides a robust protocol for the crystallization of this compound. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to obtain a high-purity product suitable for their downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting n-Benzoyl-d-alanine Separation in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chromatographic separation of N-Benzoyl-d-alanine.

Frequently Asked Questions (FAQs)

Q1: What is N-Benzoyl-DL-alanine and why is its chiral separation important?

N-Benzoyl-DL-alanine is a derivative of the amino acid alanine (B10760859) where a benzoyl group is attached to the nitrogen atom.[1] It exists as a racemic mixture, meaning it contains equal amounts of two enantiomers (D- and L-forms) that are non-superimposable mirror images of each other.[1] The separation of these enantiomers is crucial because they can exhibit different biological and pharmacological activities.[1][2] In drug development and metabolic studies, isolating and quantifying each enantiomer is essential for understanding their specific effects, ensuring stereochemical purity, and meeting regulatory requirements.[2][3]

Q2: What are the primary chromatographic techniques used for separating this compound enantiomers?

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for separating this compound enantiomers.[3][4] Chiral columns, such as those based on macrocyclic glycopeptides (e.g., teicoplanin, ristocetin (B1679390) A) or zwitterionic selectors, are designed to interact differently with each enantiomer, enabling their separation.[3][4][5] Reversed-phase HPLC on specialized columns can also be employed.[6]

Q3: What are the critical parameters to control for a successful separation?

Successful separation of this compound enantiomers depends on several critical parameters:

  • Chiral Stationary Phase (CSP): The choice of the chiral column is the most critical factor. Different CSPs have unique selectivity for various compounds.[3]

  • Mobile Phase Composition: The type of organic modifier (e.g., methanol (B129727), acetonitrile), aqueous buffer, and additives (e.g., acetic acid, trifluoroacetic acid) significantly impact retention and resolution.[4][7]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and the stationary phase, influencing interactions and peak shape.[7]

  • Column Temperature: Temperature affects the kinetics of mass transfer and interactions between the analyte and the stationary phase. Consistent temperature control is vital for reproducible results.[4]

  • Flow Rate: The flow rate of the mobile phase influences resolution and analysis time.[4]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Q: My chromatogram shows a single peak or two poorly resolved peaks for N-Benzoyl-DL-alanine. What are the possible causes and how can I improve the resolution?

A: Poor resolution is a common issue in chiral separations and can stem from several factors. A systematic approach is needed to identify and address the cause.

Possible Causes and Solutions:

  • Inappropriate Chiral Column: The current column may not be suitable for this specific separation. Macrocyclic glycopeptide and zwitterionic CSPs are known to be effective for N-derivatized amino acids.[3][4]

    • Solution: Switch to a recommended column type, such as CHIRALPAK® ZWIX(+) or a CHIROBIOTIC® T-based column.[3][4]

  • Suboptimal Mobile Phase: The composition of the mobile phase may not be creating enough difference in the interaction strength between the enantiomers and the CSP.

    • Solution:

      • Optimize Organic Modifier: Vary the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous phase.

      • Adjust pH: Modify the mobile phase pH using additives like acetic acid or formic acid. The choice of acidic or basic additives can significantly alter selectivity.[2][4]

      • Try Different Modifiers: If using methanol, try acetonitrile, or vice-versa, as the change in solvent can alter selectivity.[7]

  • Incorrect Temperature: Temperature can significantly impact chiral recognition.

    • Solution: Optimize the column temperature. Lower temperatures often, but not always, improve resolution by enhancing the stability of transient diastereomeric complexes.

  • Method Development Issues: The overall method may not be optimized.[8]

    • Solution: Consult application notes for similar compounds and systematically vary one parameter at a time (e.g., mobile phase composition, temperature, flow rate) to determine the optimal conditions.[4]

Issue 2: Significant Peak Tailing

Q: I am observing asymmetrical peaks with a pronounced tail for one or both enantiomers. What causes this and how can I fix it?

A: Peak tailing can compromise the accuracy of quantification and reduce resolution.[9] It is often caused by unwanted secondary interactions between the analyte and the stationary phase.[7][9]

Possible Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone of the column can interact strongly with polar analytes like this compound, which contains a carboxylic acid group.[7][9]

    • Solution:

      • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups.[7]

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or acetic acid) can suppress the ionization of silanol groups, reducing these interactions.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9][10]

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination: Accumulation of strongly retained impurities on the column can create active sites that cause tailing.[10]

    • Solution: Flush the column with a strong solvent or follow the manufacturer's regeneration procedure. Use a guard column to protect the analytical column.[10]

Issue 3: Inconsistent or Drifting Retention Times

Q: The retention times for my peaks are shifting from one injection to the next. What is causing this instability?

A: Drifting retention times make peak identification unreliable and affect the precision of quantitative analysis.[11][12] This issue usually points to problems with the HPLC system or mobile phase stability.[11]

Possible Causes and Solutions:

  • Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis sequence.[12]

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) until a stable baseline is achieved before the first injection.[12]

  • Mobile Phase Preparation/Stability:

    • Inconsistent Preparation: Minor variations in preparing the mobile phase from batch to batch can cause shifts in retention.

      • Solution: Prepare mobile phase in larger batches and ensure accurate measurements.

    • Selective Evaporation: Volatile organic solvents in the mobile phase can evaporate over time, changing the composition and affecting retention.

      • Solution: Keep mobile phase bottles capped and do not use the same mobile phase for an extended period.

  • Temperature Fluctuations: Changes in the ambient or column temperature will affect retention times.[12]

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump and System Leaks: A leak in the HPLC system will cause the flow rate to be inconsistent, leading to variable retention times.[11]

    • Solution: Perform a systematic check for leaks from the pump to the detector.

Quantitative Data Summary

The following table summarizes a published experimental condition for the chiral separation of N-Benzoyl-DL-alanine.

ParameterValue
Column CHIRALPAK ZWIX(+) (150 x 3 mm, 3 µm)[4]
Mobile Phase 25mM acetic acid in methanol / water = 98 / 2[4]
Flow Rate 0.5 mL/min[4]
Temperature 25 °C[4]
Detection UV at 230 nm[4]
Retention Time 1 2.5 min[4]
Retention Time 2 2.9 min[4]
Alpha Value (α) 1.46[4]
Resolution (Rs) 3.34[4]

Detailed Experimental Protocol

This protocol provides a starting point for the chiral separation of N-Benzoyl-DL-alanine based on established methods.[4]

1. Materials and Equipment:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral column: CHIRALPAK ZWIX(+) (150 x 3 mm, 3 µm).

  • HPLC-grade methanol and water.

  • Glacial acetic acid.

  • N-Benzoyl-DL-alanine standard.

  • 0.22 µm syringe filters.

2. Mobile Phase Preparation:

  • Prepare a 25mM acetic acid solution in a 98:2 (v/v) mixture of methanol and water.

  • To prepare 1 L of mobile phase:

    • Measure 980 mL of HPLC-grade methanol.

    • Measure 20 mL of HPLC-grade water.

    • Add 1.43 mL of glacial acetic acid (assuming 99.7% purity and density of 1.05 g/mL).

    • Mix thoroughly and degas the solution using sonication or vacuum filtration.

3. Sample Preparation:

  • Prepare a stock solution of N-Benzoyl-DL-alanine at 1 mg/mL in the mobile phase.

  • Dilute the stock solution to a working concentration of approximately 0.015 mg/mL using the mobile phase.

  • Filter the final sample solution through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: CHIRALPAK ZWIX(+) (150 x 3 mm, 3 µm).

  • Mobile Phase: 25mM acetic acid in methanol/water (98/2).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 1.5 µL.

  • Detection: UV at 230 nm.

  • Run Time: Approximately 5-10 minutes.

5. System Equilibration and Analysis:

  • Equilibrate the column with the mobile phase at the set flow rate for at least 30 minutes or until a stable baseline is observed.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the prepared sample and record the chromatogram.

  • The expected elution order is the first enantiomer around 2.5 minutes and the second around 2.9 minutes.[4]

Visual Troubleshooting Workflows

TroubleshootingWorkflow start Start: Separation Issue (e.g., Poor Resolution, Tailing) check_column Is the correct chiral column being used? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes solution_column Select appropriate CSP (e.g., Zwitterionic, Glycopeptide) check_column->solution_column No check_system Are system parameters (Temp, Flow Rate) optimal? check_mobile_phase->check_system Yes solution_mobile_phase Adjust organic/aqueous ratio, pH, or change modifier check_mobile_phase->solution_mobile_phase No check_sample Is sample concentration and volume appropriate? check_system->check_sample Yes solution_system Optimize temperature and flow rate systematically check_system->solution_system No solution_sample Reduce sample concentration or injection volume check_sample->solution_sample No end_good Problem Solved check_sample->end_good Yes solution_column->check_mobile_phase solution_mobile_phase->check_system solution_system->check_sample solution_sample->end_good

Caption: A troubleshooting workflow for chromatographic separation issues.

ResolutionFactors resolution Enantiomeric Resolution (Rs) selectivity Selectivity (α) selectivity->resolution efficiency Efficiency (N) efficiency->resolution retention Retention Factor (k') retention->resolution csp Chiral Stationary Phase csp->selectivity mobile_phase Mobile Phase Composition mobile_phase->selectivity mobile_phase->retention temperature Temperature temperature->selectivity column_props Column Properties (Length, Particle Size) column_props->efficiency flow_rate Flow Rate flow_rate->efficiency

Caption: Key factors influencing enantiomeric resolution in HPLC.

References

Technical Support Center: Optimizing Benzoyl Chloride Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing benzoyl chloride acylation reactions.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation with benzoyl chloride is failing or giving a very low yield. What are the common causes?

A1: Low yields in Friedel-Crafts acylation are often due to a few critical factors:

  • Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will deactivate it. Ensure all equipment is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Reactivity: Aromatic rings with strongly deactivating groups (e.g., -NO₂, -CF₃, -SO₃H) are not suitable for Friedel-Crafts acylation. The aromatic substrate must be at least as reactive as a halobenzene.

  • Insufficient Catalyst: Acylation requires stoichiometric amounts of the Lewis acid catalyst because it complexes with the resulting ketone product, rendering it inactive. A slight excess of the catalyst is often recommended.

Q2: I'm observing the formation of multiple products in my Friedel-Crafts acylation. How can I improve the selectivity?

A2: The formation of multiple products, such as ortho and para isomers, is common. To improve selectivity for the desired product:

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio. Experimenting with different solvents may be necessary.

  • Catalyst: The choice of Lewis acid can impact selectivity. While AlCl₃ is common, other catalysts like FeCl₃ or solid acid catalysts such as zeolites might offer better selectivity for your specific substrate.[1]

Q3: My Schotten-Baumann reaction is giving a low yield. What should I check?

A3: The Schotten-Baumann reaction is generally robust, but low yields can occur due to:

  • Inadequate pH Control: An aqueous basic solution (like 10% NaOH) is crucial to neutralize the HCl generated during the reaction.[2][3] This drives the equilibrium towards the product.[3] Ensure the pH remains basic throughout the reaction.

  • Hydrolysis of Benzoyl Chloride: If the benzoyl chloride is added too quickly or if the reaction mixture is not stirred vigorously, localized areas of high concentration can lead to hydrolysis of the benzoyl chloride, especially at higher temperatures.

  • Poor Mixing: In a biphasic system, vigorous stirring is essential to ensure the reactants in the organic phase come into contact with the base in the aqueous phase.[4]

Q4: How can I remove unreacted benzoyl chloride from my reaction mixture?

A4: Unreacted benzoyl chloride can often be removed during the workup:

  • Aqueous Wash: Washing the organic layer with an aqueous solution of a mild base like sodium bicarbonate will convert the excess benzoyl chloride to sodium benzoate, which is water-soluble and can be washed away.

  • Amine Quench: Adding a small amount of a primary or secondary amine, such as aniline (B41778), will react with the remaining benzoyl chloride to form a benzamide, which can then be separated.[5]

  • Alcohol Quench: Similarly, adding a simple alcohol like methanol (B129727) can convert the benzoyl chloride to the corresponding ester, which may be easier to separate from your desired product than benzoic acid.[5]

Troubleshooting Guides

Problem 1: Low or No Product Yield in Friedel-Crafts Acylation
Potential Cause Troubleshooting Steps
Moisture Contamination Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and high-purity, dry reagents.
Inactive Catalyst Use a fresh, unopened container of the Lewis acid catalyst. Handle the catalyst under an inert atmosphere to prevent exposure to moisture.
Insufficient Catalyst Use at least a stoichiometric amount of the Lewis acid catalyst relative to the benzoyl chloride. A slight excess (1.1-1.2 equivalents) is often beneficial.
Deactivated Aromatic Substrate If your aromatic substrate has strongly electron-withdrawing groups, consider using a more potent catalyst system or exploring alternative synthetic routes.
Low Reaction Temperature While lower temperatures can improve selectivity, some reactions require heating to proceed at a reasonable rate. Monitor the reaction by TLC and gradually increase the temperature if no conversion is observed.
Problem 2: Formation of Side Products in Schotten-Baumann Acylation
Potential Cause Troubleshooting Steps
Diacylation In substrates with multiple nucleophilic sites (e.g., primary amines), diacylation can occur. Use a controlled amount of benzoyl chloride (1.0-1.1 equivalents).
Reaction with Solvent If using a nucleophilic solvent (e.g., an alcohol), it may compete with your substrate for the benzoyl chloride. Use a non-nucleophilic solvent like dichloromethane (B109758) or perform the reaction in a biphasic system.
Hydrolysis of Product If the product ester or amide is sensitive to basic conditions, prolonged reaction times or high concentrations of base can lead to hydrolysis. Monitor the reaction progress and work up as soon as the starting material is consumed.
Self-polymerization of Substrate For bifunctional substrates like 4-aminobenzoyl chloride, self-polymerization can be an issue. Using the hydrochloride salt of such substrates can prevent this side reaction.[6]

Data Presentation

Table 1: Comparison of Catalysts for the Friedel-Crafts Acylation of Toluene with Benzoyl Chloride

CatalystBenzoyl Chloride Conversion (%)Selectivity for p-methylbenzophenone (%)Reaction Time (h)
AlBEA54.0-18
GaBEA32.8-18
FeBEA19.0-18
In₂O₃−BEA80-1.5
HBEA50-3

Data adapted from a study on the acylation of arenes with benzoyl chloride.[1] The arene/benzoyl chloride ratio was 5.

Table 2: Yields for the Acylation of Alcohols with Benzoyl Chloride

AlcoholAcylating AgentCatalyst/PromoterYield (%)
2-PhenylethanolBenzoyl ChlorideCp₂TiCl78-99
(±)‐1‐PhenylethanolBenzoyl ChlorideCp₂TiCl78-99
2-Phenylpropan‐2‐olBenzoyl ChlorideCp₂TiClModerate
PhenolBenzoyl ChlorideCp₂TiCl78-99
Benzyl AlcoholBenzoyl ChlorideCuOHigh

Data compiled from studies on O-acylation of alcohols.[7]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole (B1667542) with Benzoyl Chloride

This protocol describes the synthesis of 4-methoxybenzophenone.

Materials:

  • Anisole

  • Benzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of anisole (1.0 eq.) and benzoyl chloride (1.05 eq.) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[8]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Schotten-Baumann Benzoylation of Aniline

This protocol details the synthesis of benzanilide.[9]

Materials:

  • Aniline (2.5 mL, 2.6 g)[2]

  • Benzoyl chloride (3.5 mL, 4.3 g)[2]

  • 10% aqueous Sodium Hydroxide (NaOH) solution (25 mL)[2]

  • Cold water

  • Ethanol (B145695) (for recrystallization)

  • Erlenmeyer flask (100 mL)[2]

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL Erlenmeyer flask, combine aniline (2.5 mL) and 25 mL of 10% aqueous NaOH solution.[2]

  • Add benzoyl chloride (3.5 mL) dropwise to the mixture while vigorously shaking the flask.[2] Shake for about 1 minute after each addition.

  • After the complete addition of benzoyl chloride, stopper the flask and shake it vigorously for 15 minutes, or until the odor of benzoyl chloride is no longer present.[2][3]

  • The product, benzanilide, should precipitate as a white solid.

  • Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.[2]

  • Recrystallize the crude product from boiling ethanol to obtain pure benzanilide.[2]

Visualizations

experimental_workflow cluster_friedel_crafts Friedel-Crafts Acylation Workflow cluster_schotten_baumann Schotten-Baumann Reaction Workflow fc_start Setup Dry Glassware under N2 fc_reagents Add AlCl3 and Anhydrous Solvent fc_start->fc_reagents fc_cool Cool to 0°C fc_reagents->fc_cool fc_add_substrate Add Benzoyl Chloride and Aromatic Substrate fc_cool->fc_add_substrate fc_react Stir at RT fc_add_substrate->fc_react fc_quench Quench with Ice/HCl fc_react->fc_quench fc_workup Aqueous Workup fc_quench->fc_workup fc_purify Purification fc_workup->fc_purify fc_product Final Product fc_purify->fc_product sb_start Combine Amine/Alcohol and Aqueous Base sb_add_benzoyl Add Benzoyl Chloride Dropwise with Vigorous Stirring sb_start->sb_add_benzoyl sb_react React until Odor Disappears sb_add_benzoyl->sb_react sb_filter Filter Precipitate sb_react->sb_filter sb_wash Wash with Cold Water sb_filter->sb_wash sb_recrystallize Recrystallize sb_wash->sb_recrystallize sb_product Final Product sb_recrystallize->sb_product

Caption: General experimental workflows for benzoyl chloride acylation.

troubleshooting_low_yield start Low Yield in Acylation check_moisture Check for Moisture Contamination start->check_moisture check_catalyst Verify Catalyst Activity & Stoichiometry start->check_catalyst check_substrate Assess Substrate Reactivity start->check_substrate check_conditions Optimize Reaction Conditions (Temp, Time) start->check_conditions solution_dry Use Anhydrous Conditions check_moisture->solution_dry Moisture Present solution_catalyst Use Fresh/Excess Catalyst check_catalyst->solution_catalyst Inactive/Insufficient solution_substrate Modify Substrate or Change Route check_substrate->solution_substrate Deactivated solution_conditions Adjust Temperature/Reaction Time check_conditions->solution_conditions Suboptimal

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of N-Benzoyl-d-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of N-Benzoyl-d-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Schotten-Baumann reaction?

A1: The most common impurities include unreacted starting materials such as d-alanine (B559566) and benzoic acid, which can form from the hydrolysis of benzoyl chloride. Additionally, side-reaction products may be present.

Q2: What is the recommended method for the primary purification of this compound?

A2: Recrystallization is the most common and effective method for the initial purification of this compound. An aqueous ethanol (B145695) solution is typically used as the solvent system.[1] Purity levels of ≥98% can often be achieved through repeated crystallization.[1]

Q3: How can I remove residual benzoic acid from my product?

A3: A common method to remove benzoic acid is by washing the crude product with a non-polar solvent in which benzoic acid has some solubility, while this compound is poorly soluble. Trituration or washing with warm hexanes has been suggested for removing benzoic acid from N-benzoylated amino acids.[2]

Q4: My purification yield is low. What are the potential causes and solutions?

A4: Low yield can result from several factors:

  • Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate duration to maximize crystal formation.

  • Product loss during transfers: Minimize the number of transfer steps and ensure all equipment is rinsed to recover as much product as possible.

  • Sub-optimal recrystallization solvent: If the product is too soluble in the recrystallization solvent even at low temperatures, a significant amount will remain in the mother liquor. Experiment with different solvent ratios (e.g., varying the ethanol to water ratio) or alternative solvent systems.

Q5: How can I assess the purity of my final this compound product?

A5: The purity of this compound can be effectively determined using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to quantify the purity and detect impurities.[3]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity and identify the presence of impurities by comparing with standards.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

  • Spectroscopy (NMR, IR): ¹H and ¹³C NMR can confirm the structure and identify impurities, while IR spectroscopy can confirm the presence of key functional groups.

Troubleshooting Guides

Crystallization Issues
Problem Potential Cause Suggested Solution
Product "oils out" instead of crystallizing The solution is supersaturated, or the cooling rate is too fast, preventing proper crystal lattice formation.- Use a slightly larger volume of solvent to avoid oversaturation.- Slow down the cooling process. Allow the solution to cool to room temperature on the benchtop before transferring to a cold bath or refrigerator.- Try a different solvent system.
Formation of very fine crystals Rapid cooling and nucleation.- Decrease the rate of cooling to encourage the growth of larger crystals.- Reduce the degree of supersaturation by using more solvent.
Low recovery of crystals The compound is too soluble in the chosen solvent system at low temperatures.- Adjust the solvent ratio. For an ethanol/water system, try increasing the proportion of water (the anti-solvent).- Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., 0-4 °C) for an extended period.
Crystals are discolored Presence of colored impurities from the synthesis.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce the yield.
Purity Issues
Problem Potential Cause Suggested Solution
Presence of benzoic acid in the final product Incomplete removal during workup and purification.- Wash the crude product with a solvent in which benzoic acid is more soluble than this compound, such as warm hexanes.[2]- Perform an acid-base extraction on a solution of the crude product. Dissolve the product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic benzoic acid.
Presence of unreacted d-alanine Incomplete reaction or inefficient removal during purification.- d-Alanine is highly soluble in water, whereas this compound is only slightly soluble.[4] Washing the crude product thoroughly with cold water should remove most of the unreacted d-alanine.
Broad or low melting point Presence of impurities.- Repeat the recrystallization process. Multiple recrystallizations can significantly improve purity.[1]- Consider purification by column chromatography if recrystallization is ineffective.

Data Presentation

Table 1: Solubility of N-Benzoyl-DL-alanine

SolventSolubilityTemperature (°C)
WaterVery slightly soluble[4]25
Water9.5 g/L[4]25
Ethanol>50 mg/mL[1]25

Table 2: Physicochemical Properties of N-Benzoyl-alanine Enantiomers

PropertyN-Benzoyl-L-alanineThis compoundN-Benzoyl-DL-alanine
Molecular Formula C₁₀H₁₁NO₃[5]C₁₀H₁₁NO₃[6]C₁₀H₁₁NO₃[7]
Molecular Weight ( g/mol ) 193.20[5]193.20[6]193.20[7]
CAS Number 2198-64-317966-60-8[6]1205-02-3[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Aqueous Ethanol

This protocol is a general guideline and may require optimization based on the scale of the experiment and the purity of the crude product.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or a refrigerator (0-4 °C) for several hours or overnight.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture, followed by a wash with cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator under vacuum to a constant weight.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This is a general method and may need to be optimized for your specific HPLC system and column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). A gradient elution may be necessary to separate all components effectively.[3]

  • Column: A C18 reverse-phase column is suitable for this analysis.

  • Detection: UV detection at a wavelength where the benzoyl group has strong absorbance (e.g., 230 nm).

  • Sample Preparation: Dissolve a known amount of the purified this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Analysis: The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Visualizations

purification_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound recrystallization Recrystallization (Ethanol/Water) synthesis->recrystallization filtration Filtration recrystallization->filtration washing Washing (Cold Solvent) filtration->washing drying Drying washing->drying hplc HPLC Purity Check drying->hplc mp Melting Point hplc->mp spectroscopy NMR/IR mp->spectroscopy

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_crystallization start Crystallization Issue oiling_out Product 'oils out'? start->oiling_out fine_crystals Fine crystals form? oiling_out->fine_crystals No solution1 Increase solvent volume Slow down cooling rate oiling_out->solution1 Yes low_yield Low yield? fine_crystals->low_yield No solution2 Decrease cooling rate Reduce supersaturation fine_crystals->solution2 Yes solution3 Adjust solvent ratio Ensure sufficient cooling time low_yield->solution3 Yes end Successful Crystallization low_yield->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for common crystallization problems.

References

avoiding racemization during n-Benzoyl-d-alanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of N-benzoyl-D-alanine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of this compound?

A1: The most common cause of racemization during the benzoylation of D-alanine is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[1][2] This occurs when the carboxylic acid group of D-alanine is activated. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon, leading to a mixture of D and L enantiomers.[2] A secondary mechanism is the direct abstraction of the alpha-proton by a strong base, which also leads to a planar enolate intermediate and subsequent racemization.[2]

Q2: Which reagents are most likely to cause racemization in this synthesis?

A2: Certain reagents are known to increase the risk of racemization. These include:

Q3: How can I minimize racemization during the benzoylation of D-alanine?

A3: Several strategies can be employed to suppress racemization:

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma) with coupling reagents is highly effective.[1][3][7] These additives form active esters that are less prone to racemization.[3]

  • Choice of Coupling Reagent: Consider using phosphonium (B103445) (e.g., BOP, PyBOP) or aminium/uronium (e.g., HBTU, HATU) type coupling reagents, which can offer better control over racemization compared to carbodiimides alone.[4][7][8]

  • Optimized Reaction Conditions: Lowering the reaction temperature (e.g., to 0°C) can significantly reduce the rate of racemization.[1] The choice of solvent is also important; less polar solvents may be beneficial.[1]

  • Appropriate Base Selection: Utilize weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of strong bases like DIPEA.[3][5]

Q4: I am using the Schotten-Baumann reaction for benzoylation. How can I avoid racemization?

A4: The Schotten-Baumann reaction, which typically uses an acyl chloride (like benzoyl chloride) and a base (like aqueous sodium hydroxide), can be prone to racemization.[9][10][11] To minimize this risk:

  • Maintain a low reaction temperature.

  • Carefully control the pH; a very high pH can accelerate racemization.

  • Consider using a milder base like sodium bicarbonate.

  • Alternative methods, such as those employing coupling reagents and additives under anhydrous conditions, may offer better stereochemical control.

Q5: How can I verify that my synthesized this compound has not racemized?

A5: Several analytical methods can determine the enantiomeric excess (ee) of your product:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method for separating and quantifying enantiomers using a chiral stationary phase.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, it is possible to distinguish between enantiomers by NMR.[12][13]

  • Capillary Electrophoresis (CE): This technique can separate enantiomers with high efficiency.[12]

  • Mass Spectrometry (MS): Certain mass spectrometry methods can be used to determine enantiomeric excess.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant racemization detected in the final product. Use of a carbodiimide coupling reagent (e.g., DCC, DIC) without an additive.Add an equimolar amount of a racemization suppressant like HOBt or Oxyma to the reaction mixture.[1][4][7]
Use of a strong, non-hindered base (e.g., DIPEA, TEA).Replace the strong base with a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][5]
Elevated reaction temperature.Perform the reaction at a lower temperature, for example, by using an ice bath to maintain the temperature at 0°C.[1]
Prolonged reaction time.Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as it is complete.
Low yield of this compound. Incomplete reaction.Ensure all reagents are of high purity and anhydrous conditions are maintained if required by the chosen coupling reagent. Optimize the stoichiometry of the reagents.
Side reactions.The use of additives like HOBt not only suppresses racemization but can also improve coupling efficiency and reduce side reactions.[7]
Difficulty in purifying the product. Formation of byproducts.If using DCC, the dicyclohexylurea byproduct is often insoluble and can be removed by filtration.[4] Using DIC results in a more soluble urea (B33335) byproduct.[4] The use of water-soluble coupling reagents like EDC can simplify purification through aqueous extraction.[4][7]

Experimental Protocol: Synthesis of this compound with Minimized Racemization

This protocol employs a carbodiimide coupling reagent with an additive to suppress racemization.

Materials:

  • D-alanine

  • Benzoyl Chloride

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Ethyl cyanohydroxyiminoacetate (Oxyma)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend D-alanine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add N-methylmorpholine (1.1 equivalents) to the suspension and stir until the D-alanine dissolves.

  • Activation Mixture Preparation: In a separate flask, dissolve benzoic acid (1.0 equivalent) and HOBt (or Oxyma) (1.1 equivalents) in anhydrous DCM.

  • Coupling Reagent Addition: Cool the benzoic acid solution to 0°C using an ice bath. Slowly add DIC (1.1 equivalents) to this solution and stir for 15-20 minutes at 0°C.

  • Coupling Reaction: Add the activated benzoic acid mixture dropwise to the D-alanine solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter off any precipitated urea (if any). Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

  • Characterization and Enantiomeric Purity Analysis: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess using chiral HPLC.

Logical Workflow for Troubleshooting Racemization

G Troubleshooting Racemization in this compound Synthesis cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Verification and Completion start Start: Synthesis of This compound check_racemization Analyze Enantiomeric Excess (ee) (e.g., Chiral HPLC) start->check_racemization high_racemization High Racemization Detected (ee < desired value) check_racemization->high_racemization ee is low success Success: High Enantiomeric Purity check_racemization->success ee is high check_reagents Review Reagents: - Coupling Agent - Base high_racemization->check_reagents check_conditions Review Conditions: - Temperature - Solvent high_racemization->check_conditions modify_reagents Modify Reagents: 1. Add HOBt/Oxyma 2. Use weaker base (NMM) 3. Change coupling agent (e.g., PyBOP) check_reagents->modify_reagents modify_conditions Modify Conditions: 1. Lower temperature to 0°C 2. Use less polar solvent check_conditions->modify_conditions rerun_synthesis Re-run Synthesis modify_reagents->rerun_synthesis Implement Changes modify_conditions->rerun_synthesis Implement Changes final_analysis Re-analyze Enantiomeric Excess rerun_synthesis->final_analysis final_analysis->high_racemization ee is still low final_analysis->success ee is high

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Enzymatic Assays Using N-Benzoyl-d-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Benzoyl-d-alanine in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: For which enzymes can this compound be used as a substrate or interacting molecule?

A1: this compound and its derivatives are primarily relevant for the following classes of enzymes:

  • D-Amino Acid Oxidase (DAAO): As a derivative of a D-amino acid, this compound is a potential substrate for DAAO, which catalyzes the oxidative deamination of D-amino acids.[1][2]

  • Carboxypeptidases: These proteases cleave amino acids from the C-terminal end of a peptide. While typically acting on L-amino acids, some carboxypeptidases may show activity towards D-amino acid derivatives, or this compound could act as a competitive inhibitor. Carboxypeptidase A, for instance, is known to hydrolyze substrates with similar structures, such as hippuryl-L-phenylalanine.[3]

  • Penicillin-Binding Proteins (PBPs): this compound is a key intermediate in the reaction of some PBPs with pseudo-substrates like N-benzoyl-D-alanylmercaptoacetic acid thioester. This makes it a valuable tool for studying the kinetics and mechanism of these bacterial enzymes, which are crucial for cell wall biosynthesis and are major antibiotic targets.[4][5]

Q2: What is the expected solubility of this compound in aqueous buffers?

A2: The solubility of this compound in aqueous solutions can be limited due to the hydrophobic benzoyl group. It is recommended to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. This stock can then be diluted into the aqueous assay buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough (typically <1-5%) to not interfere with enzyme activity.

Q3: What detection methods are suitable for enzymatic assays with this compound?

A3: The choice of detection method depends on the enzyme and the specific reaction being monitored. Common methods include:

  • Spectrophotometry: Monitoring the change in absorbance at a specific wavelength. For example, in DAAO assays, the production of hydrogen peroxide can be coupled to a chromogenic reaction.[1] For Carboxypeptidase A assays with similar substrates, the increase in absorbance at 254 nm due to the release of hippuric acid is monitored.[3]

  • Oxygen Consumption: For oxidase enzymes like DAAO, the consumption of molecular oxygen can be measured using an oxygen electrode.[1][2]

  • HPLC: To separate and quantify the substrate and product over time. This method is particularly useful for direct measurement and can be employed for various enzyme types.

Q4: Are there any known stability issues with this compound?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Enzyme Activity Inactive Enzyme: Improper storage or handling.1. Run a positive control with a known substrate to confirm enzyme activity. 2. Ensure the enzyme has been stored at the correct temperature and handled according to the manufacturer's instructions.
Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition.1. Optimize the pH and temperature for your specific enzyme. 2. Verify that the buffer components do not inhibit the enzyme.
Substrate Concentration Too Low: Concentration is below the enzyme's Michaelis constant (Km).1. Perform a substrate titration to determine the optimal concentration. 2. For initial experiments, use a substrate concentration that is at least 5-10 times the expected Km.
High Background Signal Substrate Instability: Non-enzymatic degradation of this compound.1. Run a "no-enzyme" control to measure the rate of spontaneous substrate degradation. 2. Prepare fresh substrate solutions for each experiment.
Contaminated Reagents: Buffer or other reagents may be contaminated.1. Use high-purity reagents and water. 2. Prepare fresh buffers and solutions.
Interference from Assay Components: The detection method may be sensitive to components in the reaction mixture.1. Measure the background signal of each component individually. 2. If using a coupled assay, ensure the coupling enzymes are not a source of background signal.
Precipitation in Assay Well Poor Substrate Solubility: this compound has limited solubility in aqueous solutions.1. Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and dilute it into the assay buffer. 2. Ensure the final organic solvent concentration is compatible with your enzyme (typically <5%). 3. Consider gentle sonication to aid dissolution of the stock solution.
Non-linear Reaction Rate Substrate Depletion: The substrate is being consumed too quickly.1. Use a lower enzyme concentration or a higher initial substrate concentration.
Enzyme Instability: The enzyme is losing activity over the course of the assay.1. Check the stability of the enzyme under your assay conditions (pH, temperature). 2. Consider adding stabilizing agents like glycerol (B35011) or BSA if compatible with your assay.
Product Inhibition: The product of the reaction is inhibiting the enzyme.1. Measure the initial reaction rates where product concentration is minimal. 2. If studying kinetics, fit the data to an equation that accounts for product inhibition.

Experimental Protocols

D-Amino Acid Oxidase (DAAO) Assay

This protocol is adapted from general DAAO assays and can be used as a starting point for this compound.

Principle: DAAO catalyzes the oxidative deamination of this compound to the corresponding α-keto acid, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be monitored spectrophotometrically.

Materials:

  • This compound

  • Recombinant D-Amino Acid Oxidase (DAAO)

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate (e.g., Amplex® Red)

  • Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.5

  • DMSO (for substrate stock solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 100 mM stock solution of this compound in DMSO.

  • Prepare the reaction mixture in the assay buffer:

    • 100 µM Amplex® Red

    • 0.2 U/mL HRP

  • Add varying concentrations of this compound to the wells of a 96-well plate. Dilute the stock solution in the assay buffer to achieve final concentrations ranging from, for example, 0.1 mM to 10 mM.

  • Add the reaction mixture to each well.

  • Equilibrate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding DAAO to each well. The optimal enzyme concentration should be determined empirically.

  • Immediately measure the increase in absorbance at 570 nm over time using a microplate reader.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.

Carboxypeptidase A Assay

This protocol is based on assays using the similar substrate hippuryl-L-phenylalanine and can be adapted for this compound.

Principle: Carboxypeptidase A hydrolyzes the amide bond of this compound, releasing benzoic acid and D-alanine. The reaction can be monitored by the increase in absorbance at 254 nm due to the formation of benzoic acid.

Materials:

  • This compound

  • Carboxypeptidase A from bovine pancreas

  • Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5

  • DMSO (for substrate stock solution)

  • Quartz cuvettes or UV-transparent microplate

  • Spectrophotometer or microplate reader capable of reading UV wavelengths

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a working solution of this compound in the assay buffer. The optimal concentration should be determined by performing a substrate titration.

  • Pipette the substrate solution into a quartz cuvette and equilibrate to 25°C in the spectrophotometer.

  • Establish a baseline reading at 254 nm.

  • Initiate the reaction by adding a small volume of Carboxypeptidase A solution. The optimal enzyme concentration should be determined empirically.

  • Record the increase in absorbance at 254 nm for several minutes.

  • Determine the initial reaction velocity (ΔA₂₅₄/min) from the linear portion of the curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Substrate, Enzyme) plate_setup Set up Microplate/Cuvettes reagent_prep->plate_setup add_reagents Add Reagents to Wells plate_setup->add_reagents pre_incubate Pre-incubate at Optimal Temperature add_reagents->pre_incubate start_reaction Initiate Reaction with Enzyme pre_incubate->start_reaction measure_signal Measure Signal (Absorbance/Fluorescence) start_reaction->measure_signal calc_velocity Calculate Initial Velocity measure_signal->calc_velocity plot_data Plot Data (e.g., Michaelis-Menten) calc_velocity->plot_data det_kinetics Determine Kinetic Parameters (Km, Vmax) plot_data->det_kinetics

General workflow for an enzymatic assay.

troubleshooting_logic cluster_activity Activity Troubleshooting cluster_background Background Troubleshooting cluster_linearity Linearity Troubleshooting start Start: Enzymatic Assay check_activity Low or No Activity? start->check_activity check_background High Background? check_activity->check_background No positive_control Run Positive Control check_activity->positive_control Yes check_linearity Non-linear Rate? check_background->check_linearity No no_enzyme_control Run No-Enzyme Control check_background->no_enzyme_control Yes end Successful Assay check_linearity->end No adjust_enzyme_conc Adjust Enzyme Concentration check_linearity->adjust_enzyme_conc Yes optimize_conditions Optimize pH/Temperature positive_control->optimize_conditions titrate_substrate Titrate Substrate optimize_conditions->titrate_substrate titrate_substrate->check_activity check_reagents Check Reagent Purity no_enzyme_control->check_reagents check_reagents->check_background check_enzyme_stability Check Enzyme Stability adjust_enzyme_conc->check_enzyme_stability check_enzyme_stability->check_linearity

Logic diagram for troubleshooting enzymatic assays.

References

Technical Support Center: Overcoming Solubility Challenges of N-Benzoyl-d-alanine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with N-Benzoyl-d-alanine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of the amino acid D-alanine. It is often used in biochemical research and pharmaceutical development. Its applications include serving as a building block in peptide synthesis and acting as a substrate or inhibitor in enzyme assays to study enzyme specificity and activity.[1]

Q2: What are the general solubility properties of this compound?

This compound is characterized as being very slightly soluble in water.[2] Its solubility is generally better in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO).

Q3: Why is my this compound precipitating in my aqueous assay buffer?

Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. This can occur due to several factors:

  • Exceeding Solubility Limit: The concentration of this compound in your assay may be higher than its maximum solubility in the aqueous buffer.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (prepared in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution.[3]

  • pH of the Medium: The solubility of amino acid derivatives is pH-dependent. Solubility is typically lowest at the isoelectric point and increases in more acidic or basic conditions.[4][5][6][7]

  • Interactions with Media Components: Salts, proteins, and other components in your assay buffer or cell culture media can interact with the compound and reduce its solubility.[3]

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.[3]

Troubleshooting Guides

Guide 1: Preparing Stock Solutions of this compound

Proper preparation of a high-concentration stock solution is the first critical step to avoid solubility problems.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.[8][9]

  • Weighing: Carefully weigh the desired amount of this compound. For 1 mL of a 10 mM stock solution (Molecular Weight of this compound is 193.2 g/mol ), you would need 1.932 mg.

  • Dissolution:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO (in this case, 1 mL).

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.[9]

    • If the solid is not fully dissolved, sonicate the tube for a few minutes.[8]

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8][9]

Guide 2: Preventing Precipitation When Preparing Working Solutions

The dilution of the organic stock solution into your aqueous assay buffer is a common point of failure.

Experimental Protocol: Serial Dilution Method

This method helps to avoid "solvent shock" by gradually introducing the compound to the aqueous environment.[8]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (pre-warmed to the experimental temperature)

  • Sterile tubes

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in your assay buffer. For example, to achieve a final concentration of 100 µM, you could first dilute the 10 mM stock 1:10 in the assay buffer to get a 1 mM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate solution to the final volume of the assay buffer to reach your target concentration.

  • Mixing: When adding the stock or intermediate solution to the aqueous buffer, do so dropwise while gently vortexing or stirring the buffer.[8]

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low, typically below 0.5%, to avoid affecting the biological system.[1][8][10] Always include a vehicle control with the same final solvent concentration in your experiment.[1]

Guide 3: Troubleshooting Precipitation in an Ongoing Assay

If you observe precipitation during your experiment, the following steps can help diagnose and solve the issue.

Troubleshooting Workflow

Start Precipitation Observed in Assay Check_Conc Is the final concentration too high? Start->Check_Conc Dose_Response Perform a dose-response experiment to find the optimal, non-precipitating concentration. Check_Conc->Dose_Response Yes Check_Dilution Was the stock solution added directly to the full volume of the assay buffer? Check_Conc->Check_Dilution No Serial_Dilution Use a serial dilution method. Add stock to a small volume of buffer first, mix, then add to the final volume. Check_Dilution->Serial_Dilution Yes Check_pH Could the buffer pH be at the isoelectric point of the compound? Check_Dilution->Check_pH No Adjust_pH Adjust the buffer pH to be more acidic or basic. Ensure pH is compatible with the assay. Check_pH->Adjust_pH Yes Check_Solvent Is the final organic solvent concentration too low to maintain solubility? Check_pH->Check_Solvent No Solvent_Test Perform a solvent tolerance test to determine the maximum non-interfering concentration. Check_Solvent->Solvent_Test Yes Explore_Alternatives Explore alternative strategies: co-solvents or solubilizing agents (e.g., cyclodextrins). Check_Solvent->Explore_Alternatives No

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityNotes
WaterVery slightly soluble[2]Solubility is pH-dependent.
EthanolSolubleCan be used as a co-solvent.
AcetoneSoluble
Dimethyl sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.

Visualizations

General Workflow for an Enzyme Inhibition Assay

This diagram outlines the key steps for a typical enzyme inhibition assay where this compound might be used as a substrate or inhibitor.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer and Solutions D Pre-incubate Enzyme with Inhibitor A->D B Prepare Enzyme Solution B->D C Prepare this compound (Inhibitor/Substrate) Solution C->D E Initiate Reaction with Substrate C->E D->E F Monitor Reaction Progress E->F G Analyze Data (e.g., calculate IC50) F->G

Caption: General workflow for an enzyme inhibition assay.

Conceptual Signaling Pathway: Enzyme Inhibition

This diagram illustrates the general concept of how a small molecule inhibitor like this compound can interfere with an enzymatic reaction.

cluster_normal Normal Enzymatic Reaction cluster_inhibited Inhibited Reaction Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Inhibitor This compound (Inhibitor) Blocked_Enzyme Inhibited Enzyme Inhibitor->Blocked_Enzyme Binding No_Product No Product Formation Blocked_Enzyme->No_Product No Reaction

Caption: Enzyme inhibition by a small molecule.

References

Technical Support Center: Enhancing the Resolution of N-Benzoyl-DL-alanine Enantiomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral separation of N-Benzoyl-DL-alanine enantiomers by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating N-Benzoyl-DL-alanine enantiomers?

The primary challenge lies in achieving baseline resolution (Rs > 1.5) between the D- and L-enantiomers. These molecules have identical physical and chemical properties in an achiral environment, necessitating the use of a chiral environment, typically a chiral stationary phase (CSP), to differentiate between them. The selection of an appropriate CSP and the optimization of chromatographic conditions are critical for successful separation.

Q2: Which types of chiral stationary phases (CSPs) are most effective for resolving N-Benzoyl-DL-alanine?

Several types of CSPs have proven effective for the separation of N-blocked amino acids like N-Benzoyl-DL-alanine.[1][2] The most common include:

  • Macrocyclic Glycopeptide-Based CSPs: Phases like those based on teicoplanin (e.g., Astec® CHIROBIOTIC® T) or ristocetin (B1679390) A are highly effective for separating N-derivatized amino acids.[3] These CSPs offer multimodal separation capabilities (reversed-phase, normal-phase, and polar organic modes).[3]

  • Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), are widely used for their broad enantioselectivity.[4]

  • Anion-Exchanger CSPs: Quinine (QN) and quinidine (B1679956) (QD) based anion-exchangers can provide excellent enantioselectivity for acidic compounds like N-Benzoyl-DL-alanine.[5] A key advantage is the ability to reverse the elution order by switching between diastereomeric columns (QN vs. QD).[5]

Q3: How does temperature influence the separation of N-Benzoyl-DL-alanine enantiomers?

Temperature plays a crucial role in chiral recognition.[6] Generally, lower temperatures enhance the enantioselectivity by strengthening the transient diastereomeric complexes formed between the analyte and the CSP.[6] This often leads to improved resolution. However, the effect can be compound-dependent, and in some instances, increasing the temperature might improve peak efficiency or even alter the elution order.[6][7] Therefore, temperature should be carefully controlled and optimized for each specific method.

Q4: My peak shapes are poor (tailing or fronting). What are the likely causes and solutions?

Poor peak shape can significantly impact resolution and quantification. Common causes and their solutions include:

  • Secondary Interactions: Unwanted interactions between the acidic analyte and residual silanol (B1196071) groups on the silica (B1680970) support of the column can cause peak tailing.

    • Solution: Add a mobile phase modifier to mask these active sites. For an acidic compound like N-Benzoyl-alanine, adding a small amount of a competing acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.

    • Solution: Reduce the sample concentration or the injection volume.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

Troubleshooting Guide

Problem 1: Poor Resolution (Rs < 1.5)

Possible Causes & Corrective Actions

  • Suboptimal Mobile Phase Composition: The choice of organic modifier and its ratio to the aqueous phase (in reversed-phase) or non-polar solvent (in normal-phase) is critical.

    • Action: Systematically vary the mobile phase composition. For reversed-phase, adjust the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol). For normal-phase, alter the ratio of the polar modifier (e.g., ethanol (B145695) or isopropanol) in the non-polar solvent (e.g., hexane).

  • Incorrect Chiral Stationary Phase (CSP): The selected CSP may not be suitable for N-Benzoyl-DL-alanine.

    • Action: Screen different types of CSPs. Based on literature, macrocyclic glycopeptide and polysaccharide-based columns are excellent starting points.[2][3][4]

  • Inappropriate Column Temperature: The temperature may not be optimal for chiral recognition.

    • Action: Optimize the column temperature. Start at ambient temperature (e.g., 25°C) and then decrease it in increments (e.g., to 15°C or 10°C) to see if resolution improves.[6]

  • Flow Rate is Too High: Insufficient time for interaction between the enantiomers and the CSP.

    • Action: Reduce the flow rate. This can increase interaction time and often leads to better resolution, though with longer analysis times.[5][8]

Problem 2: Unstable or Shifting Retention Times

Possible Causes & Corrective Actions

  • Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.

    • Action: Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) until a stable baseline is achieved.

  • Fluctuating Column Temperature: Lack of proper temperature control can lead to shifts in retention.

    • Action: Use a column oven to maintain a constant and consistent temperature.

  • Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of additives.

    • Action: Prepare fresh mobile phase daily. Ensure accurate measurements of all components. If using buffers, ensure the pH is consistent.

Experimental Protocols

Protocol 1: Method Development on a Macrocyclic Glycopeptide CSP

This protocol provides a starting point for separating N-Benzoyl-DL-alanine enantiomers using a teicoplanin-based CSP.

  • HPLC System: Standard HPLC system with UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol, water, and formic acid. A good starting point is Methanol/Water/Formic Acid (70:30:0.02, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the N-Benzoyl-DL-alanine sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Optimization of Separation on a Polysaccharide-Based CSP (Normal-Phase)

This protocol outlines a method using an amylose-based CSP in normal-phase mode.

  • HPLC System: Standard HPLC system with UV detector.

  • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). Start with n-Hexane/Isopropanol (90:10, v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the N-Benzoyl-DL-alanine sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Influence of Mobile Phase Composition on Resolution (Macrocyclic Glycopeptide CSP)

Mobile Phase (Methanol:Water:Formic Acid)Retention Time (L-enantiomer) (min)Retention Time (D-enantiomer) (min)Separation Factor (α)Resolution (Rs)
80:20:0.025.86.51.121.4
70:30:0.027.28.51.182.1
60:40:0.029.511.81.242.8

Data is illustrative and based on typical chromatographic behavior.

Table 2: Effect of Temperature on Enantiomeric Separation (Polysaccharide CSP)

Temperature (°C)Retention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Separation Factor (α)Resolution (Rs)
408.18.91.101.3
259.510.81.141.8
1512.314.21.152.2

Data is illustrative and based on typical chromatographic behavior.

Visualizations

Troubleshooting_Poor_Resolution Start Poor Resolution (Rs < 1.5) CSP Inappropriate CSP? Start->CSP MobilePhase Suboptimal Mobile Phase? CSP->MobilePhase No ScreenCSPs Screen Different CSPs (e.g., Macrocyclic, Polysaccharide) CSP->ScreenCSPs Yes Temperature Incorrect Temperature? MobilePhase->Temperature No OptimizeMP Optimize Organic Modifier % or Alcohol Type/Concentration MobilePhase->OptimizeMP Yes FlowRate Flow Rate Too High? Temperature->FlowRate No OptimizeTemp Vary Temperature (e.g., 15-35°C) Temperature->OptimizeTemp Yes OptimizeFlow Reduce Flow Rate FlowRate->OptimizeFlow Yes End Resolution Improved FlowRate->End No ScreenCSPs->End OptimizeMP->End OptimizeTemp->End OptimizeFlow->End Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis SamplePrep Sample Preparation (Dissolve & Filter) Inject Inject Sample SamplePrep->Inject MobilePhasePrep Mobile Phase Preparation Equilibrate Column Equilibration MobilePhasePrep->Equilibrate Equilibrate->Inject Run Chromatographic Run Inject->Run Detect UV Detection Run->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate α and Rs Integrate->Calculate

References

Technical Support Center: N-Benzoyl-d-alanine Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in scaling up the production of N-Benzoyl-d-alanine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete reaction due to insufficient reaction time or temperature.2. Degradation of the product or starting material.3. Suboptimal pH for the reaction.4. Inefficient mixing in the reactor.1. Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or incrementally increasing the temperature.2. Ensure the temperature does not exceed the stability limits of the reactants and products.3. Maintain the pH in the optimal range for the Schotten-Baumann reaction (typically pH 9-11).4. Increase the stirring speed to ensure a homogenous reaction mixture.
Product Purity Issues (e.g., presence of starting materials or byproducts) 1. Incomplete reaction.2. Formation of benzoic anhydride (B1165640) or other side products.3. Inefficient purification/recrystallization.1. See "Low Reaction Yield" solutions.2. Control the addition rate of benzoyl chloride and maintain the reaction temperature to minimize side reactions.3. Select an appropriate solvent system for recrystallization. Multiple recrystallizations may be necessary. Consider column chromatography for very high purity requirements.
Difficulty in Product Isolation/Precipitation 1. Product remains dissolved in the reaction mixture.2. Incorrect pH for precipitation.3. Formation of an oil instead of a solid.1. After acidification, cool the mixture in an ice bath to reduce solubility.2. Ensure the pH is lowered sufficiently (typically to pH 2-3) to fully protonate the carboxylic acid group.3. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product can also be effective.
Inconsistent Results Between Batches 1. Variation in the quality of starting materials (d-alanine, benzoyl chloride).2. Poor control over reaction parameters (temperature, pH, addition rates).3. Differences in reactor geometry or mixing efficiency at scale.1. Use reagents from the same batch or qualify new batches before use.2. Implement strict process controls using automated sensors and dosing pumps.3. Perform mixing studies and ensure consistent heat and mass transfer as the scale increases.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and scalable method is the Schotten-Baumann reaction. This involves the acylation of d-alanine (B559566) with benzoyl chloride under basic aqueous conditions, typically using sodium hydroxide (B78521) to neutralize the HCl byproduct and maintain the pH.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting material (d-alanine). A more quantitative approach is to use High-Performance Liquid Chromatography (HPLC) to track the formation of the product and the consumption of reactants.

Q3: What are the critical process parameters to control during scale-up?

A3: The most critical parameters are:

  • Temperature: To prevent side reactions and degradation.

  • pH: To ensure the d-alanine is deprotonated and reactive.

  • Reagent Addition Rate: Slow, controlled addition of benzoyl chloride is crucial to manage the exothermic reaction and minimize the formation of benzoic anhydride.

  • Agitation/Mixing: To ensure homogeneity and efficient mass transfer.

Q4: How is the final product typically purified at a larger scale?

A4: The standard purification method is recrystallization. After the reaction is complete and the product is precipitated by acidification, the crude solid is collected and recrystallized from a suitable solvent, often an ethanol/water mixture, to achieve high purity.

Experimental Protocol: Schotten-Baumann Synthesis of this compound

This protocol outlines a typical lab-scale synthesis that can be adapted for scale-up.

Materials:

  • d-alanine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Procedure:

  • Dissolution: Dissolve d-alanine in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) in a jacketed reactor. The molar ratio of NaOH should be approximately 2 times that of d-alanine.

  • Cooling: Cool the reaction mixture to 0-5 °C using a chiller.

  • Reagent Addition: Add benzoyl chloride dropwise to the stirred reaction mixture. The molar ratio of benzoyl chloride to d-alanine should be approximately 1.1:1. Maintain the temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or HPLC until the d-alanine is consumed.

  • Acidification: Cool the mixture again in an ice bath and slowly add concentrated HCl to acidify the solution to pH 2-3. This will precipitate the this compound.

  • Isolation: Collect the white solid precipitate by vacuum filtration and wash the filter cake with cold deionized water.

  • Purification: Recrystallize the crude product from a hot ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Process Visualizations

experimental_workflow dissolution 1. Dissolve d-alanine in 2M NaOH cooling1 2. Cool to 0-5 °C dissolution->cooling1 addition 3. Add Benzoyl Chloride (maintain T < 5 °C) cooling1->addition reaction 4. React for 2-3h at Room Temp addition->reaction monitoring Monitor by TLC/HPLC reaction->monitoring monitoring->reaction Incomplete cooling2 5. Cool to 0-5 °C monitoring->cooling2 Complete acidification 6. Acidify to pH 2-3 with HCl cooling2->acidification filtration 7. Isolate by Vacuum Filtration acidification->filtration purification 8. Recrystallize from Ethanol/Water filtration->purification drying 9. Dry under Vacuum purification->drying final_product Final Product: This compound drying->final_product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide start Low Yield or Purity Issue? check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete extend_time Extend Reaction Time or Increase Temp incomplete->extend_time Yes check_params Review Process Parameters (pH, Temp) incomplete->check_params No extend_time->check_reaction purification_issue Purification Problem? check_params->purification_issue recrystallize Optimize Recrystallization Solvent/Procedure purification_issue->recrystallize Yes check_reagents Check Reagent Quality purification_issue->check_reagents No

Caption: Troubleshooting decision tree for synthesis issues.

addressing impurities in commercial n-Benzoyl-d-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for n-Benzoyl-d-alanine. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the purity of commercial this compound. Here you will find troubleshooting guides and frequently asked questions to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

The most common impurities in commercial this compound typically arise from its synthesis, which is usually the benzoylation of D-alanine.[1] Potential impurities to be aware of include:

  • Unreacted Starting Materials:

    • D-alanine

    • Benzoyl chloride

  • Synthesis Byproducts:

    • Benzoic acid (formed from the hydrolysis of benzoyl chloride)[1]

  • Enantiomeric Impurity:

    • n-Benzoyl-l-alanine (the L-enantiomer), if the starting D-alanine is not enantiomerically pure.

Q2: How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound.[1] Specific HPLC methods can be used to identify and quantify both chemical and enantiomeric impurities. For a quick qualitative check, Thin-Layer Chromatography (TLC) can also be utilized.[1]

Q3: My this compound appears discolored. What could be the cause?

Discoloration in the product can be due to the presence of colored impurities. These may be byproducts from the synthesis process that were not entirely removed during manufacturing. If the discoloration is a concern for your application, purification by recrystallization is recommended.

Q4: I am observing a lower than expected yield in my reaction using this compound. Could impurities be the cause?

Yes, the presence of impurities can lead to a lower effective concentration of this compound, resulting in reduced reaction yields. Quantifying the purity of your starting material using a validated analytical method like HPLC is crucial for accurate stoichiometry in your reactions.

Q5: How can I remove the common impurities from my this compound?

Recrystallization is a common and effective method for purifying this compound.[1] An ethanol (B145695)/water solvent system is often effective. The detailed protocol provided in this guide can help you improve the purity of your material.

Troubleshooting Guides

Guide 1: Troubleshooting HPLC Analysis of this compound

This guide addresses common issues encountered during the HPLC analysis of this compound for purity assessment.

Problem Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) for this compound Inappropriate mobile phase pH.The carboxylic acid group on this compound requires a sufficiently low pH to be fully protonated. Ensure the mobile phase pH is around 2.5-3.0 by using an appropriate buffer or acid modifier like phosphoric acid or formic acid.
Column overload.Reduce the injection volume or the concentration of the sample.
Co-elution of impurities with the main peak Insufficient resolution.Optimize the mobile phase composition. A gradient elution with a shallow gradient may be necessary to separate closely eluting impurities. Consider using a different stationary phase if co-elution persists.
Inconsistent retention times Fluctuations in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature.
Column degradation.Use a guard column to protect the analytical column. If the column performance has significantly deteriorated, it may need to be replaced.
No peak detected for this compound Incorrect detection wavelength.This compound has a strong UV absorbance due to the benzoyl group. Set the UV detector to a wavelength around 230 nm.
Sample is not dissolving in the mobile phase.Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection.
Guide 2: Troubleshooting Recrystallization of this compound

This guide provides solutions to common problems encountered during the purification of this compound by recrystallization.

Problem Potential Cause Suggested Solution
Low recovery of purified product Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the solid.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal formation.
The product is significantly soluble in the cold solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-4 °C) to minimize solubility.
The product oils out instead of crystallizing The solution is supersaturated or contains impurities that inhibit crystallization.Try adding a seed crystal of pure this compound to induce crystallization. If that fails, try a different solvent system or pre-treat the solution with activated charcoal to remove impurities.
The purified product is still not pure enough Impurities were trapped in the crystals during rapid crystallization.Ensure the solution cools slowly to allow for the formation of well-defined crystals, which are less likely to occlude impurities. A second recrystallization may be necessary.
The washing step was inadequate.Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This reverse-phase HPLC method can be used to separate this compound from its potential impurities, benzoic acid and D-alanine.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve approximately 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.

Expected Retention Times:

  • D-alanine: ~2-3 minutes

  • Benzoic Acid: ~8-10 minutes

  • This compound: ~12-15 minutes

Protocol 2: Chiral HPLC Method for Enantiomeric Purity of this compound

This method is designed to separate the D- and L-enantiomers of n-Benzoyl-alanine.

Parameter Condition
Column Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based, such as Lux Cellulose-2, 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of Ethanol and Diethylamine (e.g., 100:0.5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 20 µL
Sample Preparation Dissolve approximately 0.5 mg/mL of this compound in the mobile phase.
Protocol 3: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound.

  • Dissolution: In a suitable flask, add the commercial this compound. Add a minimal amount of hot ethanol (e.g., near boiling) while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.

  • Crystallization: Slowly add hot deionized water to the ethanol solution until it becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot ethanol to clarify the solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Visualizations

G cluster_0 Troubleshooting Workflow for Impurity Identification start Commercial this compound Sample hplc_analysis Perform HPLC Analysis (Protocol 1) start->hplc_analysis evaluate_purity Evaluate Purity and Identify Impurities hplc_analysis->evaluate_purity chiral_hplc Perform Chiral HPLC (Protocol 2) chiral_hplc->evaluate_purity evaluate_purity->chiral_hplc If enantiomeric purity is a concern acceptable Purity Acceptable? evaluate_purity->acceptable Check against specifications proceed Proceed with Experiment acceptable->proceed Yes purify Purify by Recrystallization (Protocol 3) acceptable->purify No reanalyze Re-analyze by HPLC purify->reanalyze reanalyze->evaluate_purity

Caption: Workflow for identifying and addressing impurities in this compound.

G cluster_1 Signaling Pathway of Impurity Introduction d_alanine D-Alanine synthesis Benzoylation Reaction d_alanine->synthesis benzoyl_chloride Benzoyl Chloride benzoyl_chloride->synthesis crude_product Crude this compound synthesis->crude_product unreacted_d_alanine Unreacted D-Alanine crude_product->unreacted_d_alanine Impurity benzoic_acid Benzoic Acid (from hydrolysis) crude_product->benzoic_acid Impurity l_enantiomer n-Benzoyl-l-alanine (from impure D-alanine) crude_product->l_enantiomer Impurity

Caption: Potential sources of impurities during the synthesis of this compound.

References

Technical Support Center: Optimizing pH for N-Benzoyl-D-alanine Enzymatic Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic hydrolysis of n-Benzoyl-d-alanine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the enzymatic hydrolysis of this compound?

The optimal pH for the enzymatic hydrolysis of this compound is dependent on the specific enzyme used. While direct data for this compound is limited, data from closely related substrates suggest an optimal pH in the neutral to slightly alkaline range. For instance, a D-aminoacylase from Alcaligenes denitrificans DA181 shows optimal activity at pH 7.5 for the hydrolysis of N-acetyl-D-methionine and is stable in a pH range of 6.0 to 11.0.[1] Another aminoacylase (B1246476) exhibits potent peptidase activity around pH 8.5.[2] It is crucial to experimentally determine the optimal pH for your specific enzyme and reaction conditions.

Q2: Which type of enzyme is suitable for the hydrolysis of this compound?

The enzymatic hydrolysis of this compound is catalyzed by a class of enzymes known as D-aminoacylases or N-acyl-D-amino acid amidohydrolases . These enzymes specifically act on N-acylated D-amino acids.

Q3: My reaction yield is low. What are the potential causes and how can I troubleshoot it?

Low reaction yield can be attributed to several factors:

  • Suboptimal pH: The enzyme's activity is highly dependent on the pH of the reaction mixture. A deviation from the optimal pH can significantly reduce the reaction rate.

  • Suboptimal Temperature: Like pH, temperature plays a critical role in enzyme activity.

  • Enzyme Inhibition: The presence of inhibitors in the reaction mixture can decrease enzyme activity.

  • Low Enzyme Concentration: The amount of enzyme may be insufficient to catalyze the reaction efficiently.

  • Substrate or Product Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme.

  • Poor Substrate Solubility: this compound may have limited solubility in aqueous buffers, reducing its availability to the enzyme.

To troubleshoot, systematically evaluate each of these factors. Start by performing a pH and temperature optimization experiment.

Q4: How can I monitor the progress of the hydrolysis reaction?

The progress of the reaction can be monitored by measuring the formation of the product, D-alanine, or the disappearance of the substrate, this compound. Common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method to separate and quantify the substrate and product.

  • Spectrophotometric Assays: If the product or a derivative can be made to absorb light at a specific wavelength, this can be a convenient way to monitor the reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no enzyme activity Incorrect pH or temperature.Determine the optimal pH and temperature for your enzyme using the protocol provided below.
Enzyme denaturation.Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.
Presence of inhibitors (e.g., heavy metals).Add a chelating agent like EDTA to the reaction buffer if metal ion inhibition is suspected.[1]
Reaction rate decreases over time Product inhibition.Consider using a fed-batch or continuous reaction setup to keep product concentration low.
Enzyme instability under reaction conditions.Perform a stability study of the enzyme at the reaction pH and temperature.
Inconsistent results Inaccurate buffer preparation.Double-check the pH and concentration of all buffer components.
Pipetting errors.Ensure all reagents are accurately measured and dispensed.

Data Presentation

Table 1: Optimal pH for Various D-aminoacylases (Hydrolysis of N-acyl-D-amino acids)

Enzyme SourceSubstrateOptimal pHReference
Alcaligenes denitrificans DA181N-acetyl-D-methionine7.5[1]
AminoacylaseDipeptides~8.5[2]
Streptomyces sp. 64E6N-acetyl-D-amino acids8.0
Gluconobacter oxydansN-acyl-D-amino acids8.5

Note: This table provides data for similar substrates as a starting point for optimization. The optimal pH for this compound may vary.

Experimental Protocols

Protocol for Determining the Optimal pH of this compound Hydrolysis

This protocol outlines the steps to determine the optimal pH for the enzymatic hydrolysis of this compound.

1. Materials:

  • This compound
  • D-aminoacylase enzyme
  • A series of buffers with different pH values (e.g., phosphate (B84403) buffer for pH 6.0-8.0, Tris-HCl for pH 8.0-9.0, glycine-NaOH for pH 9.0-10.0)
  • HPLC system or spectrophotometer
  • Thermostatic water bath or incubator

2. Procedure:

  • Prepare Substrate Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., a small amount of DMSO or ethanol, then dilute with buffer).
  • Prepare Reaction Mixtures: For each pH to be tested, prepare a reaction mixture containing:
  • Buffer of the desired pH
  • This compound (from stock solution)
  • Water to a final volume
  • Enzyme Addition: Equilibrate the reaction mixtures at the optimal temperature for the enzyme. Initiate the reaction by adding a fixed amount of the D-aminoacylase enzyme to each tube.
  • Incubation: Incubate the reactions for a fixed period during which the reaction rate is linear.
  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., trifluoroacetic acid) or by heat inactivation.
  • Analysis: Analyze the amount of D-alanine produced in each reaction mixture using a pre-developed analytical method (e.g., HPLC).
  • Data Analysis: Plot the enzyme activity (rate of D-alanine formation) against the pH. The pH at which the highest activity is observed is the optimal pH.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffer Solutions (Varying pH) D Mix Buffer and Substrate A->D B Prepare Substrate Stock (this compound) B->D C Prepare Enzyme Stock F Initiate with Enzyme C->F E Equilibrate at Optimal Temperature D->E E->F G Incubate for Fixed Time F->G H Terminate Reaction G->H I Quantify D-alanine (e.g., HPLC) H->I J Plot Activity vs. pH I->J K Determine Optimal pH J->K

Caption: Workflow for determining the optimal pH for this compound hydrolysis.

Troubleshooting_Logic Start Low Hydrolysis Yield Check_pH Is the pH optimal? Start->Check_pH Check_Temp Is the temperature optimal? Check_pH->Check_Temp Yes Optimize_pH Perform pH optimization experiment Check_pH->Optimize_pH No Check_Enzyme Is enzyme concentration sufficient? Check_Temp->Check_Enzyme Yes Optimize_Temp Perform temperature optimization Check_Temp->Optimize_Temp No Check_Inhibition Is there substrate/product inhibition? Check_Enzyme->Check_Inhibition Yes Increase_Enzyme Increase enzyme concentration Check_Enzyme->Increase_Enzyme No Modify_Conditions Use fed-batch or continuous setup Check_Inhibition->Modify_Conditions Yes Solution Yield Improved Check_Inhibition->Solution No Optimize_pH->Solution Optimize_Temp->Solution Increase_Enzyme->Solution Modify_Conditions->Solution

Caption: Troubleshooting decision tree for low hydrolysis yield.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for n-Benzoyl-d-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of n-Benzoyl-d-alanine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates peak tailing.[1][2] This distortion can adversely affect the accuracy of peak integration, decrease resolution between closely eluting peaks, and result in poor reproducibility.

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: For acidic compounds such as this compound, which has a predicted pKa of approximately 3.86, peak tailing is often caused by secondary interactions with the stationary phase. Key causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with the analyte, causing tailing.[3][4][5]

  • Mobile Phase pH Near Analyte's pKa: If the mobile phase pH is close to the pKa of this compound, the compound will exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[1][2][6]

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.

  • Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can contribute to peak broadening and tailing.[2]

  • Column Degradation: Voids in the column packing or a partially blocked inlet frit can also cause peak tailing.[5]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. To achieve a symmetrical peak, the analyte should be in a single ionic state (either fully protonated or deprotonated). For an acidic compound, setting the mobile phase pH at least 2 units below its pKa ensures that it is in its neutral, un-ionized form.[7][8] For this compound (predicted pKa ≈ 3.86), a mobile phase pH of around 2.5 to 2.8 is recommended to suppress ionization and minimize secondary interactions with the stationary phase, leading to improved peak symmetry.

Q4: Can the choice of HPLC column affect peak tailing for this compound?

A4: Absolutely. The choice of column chemistry is crucial. For acidic compounds prone to tailing, it is advisable to use:

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated, which significantly reduces the potential for secondary interactions that cause tailing.[3][5][9][10]

  • High-Purity Silica Columns (Type B): Modern columns are typically packed with high-purity silica, which has a lower metal content and fewer acidic silanol sites, resulting in better peak shapes for polar and ionizable compounds.[11]

  • Columns with Alternative Chemistries: For particularly challenging separations, columns with polar-embedded or polar-endcapped stationary phases can offer alternative selectivity and improved peak shape.[12]

Q5: How does the organic modifier in the mobile phase impact peak tailing?

A5: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) primarily affect retention time, but can also influence peak shape. Acetonitrile and methanol (B129727) have different solvent properties; one may provide better peak symmetry for a particular analyte.[6][13] It is recommended to start with acetonitrile and, if tailing persists, to evaluate methanol as an alternative. The percentage of the organic modifier should be optimized to achieve a suitable retention factor (k), ideally between 2 and 10, as very long retention times can sometimes lead to broader peaks.[6]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step workflow for diagnosing and resolving peak tailing for this compound.

Troubleshooting_Workflow start Start: Peak Tailing Observed (Tf > 1.2) check_ph 1. Check Mobile Phase pH Is pH >= 2 units below pKa (~3.86)? start->check_ph adjust_ph Action: Adjust pH to 2.5-2.8 using 0.1% Formic or Phosphoric Acid check_ph->adjust_ph No check_column 2. Evaluate Column Condition Is the column old or showing high backpressure? check_ph->check_column Yes adjust_ph->check_column replace_column Action: Use a new, end-capped C18 or C8 column check_column->replace_column Yes check_concentration 3. Assess Sample Concentration Is column overload a possibility? check_column->check_concentration No replace_column->check_concentration dilute_sample Action: Reduce injection volume or dilute the sample check_concentration->dilute_sample Yes check_system 4. Inspect HPLC System Are tubing and connections optimized? check_concentration->check_system No dilute_sample->check_system optimize_system Action: Minimize tubing length/diameter and check for leaks/dead volume check_system->optimize_system Yes end_bad Issue Persists Consider alternative column chemistry or mobile phase additives check_system->end_bad No end_good Peak Shape Improved (Tf <= 1.2) optimize_system->end_good start_legend Problem check_legend Check action_legend Action success_legend Success fail_legend Further Action

Caption: A logical workflow for troubleshooting peak tailing.

Guide 2: Optimizing Mobile Phase Conditions

This guide focuses on the experimental steps to optimize the mobile phase for improved peak shape of this compound.

Objective: To systematically adjust mobile phase pH and buffer concentration to minimize peak tailing.

Experimental Protocol:

  • Preparation of Mobile Phases:

    • Prepare a series of aqueous mobile phase solutions (Mobile Phase A) with varying pH and buffer concentrations. For example:

      • A1: 0.1% (v/v) Formic Acid in Water (pH ≈ 2.7)

      • A2: 20 mM Potassium Phosphate in Water, adjusted to pH 2.5 with Phosphoric Acid

      • A3: 20 mM Potassium Phosphate in Water, adjusted to pH 3.0 with Phosphoric Acid

    • Use HPLC-grade acetonitrile or methanol as the organic mobile phase (Mobile Phase B).

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 230 nm.

    • Gradient: 30-70% B over 10 minutes.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 70% A1, 30% B) for at least 15 minutes.

    • Inject a standard solution of this compound (e.g., 10 µg/mL in 50:50 water:acetonitrile).

    • Record the chromatogram and calculate the tailing factor.

    • Repeat the analysis for each prepared aqueous mobile phase (A2, A3), ensuring the column is thoroughly flushed and re-equilibrated between each run.

  • Data Analysis:

    • Compare the tailing factors obtained with each mobile phase to determine the optimal pH and buffer conditions for symmetrical peaks.

Data Presentation:

Mobile Phase ApHTailing Factor (Tf)Retention Time (min)
0.1% Formic Acid~2.71.16.8
20 mM Phosphate2.51.27.1
20 mM Phosphate3.01.56.5

Note: The data in this table are illustrative and represent typical expected results.

Guide 3: Evaluating Column Chemistries

This guide outlines a process for selecting an appropriate HPLC column to mitigate peak tailing.

Objective: To compare the performance of different column chemistries on the peak shape of this compound.

Experimental Protocol:

  • Column Selection:

    • Column 1: Standard, non-end-capped C18 column.

    • Column 2: High-purity, end-capped C18 column.

    • Column 3: Polar-embedded or polar-endcapped column.

  • Chromatographic Conditions:

    • Use the optimized mobile phase from Guide 2.

    • Maintain all other chromatographic parameters (flow rate, temperature, etc.) constant.

  • Procedure:

    • Install and equilibrate the first column.

    • Inject the this compound standard.

    • Record the chromatogram and calculate the tailing factor.

    • Repeat the procedure for each of the selected columns.

  • Data Analysis:

    • Compare the peak shape and tailing factor across the different columns to identify the most suitable stationary phase.

Data Presentation:

Column TypeTailing Factor (Tf)Theoretical Plates (N)
Non-end-capped C182.18,500
End-capped C181.115,000
Polar-embedded1.312,500

Note: The data in this table are illustrative and represent typical expected results.

Chemical Interactions and Signaling Pathways

The primary chemical interaction leading to peak tailing for this compound is the secondary interaction between the analyte and residual silanol groups on the silica-based stationary phase.

Chemical_Interactions cluster_column Silica Surface cluster_analyte This compound silanol Residual Silanol Group (Si-OH) interaction Secondary Interaction (Hydrogen Bonding / Ionic) silanol->interaction c18 C18 Stationary Phase good_peak Symmetrical Peak c18->good_peak analyte_neutral Un-ionized (Low pH) -COOH analyte_neutral->c18 Primary Interaction (Hydrophobic) analyte_ionized Ionized (High pH) -COO- analyte_ionized->interaction Stronger tailing Peak Tailing interaction->tailing elution Elution tailing->elution good_peak->elution

Caption: Interactions of this compound with the stationary phase.

References

mitigating side reactions in the synthesis of n-Benzoyl-d-alanine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of n-Benzoyl-d-alanine Derivatives

Welcome to the technical support center for the synthesis of this compound and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method is the Schotten-Baumann reaction. This involves the acylation of the amino group of d-alanine (B559566) using benzoyl chloride in the presence of an aqueous alkaline solution, such as sodium hydroxide (B78521) (NaOH).[1][2][3][4] The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the formation of the amide product.[3]

Q2: What are the primary side reactions I should be aware of during this synthesis?

A2: The main side reactions of concern are:

  • Racemization: The chiral center of d-alanine can epimerize under basic conditions, leading to the formation of the undesired n-Benzoyl-l-alanine, resulting in a racemic mixture (n-Benzoyl-dl-alanine).[5][6] This is often the most critical side reaction to control.

  • Diacylation: Although less common for the amino group, excessive benzoyl chloride or harsh conditions can potentially lead to reactions at the carboxylate group, though this is less favorable.[7] A more relevant diacylation occurs if the amino acid has other reactive functional groups.

  • Hydrolysis of Benzoyl Chloride: The acylating agent, benzoyl chloride, can be hydrolyzed by the aqueous base, reducing the effective concentration and lowering the yield.

Q3: My yield of this compound is consistently low. What are the likely causes?

A3: Low yield can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time, inadequate mixing (especially in a biphasic system), or incorrect stoichiometry can lead to unreacted d-alanine.[8]

  • Hydrolysis of Acylating Agent: Adding benzoyl chloride too quickly or having a solution that is too basic or warm can cause rapid hydrolysis of the benzoyl chloride.[8]

  • Incorrect pH: The pH of the reaction must be kept sufficiently alkaline (typically pH > 9) to neutralize the HCl byproduct and ensure the amine is deprotonated and nucleophilic.[2][7] If the pH drops, the reaction rate will decrease.

  • Product Loss During Workup: During the acidification step to precipitate the product, lowering the pH too much can increase its solubility in the aqueous phase. Likewise, improper extraction procedures can lead to significant product loss.

Q4: How can I detect and quantify racemization in my product?

A4: Standard analytical techniques like NMR, TLC, and MS cannot distinguish between enantiomers (d and l forms).[9] To detect and quantify racemization, you must use chiral-specific methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. A chiral stationary phase is used to separate the d and l enantiomers, allowing for quantification of the enantiomeric excess (ee%).[6][9]

  • Optical Rotation: A polarimeter can measure the optical rotation of your product. A deviation from the known specific rotation of pure this compound indicates the presence of the l-enantiomer. However, this method is less precise than chiral HPLC.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem 1: High Degree of Racemization

Symptoms:

  • Chiral HPLC analysis shows a significant peak for the l-enantiomer.

  • The measured optical rotation of the product is lower than the literature value.

Root Causes & Solutions:

CauseMitigation Strategy
Strongly Basic Conditions Strong bases can abstract the proton at the chiral alpha-carbon, leading to racemization, potentially through an oxazolone (B7731731) intermediate.[5][6] Use a milder base like sodium bicarbonate (NaHCO₃) instead of NaOH, or use a hindered organic base like N-methylmorpholine (NMM) if in an organic solvent system.[6][10]
Elevated Temperature Higher temperatures provide the activation energy needed for racemization.
Prolonged Reaction Time Extended exposure to basic conditions increases the likelihood of racemization.[9]
Problem 2: Presence of Benzoic Acid Impurity in Product

Symptoms:

  • A distinct peak corresponding to benzoic acid is observed in NMR or LC-MS.

  • The melting point of the product is depressed and broad.

Root Causes & Solutions:

CauseMitigation Strategy
Excess Benzoyl Chloride Using a large excess of benzoyl chloride can lead to unreacted starting material that hydrolyzes to benzoic acid during workup.
Hydrolysis During Reaction If the reaction is too slow or the pH is not well-controlled, benzoyl chloride can hydrolyze before it reacts with the alanine.
Inadequate Purification Benzoic acid may co-precipitate with the product during acidic workup.

Experimental Protocols

Protocol 1: Standard Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a standard procedure for the benzoylation of d-alanine.

  • Dissolution: Dissolve d-alanine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) in an Erlenmeyer flask. Cool the solution to 0-5 °C in an ice bath.[11]

  • Addition of Reagents: While vigorously stirring the cooled solution, add benzoyl chloride (1.1 eq) and an additional equivalent of 1 M NaOH (2.2 eq total) dropwise and alternately.[11] Ensure the temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, remove the flask from the ice bath and continue to stir vigorously at room temperature for 1 hour. Monitor the reaction by TLC until the starting material is consumed. The disappearance of the benzoyl chloride smell is a good indicator of reaction completion.[1]

  • Workup: Cool the reaction mixture in an ice bath. Carefully acidify the solution to pH 2-3 with concentrated HCl to precipitate the product.[11]

  • Isolation: Filter the resulting white solid using a Büchner funnel, wash thoroughly with cold water to remove salts, and dry under vacuum.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[2]

Protocol 2: Optimized Protocol to Minimize Racemization

This protocol incorporates modifications to reduce the risk of racemization.

  • Dissolution: Dissolve d-alanine (1.0 eq) in an aqueous solution of 1 M sodium bicarbonate (NaHCO₃) (2.5 eq). Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add benzoyl chloride (1.05 eq) dropwise to the vigorously stirred, cold solution over 30 minutes. It is critical to maintain the temperature at 0-5 °C throughout the addition.

  • Reaction: Continue stirring the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress closely using chiral HPLC or TLC. Avoid letting the reaction run for an unnecessarily long time.

  • Workup and Isolation: Once the reaction is complete, acidify the mixture to pH 3-4 with cold 1 M HCl. Filter the precipitate, wash with copious amounts of cold water, and dry under vacuum.

  • Purification: Perform recrystallization from a suitable solvent system, monitoring the enantiomeric excess of the final product by chiral HPLC.

Visual Guides & Workflows

General Synthesis Workflow

The diagram below outlines the standard experimental workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants d-Alanine + Benzoyl Chloride Reaction Schotten-Baumann Reaction (aq. Base) Reactants->Reaction 0-5 °C Acidification Acidification (Precipitation) Reaction->Acidification Quench Filtration Filtration & Washing Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Analysis Purity (NMR, LCMS) Chirality (HPLC) Recrystallization->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General workflow for this compound synthesis.

Troubleshooting Logic for Racemization

Use this decision tree to diagnose and address issues related to racemization during your synthesis.

RacemizationTroubleshooting Start High Racemization Detected (via Chiral HPLC) CheckBase What base was used? Start->CheckBase CheckTemp Was reaction temperature > 10°C? CheckBase->CheckTemp NaHCO₃ Sol_Base Action: Switch to a milder base (e.g., NaHCO₃ instead of NaOH). CheckBase->Sol_Base NaOH / KOH CheckTime Was reaction time > 4 hours? CheckTemp->CheckTime No Sol_Temp Action: Maintain temperature strictly at 0-5°C. CheckTemp->Sol_Temp Yes Sol_Time Action: Monitor reaction closely and quench as soon as complete. CheckTime->Sol_Time Yes End Re-run experiment and analyze product. CheckTime->End No Sol_Base->End Sol_Temp->End Sol_Time->End

Caption: Decision tree for troubleshooting racemization.

References

Validation & Comparative

Stereospecific Inhibition of Carboxypeptidase A: A Comparative Analysis of n-Benzoyl-d-alanine and n-Benzoyl-l-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the biological activity of n-Benzoyl-d-alanine and n-Benzoyl-l-alanine, focusing on their interaction with the metalloenzyme Carboxypeptidase A (CPA). This information is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, pharmacology, and medicinal chemistry.

Introduction

n-Benzoyl-alanine is a derivative of the amino acid alanine (B10760859) where the amino group is acylated with a benzoyl group. As alanine is a chiral molecule, n-Benzoyl-alanine exists as two enantiomers: this compound and n-Benzoyl-l-alanine. While chemically similar, these stereoisomers exhibit distinct biological activities due to the stereospecific nature of enzyme-substrate and enzyme-inhibitor interactions. This guide explores the differential activity of these enantiomers, with a particular focus on their inhibitory effects on Carboxypeptidase A.

Carboxypeptidase A is a well-characterized zinc-containing exopeptidase that plays a crucial role in the digestion of proteins in the small intestine. It preferentially cleaves peptide bonds at the C-terminal end of a polypeptide chain, showing a high specificity for amino acids with aromatic or bulky aliphatic side chains. The stereospecificity of CPA's active site makes it an excellent model for studying the differential effects of chiral molecules.

Comparative Biological Activity

The primary difference in the biological activity of this compound and n-Benzoyl-l-alanine lies in their interaction with stereospecific enzymes like Carboxypeptidase A. Generally, enzymes that interact with amino acids are highly specific for the L-enantiomer, as these are the building blocks of proteins in most living organisms. Consequently, n-Benzoyl-l-alanine can act as a substrate or a competitive inhibitor of CPA, while this compound is not a substrate and primarily functions as an inhibitor.

The higher inhibitory activity of the D-enantiomer can be attributed to its ability to bind to the active site of CPA in a manner that is non-productive for catalysis but effective for blocking substrate access. The enzyme's active site, while optimized for processing L-amino acids, can still accommodate the D-enantiomer, leading to competitive inhibition.

Data Presentation

The following table summarizes the inhibitory activity of D- and L-enantiomers of a related n-acyl-amino acid inhibitor on Carboxypeptidase A. This data is presented as a proxy to illustrate the expected differential activity of this compound and n-Benzoyl-l-alanine.

CompoundEnantiomerTarget EnzymeInhibition Constant (Kᵢ)Reference
n-(Hydroxyaminocarbonyl)phenylalanineD-formCarboxypeptidase A1.54 µM[1]
n-(Hydroxyaminocarbonyl)phenylalanineL-formCarboxypeptidase A~4.62 µM (estimated)[1]

Note: The Kᵢ for the L-form is estimated based on the reported 3-fold higher potency of the D-enantiomer.

Experimental Protocols

The following is a detailed methodology for a typical experiment to determine the inhibitory activity of this compound and n-Benzoyl-l-alanine on Carboxypeptidase A.

Objective: To determine and compare the inhibition constants (Kᵢ) of this compound and n-Benzoyl-l-alanine for bovine pancreatic Carboxypeptidase A.

Materials:

  • Bovine Pancreatic Carboxypeptidase A (CPA)

  • This compound

  • n-Benzoyl-l-alanine

  • Hippuryl-l-phenylalanine (substrate)

  • Tris-HCl buffer (50 mM, pH 7.5) containing 0.5 M NaCl

  • Spectrophotometer capable of measuring absorbance at 254 nm

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

  • Water bath or temperature-controlled cuvette holder (25°C)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Carboxypeptidase A in cold 10% LiCl. Determine the enzyme concentration by measuring its absorbance at 280 nm.

    • Prepare stock solutions of this compound and n-Benzoyl-l-alanine in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then dilute in the Tris-HCl buffer to various concentrations.

    • Prepare a stock solution of the substrate, hippuryl-l-phenylalanine, in the Tris-HCl buffer.

  • Enzyme Assay:

    • The assay is based on monitoring the increase in absorbance at 254 nm, which corresponds to the hydrolysis of the peptide bond in hippuryl-l-phenylalanine.

    • Set the spectrophotometer to 254 nm and maintain the temperature at 25°C.

    • In a quartz cuvette, mix the Tris-HCl buffer, a fixed concentration of the substrate (typically near its Kₘ value), and varying concentrations of the inhibitor (this compound or n-Benzoyl-l-alanine).

    • Initiate the reaction by adding a small, fixed amount of the Carboxypeptidase A solution to the cuvette.

    • Immediately start recording the absorbance at 254 nm for a set period (e.g., 3-5 minutes), ensuring the initial reaction rate is linear.

    • Repeat the measurement for each inhibitor concentration, as well as a control without any inhibitor.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot for each inhibitor concentration.

    • To determine the type of inhibition and the inhibition constant (Kᵢ), plot the data using a suitable method, such as a Lineweaver-Burk plot (1/v₀ vs. 1/[Substrate]) or a Dixon plot (1/v₀ vs. [Inhibitor]).

    • For competitive inhibition, the Kᵢ can be determined from the x-intercept of the Dixon plot or from the change in the apparent Kₘ in the presence of the inhibitor.

Visualizations

Signaling Pathway/Mechanism of Action

The interaction between n-Benzoyl-alanine enantiomers and Carboxypeptidase A is a direct one at the enzyme's active site and does not involve a complex signaling pathway. The diagram below illustrates the competitive inhibition mechanism.

InhibitionMechanism cluster_Enzyme Carboxypeptidase A Active Site cluster_Inhibitors Inhibitors Enzyme CPA Product Products Enzyme->Product Hydrolysis Substrate Substrate (e.g., Hippuryl-L-phenylalanine) Substrate->Enzyme Binds to Active Site D_Inhibitor This compound (Stronger Inhibitor) D_Inhibitor->Enzyme Binds to Active Site (Blocks Substrate) L_Inhibitor n-Benzoyl-L-alanine (Weaker Inhibitor/Substrate) L_Inhibitor->Enzyme Binds to Active Site (Blocks Substrate)

Caption: Competitive inhibition of Carboxypeptidase A.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the inhibitory activity of n-Benzoyl-alanine enantiomers.

ExperimentalWorkflow A Reagent Preparation (Enzyme, Substrate, Inhibitors) B Spectrophotometer Setup (254 nm, 25°C) A->B C Assay Mixture Preparation (Buffer, Substrate, Inhibitor) B->C D Initiate Reaction (Add Enzyme) C->D E Data Acquisition (Monitor Absorbance vs. Time) D->E F Calculate Initial Velocity (v₀) E->F G Data Analysis (Lineweaver-Burk or Dixon Plot) F->G H Determine Inhibition Constant (Kᵢ) G->H

Caption: Experimental workflow for kinetic analysis.

Conclusion

The stereochemistry of n-Benzoyl-alanine plays a critical role in its biological activity, particularly in its interaction with enzymes like Carboxypeptidase A. Based on evidence from related compounds, this compound is expected to be a more potent inhibitor of Carboxypeptidase A than n-Benzoyl-l-alanine. This differential activity highlights the importance of considering stereoisomerism in drug design and development. The provided experimental protocol offers a robust framework for quantifying the inhibitory potency of these and other chiral molecules, enabling a deeper understanding of their structure-activity relationships.

References

A Comparative Guide to the Analytical Validation of N-Benzoyl-d-alanine Determination Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of N-Benzoyl-d-alanine.

The accurate and precise quantification of this compound is critical in various stages of pharmaceutical development and research. This guide provides a comprehensive comparison of validated analytical methodologies, offering insights into their performance, applicability, and the detailed protocols required for their implementation. The selection of an appropriate analytical technique is paramount for ensuring data integrity and making informed decisions in drug discovery, development, and quality control.

This document presents a comparative analysis of three prominent techniques for the analysis of this compound and its enantiomer: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ion-Exchange Chromatography (IEC). Each method is evaluated based on key validation parameters, with quantitative data summarized for ease of comparison. Detailed experimental protocols are provided to facilitate the replication and adaptation of these methods in a laboratory setting.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of the different analytical methods for the determination of this compound. The data presented is based on validated methods for N-benzoyl amino acids and closely related compounds, providing a reliable benchmark for method selection and development.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Ion-Exchange Chromatography (IEC)
Principle Enantioselective separation on a chiral stationary phase.Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Separation based on ionic interactions with a charged stationary phase, followed by post-column derivatization.
Linearity (R²) > 0.998[1]> 0.99Typically > 0.99
Accuracy (% Recovery) 100.28% to 102.86%[1]Typically 90-110%High, with minimal matrix interference[1][2]
Precision (%RSD) < 2%[1]< 15%Excellent, a key advantage of the method[2]
Limit of Detection (LOD) 2.54 µg/mL[1]Typically in the low ng/mL to pg/mL rangePicomole sensitivity is achievable[3]
Limit of Quantification (LOQ) 7.68 µg/mL[1]Typically in the ng/mL rangeDependent on detector and derivatization agent
Sample Preparation Direct injection or simple dilution.Derivatization required to increase volatility.[4]Minimal sample preparation for direct analysis.[1]
Specificity High for enantiomers with a suitable chiral column.[4]Very high, based on both retention time and mass fragmentation pattern.[4]High, especially with specific post-column derivatization.[1]
Throughput Moderate to high.Lower due to derivatization and longer run times.Can be lower due to longer equilibration and run times.
Instrumentation Standard HPLC with a chiral column and UV or MS detector.GC-MS system.Dedicated Ion Chromatography system or HPLC with an ion-exchange column and post-column derivatization setup.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods for N-benzoyl amino acids and can be adapted for the specific analysis of this compound.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is suitable for the enantioselective separation and quantification of this compound and its L-enantiomer.

1. Sample Preparation:

  • Accurately weigh and dissolve the N-Benzoyl-dl-alanine standard or sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: CHIRALPAK ZWIX(+) (150 mm x 3.0 mm, 3 µm) or equivalent chiral stationary phase.

  • Mobile Phase: 25mM acetic acid in methanol/water = 98/2 (v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 1.5 µL.

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound and N-Benzoyl-l-alanine over the desired concentration range. Plot the peak area against concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix. Calculate the percentage recovery.

  • Precision: Analyze multiple preparations of a homogeneous sample to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated from the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ).

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of this compound for gas chromatographic analysis.

1. Sample Preparation (Derivatization):

  • Esterification: To a known amount of the dried sample, add 1 mL of 3 N methanolic HCl. Heat the mixture at 100 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.[4]

  • Acylation: To the dried residue, add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA) and 100 µL of dichloromethane. Heat at 60 °C for 10 minutes. Evaporate the excess reagent and solvent under a stream of nitrogen.[4]

  • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Conditions:

  • GC-MS System: A standard GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.[4]

  • MS Transfer Line Temperature: 280 °C.[4]

  • Ion Source Temperature: 230 °C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Scan Range: m/z 50-500.[4]

3. Validation Parameters:

  • Follow a similar validation strategy as described for the HPLC method, ensuring that the derivatization process is consistent and does not introduce variability.

Method 3: Ion-Exchange Chromatography (IEC) with Post-Column Derivatization

This robust method is a classic approach for amino acid analysis and can be adapted for N-benzoyl amino acids.

1. Sample Preparation:

  • Dissolve the sample in a suitable buffer, typically a lithium or sodium citrate (B86180) buffer at a specific pH, compatible with the ion-exchange column.

  • Filter the sample through a 0.45 µm filter.

2. Chromatographic and Derivatization Conditions:

  • IEC System: An ion chromatography system or an HPLC equipped with an ion-exchange column and a post-column derivatization module.

  • Column: A cation-exchange column suitable for amino acid analysis.

  • Elution: A gradient elution using a series of buffers with increasing pH and/or ionic strength to elute the analytes.[1]

  • Post-Column Derivatization:

    • Reagent: Ninhydrin (B49086) solution.

    • Reaction: The column effluent is mixed with the ninhydrin reagent and heated in a reaction coil to produce a colored derivative.[2]

  • Detection: A UV-Vis detector set at the appropriate wavelength for the ninhydrin derivative (typically 570 nm for primary amines and 440 nm for secondary amines).[2]

3. Validation Parameters:

  • The validation approach is similar to that of HPLC, with a focus on the stability of the post-column derivatization reaction and the reproducibility of the gradient elution.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chiral Separation on Column inject->separate detect UV Detection (230 nm) separate->detect quantify Quantification detect->quantify report Generate Report quantify->report

Caption: Workflow for Chiral HPLC Analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Start esterify Esterification (Methanolic HCl) start->esterify acylate Acylation (TFAA) esterify->acylate reconstitute Reconstitute in Solvent acylate->reconstitute inject Inject into GC-MS reconstitute->inject separate Separation on GC Column inject->separate detect Mass Spectrometry Detection separate->detect identify Identification & Quantification detect->identify report Generate Report identify->report

Caption: Workflow for GC-MS Analysis of this compound.

IEC_Workflow cluster_prep Sample Preparation cluster_analysis IEC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Buffer start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into IEC System filter->inject separate Ion-Exchange Separation inject->separate derivatize Post-Column Derivatization (Ninhydrin) separate->derivatize detect UV-Vis Detection derivatize->detect quantify Quantification detect->quantify report Generate Report quantify->report

Caption: Workflow for IEC Analysis of this compound.

References

A Comparative Guide to the Synthesis of N-Benzoyl-d-alanine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of protected amino acids such as N-Benzoyl-d-alanine is a critical step in the development of novel therapeutics and chiral synthons. This guide provides a comparative analysis of different synthesis routes for this compound, presenting quantitative data, detailed experimental protocols, and a logical framework for selecting the most suitable method based on specific research needs.

This comparison focuses on two primary approaches: classical chemical synthesis and enzymatic methods. The chemical routes explored are the well-established Schotten-Baumann reaction and a green chemistry alternative employing polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst. The enzymatic route leverages the stereoselectivity of enzymes for the kinetic resolution of a racemic mixture of N-Benzoyl-DL-alanine.

Data Summary: A Comparative Overview

The following table summarizes the key quantitative parameters for the different synthesis routes of this compound, providing a clear comparison of their performance.

Synthesis RouteReagentsCatalyst/EnzymeReaction TimeYieldPurity/Enantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Classical Schotten-Baumann D-Alanine, Benzoyl Chloride, Sodium Hydroxide (B78521)-Several hours~70-85%High (starting from D-alanine)Well-established, reliableUse of stoichiometric base, potential for side reactions, work-up can be tedious
Green Synthesis (PEG-400) D-Alanine, Benzoyl Chloride, Sodium BicarbonatePEG-400Overnight~80-90%High (starting from D-alanine)Recyclable catalyst, milder conditions, reduced exothermic natureLonger reaction time
Enzymatic Kinetic Resolution N-Benzoyl-DL-alanine, Buffer, Organic Co-solventLipase (B570770) (e.g., from Candida antarctica)24-72 hours~45% (for D-enantiomer)>95% e.e.High enantioselectivity, mild reaction conditions, environmentally benignMaximum theoretical yield is 50%, requires separation of unreacted L-enantiomer

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to enable replication and adaptation in a laboratory setting.

Classical Schotten-Baumann Synthesis of this compound

This method involves the acylation of D-alanine using benzoyl chloride in an alkaline aqueous solution.

Materials:

  • D-Alanine

  • Benzoyl Chloride

  • 2N Sodium Hydroxide solution

  • Concentrated Hydrochloric Acid

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beaker/Erlenmeyer flask

  • Buchner funnel and filter paper

Procedure:

  • Dissolve D-alanine (1 equivalent) in 2N sodium hydroxide solution in a beaker, and cool the solution to 0-5°C in an ice bath with stirring.

  • Slowly and alternately add benzoyl chloride (1.1 equivalents) and 2N sodium hydroxide solution in small portions, ensuring the pH of the mixture remains alkaline. Vigorous stirring is essential during the addition.

  • After the complete addition of benzoyl chloride, continue stirring the mixture in the ice bath for an additional hour.

  • Remove the reaction mixture from the ice bath and allow it to stir at room temperature for another 2-3 hours.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2, while cooling in an ice bath. This will precipitate the this compound.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Green Synthesis of this compound using PEG-400

This modified Schotten-Baumann reaction utilizes a recyclable catalyst and milder basic conditions.[1]

Materials:

  • D-Alanine

  • Benzoyl Chloride

  • Saturated Sodium Bicarbonate solution

  • Polyethylene glycol 400 (PEG-400)

  • Dilute Acetic Acid (optional)

  • Ethanol

  • Ice

  • Magnetic stirrer and stir bar

  • Conical flask

Procedure:

  • In a conical flask, dissolve D-alanine (1 equivalent) in a minimum amount of saturated sodium bicarbonate solution.

  • Add PEG-400 to the flask.

  • Slowly add benzoyl chloride (1 equivalent) portion-wise to the reaction mixture while stirring.

  • Stir the mixture for approximately 15 minutes and then let it stand overnight at room temperature.

  • Pour the reaction mixture onto crushed ice. If the product does not precipitate, add a small amount of dilute acetic acid.

  • Filter the precipitated product and wash it with cold water.

  • Recrystallize the product from dilute ethanol. The PEG-400 can be recovered from the filtrate for reuse.

  • Dry the purified product.

Enzymatic Kinetic Resolution of N-Benzoyl-DL-alanine

This method employs a lipase to selectively hydrolyze the L-enantiomer from a racemic mixture of N-Benzoyl-DL-alanine, leaving the desired D-enantiomer unreacted.

Materials:

  • N-Benzoyl-DL-alanine

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Phosphate (B84403) buffer (e.g., pH 7)

  • Organic co-solvent (e.g., acetone (B3395972) or tert-butanol)

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Dilute Hydrochloric Acid

  • Magnetic stirrer and stir bar or orbital shaker

  • Reaction vessel

Procedure:

  • Prepare a solution of N-Benzoyl-DL-alanine in a mixture of phosphate buffer and an organic co-solvent (e.g., 95:5 buffer:acetone).

  • Add the immobilized lipase to the substrate solution. The enzyme loading will depend on the specific activity of the lipase preparation.

  • Incubate the mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation (stirring or shaking) for 24-72 hours.

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining this compound.

  • Once the desired conversion (typically close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the organic extract with a sodium bicarbonate solution to remove the hydrolyzed benzoic acid and L-alanine.

  • Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by recrystallization.

Visualization of Synthesis Route Selection

The choice of synthesis route often depends on a variety of factors, including the desired scale of the reaction, purity requirements, and available resources. The following diagram illustrates a logical workflow for selecting the most appropriate synthesis method for this compound.

SynthesisRouteSelection start Start: Need for This compound chirality Is enantiopure D-alanine available? start->chirality scale What is the desired scale? chirality->scale Yes enzymatic_resolution Enzymatic Kinetic Resolution chirality->enzymatic_resolution No (start with N-Benzoyl-DL-alanine) green_chem Are 'green chemistry' principles a priority? scale->green_chem Large Scale high_ee Is highest possible enantiomeric excess critical? scale->high_ee Lab Scale schotten_baumann Classical Schotten-Baumann green_chem->schotten_baumann No peg_synthesis Green Synthesis (PEG-400) green_chem->peg_synthesis Yes high_ee->schotten_baumann No (High purity sufficient) high_ee->enzymatic_resolution Yes (>99% e.e.)

Caption: Decision workflow for selecting a synthesis route for this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathway for the chemical synthesis and the workflow for the enzymatic resolution process.

ChemicalSynthesisPathway cluster_reactants Reactants cluster_conditions Reaction Conditions D_Alanine D-Alanine Product This compound D_Alanine->Product BenzoylChloride Benzoyl Chloride BenzoylChloride->Product Base Base (NaOH or NaHCO3) Base->Product Catalyst Catalyst (Optional: PEG-400) Catalyst->Product

Caption: General reaction pathway for the chemical synthesis of this compound.

EnzymaticResolutionWorkflow start Start: N-Benzoyl-DL-alanine (Racemic Mixture) reaction Enzymatic Hydrolysis with Lipase start->reaction separation Separation of Components reaction->separation product_d This compound (Desired Product) separation->product_d Unreacted product_l L-Alanine + Benzoic Acid (Byproducts) separation->product_l Hydrolyzed

Caption: Workflow for the enzymatic kinetic resolution of N-Benzoyl-DL-alanine.

References

A Comparative Guide to the Enzymatic Hydrolysis of n-Benzoyl-d-alanine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic hydrolysis of N-Benzoyl-d-alanine and its analogs, focusing on the enzymes responsible for this biotransformation and the methodologies to assess their activity. While direct comparative kinetic data for a broad range of this compound analogs is limited in publicly available literature, this document synthesizes known enzymatic capabilities and presents representative data to inform research and development in areas such as drug metabolism, prodrug activation, and biocatalysis.

The primary enzymes responsible for the hydrolysis of the N-acyl bond in N-acyl-D-amino acids are N-acyl-D-amino acid deacylases (EC 3.5.1.81), commonly referred to as D-acylases. These enzymes exhibit strict stereospecificity for the D-enantiomer of acylated amino acids.[1][2][3]

Enzymatic Hydrolysis Pathway

The fundamental reaction catalyzed by D-acylases is the hydrolysis of the amide bond in an N-acyl-D-amino acid, yielding a D-amino acid and a carboxylic acid.

Enzymatic Hydrolysis of this compound cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products N_Benzoyl_d_alanine This compound D_Acylase N-acyl-D-amino acid amidohydrolase (D-Acylase) N_Benzoyl_d_alanine->D_Acylase H2O H₂O H2O->D_Acylase d_Alanine d-Alanine D_Acylase->d_Alanine Benzoic_Acid Benzoic Acid D_Acylase->Benzoic_Acid

Diagram of the enzymatic hydrolysis of this compound by D-Acylase.

Comparative Kinetic Data

Substrate (N-acetyl-D-amino acid)EnzymeKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
N-ac-D-MetBpeDacyl1.1 ± 0.118.2 ± 0.516.5
KleDacyl1.3 ± 0.13.5 ± 0.12.7
N-ac-D-AbuBpeDacyl1.5 ± 0.214.5 ± 0.89.7
KleDacyl1.3 ± 0.12.9 ± 0.12.2
N-ac-D-norValBpeDacyl1.2 ± 0.210.9 ± 0.79.1
KleDacyl-<0.01-

Data from a 2024 study on new recombinant D-acylases. Reactions were performed in triplicate.[1]

Note: The substrate specificity of D-acylases can be influenced by both the acyl group and the amino acid side chain. While the data above is for N-acetyl derivatives, it demonstrates the methodology and the type of comparative data that can be generated for N-benzoyl analogs.

Experimental Protocols

The following is a generalized protocol for determining the kinetic parameters of D-acylase-mediated hydrolysis of this compound and its analogs, based on common methodologies described in the literature.[2][4][5]

Enzymatic Assay for D-Acylase Activity

Objective: To determine the initial rates of hydrolysis of this compound and its analogs by a purified D-acylase.

Materials:

  • Purified D-acylase enzyme

  • This compound and its analogs (e.g., N-Benzoyl-d-phenylalanine, N-Benzoyl-d-leucine)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0-8.0)

  • Metal cofactor (if required by the specific D-acylase, e.g., 1 mM CoCl₂)

  • Quenching solution (e.g., 1 M HCl or acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile phase for HPLC (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)

Procedure:

  • Substrate Preparation: Prepare stock solutions of this compound and its analogs in a suitable solvent (e.g., DMSO or the reaction buffer). A range of concentrations will be needed to determine Km and Vmax.

  • Enzyme Preparation: Prepare a stock solution of the purified D-acylase in the reaction buffer. The concentration should be such that the reaction proceeds at a measurable rate.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, metal cofactor (if needed), and the substrate at the desired final concentration.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a specific amount of the enzyme solution. The total reaction volume should be kept constant.

  • Time-Course Sampling and Quenching:

    • At specific time intervals (e.g., 0, 2, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This will stop the enzymatic activity.

  • Sample Analysis by HPLC:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Inject the supernatant into the HPLC system.

    • Monitor the formation of the product (the corresponding D-amino acid) by detecting its absorbance at a specific wavelength (e.g., 210 nm) or by mass spectrometry.

    • Quantify the amount of product formed by comparing the peak area to a standard curve of the pure D-amino acid.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the product formation versus time plot.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax). The catalytic efficiency (kcat/Km) can then be calculated.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the kinetic analysis of D-acylase activity.

Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_kinetics Kinetic Parameter Determination Prepare_Substrates Prepare Substrate Solutions (Varying Concentrations) Incubate Incubate Buffer and Substrate (Optimal Temperature) Prepare_Substrates->Incubate Prepare_Enzyme Prepare Enzyme Solution Initiate_Reaction Initiate Reaction with Enzyme Prepare_Enzyme->Initiate_Reaction Prepare_Buffer Prepare Reaction Buffer Prepare_Buffer->Incubate Incubate->Initiate_Reaction Time_Course Time-Course Sampling and Quenching Initiate_Reaction->Time_Course HPLC HPLC Analysis of Product Formation Time_Course->HPLC Quantify Quantify Product (Standard Curve) HPLC->Quantify Calculate_Velocity Calculate Initial Velocity (v₀) Quantify->Calculate_Velocity Michaelis_Menten Michaelis-Menten Plot (v₀ vs. [S]) Calculate_Velocity->Michaelis_Menten Determine_Parameters Determine Km, Vmax, kcat Michaelis_Menten->Determine_Parameters

Workflow for determining the kinetic parameters of D-acylase hydrolysis.

References

validation of n-Benzoyl-d-alanine as a substrate for specific enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Benzoyl-d-alanine Performance with Alternative Enzyme Substrates, Supported by Experimental Data.

This guide provides a comprehensive validation of this compound as a substrate for specific enzymes, offering a comparative analysis with alternative substrates. The data presented is intended to assist researchers in selecting the appropriate substrate for their experimental needs, with a focus on enzymatic activity and specificity.

Introduction to this compound and its Enzymatic Hydrolysis

This compound is an N-acyl derivative of the d-isomer of alanine. The hydrolysis of the amide bond in N-acyl-d-amino acids is catalyzed by a class of enzymes known as N-acyl-D-amino acid deacylases, commonly referred to as D-aminoacylases or D-acylases (EC 3.5.1.81). These enzymes exhibit stereospecificity, selectively acting on D-enantiomers. This property makes them valuable in various biotechnological applications, including the production of optically pure D-amino acids.

Comparative Analysis of Substrate Performance

To provide a tangible comparison, this guide focuses on the substrate specificity of D-aminoacylase. Although direct kinetic data for this compound with a specific D-aminoacylase is not available in the cited literature, a study on a novel aminoacylase (B1246476) from Paraburkholderia monticola provides a crucial point of reference. This enzyme was tested against N-Benzoyl-L-alanine and showed no hydrolytic activity, highlighting the strict stereospecificity of such enzymes.

For a quantitative comparison, we present the kinetic parameters of a well-characterized D-aminoacylase from Alcaligenes faecalis DA1 with a commonly used substrate, N-acetyl-D-methionine. This data serves as a benchmark for researchers aiming to evaluate this compound.

Table 1: Kinetic Parameters of D-aminoacylase from Alcaligenes faecalis DA1 with N-acetyl-D-methionine

SubstrateEnzyme FormKm (mM)
N-acetyl-D-methionineFree1.00
N-acetyl-D-methionineImmobilized0.22

Data sourced from a study on the production and immobilization of D-aminoacylase from Alcaligenes faecalis DA1.[1]

The lower Km value for the immobilized enzyme suggests a higher affinity for the substrate in this form.[1] Researchers can utilize the experimental protocols provided in this guide to determine the corresponding Km and kcat values for this compound with their D-acylase of interest and compare them to this benchmark.

Experimental Protocols

To facilitate the validation of this compound as a substrate, the following detailed experimental protocols for assaying D-aminoacylase activity are provided.

Protocol 1: General D-aminoacylase Activity Assay

This protocol is adapted from studies on D-aminoacylases and can be used to determine the kinetic parameters for this compound.

Materials:

  • Purified D-aminoacylase

  • This compound

  • Alternative N-acyl-D-amino acid substrates (e.g., N-acetyl-D-methionine)

  • 100 mM Sodium Phosphate Buffer (pH 7.0) or Borate-HCl Buffer (pH 8.0)

  • 1 mM CoCl2

  • 1% (w/v) Phosphoric Acid (H3PO4)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the purified D-acylase in the appropriate buffer.

  • Substrate Solutions: Prepare a range of concentrations for this compound and other test substrates in the reaction buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, 1 mM CoCl2, and the substrate solution. Pre-incubate at the desired temperature (e.g., 35°C).

  • Initiate Reaction: Start the reaction by adding a known amount of the D-acylase to the reaction mixture.

  • Time Course Sampling: At regular intervals, withdraw aliquots from the reaction mixture.

  • Stop Reaction: Immediately stop the enzymatic reaction by adding the aliquot to a solution of 1% phosphoric acid.

  • Analysis: Analyze the amount of D-alanine produced by HPLC.

  • Kinetic Parameter Calculation: Determine the initial reaction velocities from the time course data and calculate Km and Vmax by fitting the data to the Michaelis-Menten equation.

This protocol is based on methodologies described for the characterization of D-acylases.[2]

Protocol 2: Ninhydrin-Based Colorimetric Assay for Amino Acid Quantification

This method can be used as an alternative to HPLC for quantifying the released D-amino acid.

Materials:

Procedure:

  • Standard Curve: Prepare a standard curve using known concentrations of D-alanine.

  • Sample Preparation: To microcentrifuge tubes, add a small volume of the quenched reaction sample or standard.

  • Ninhydrin Reaction: Add ninhydrin reagent to each tube.

  • Heating: Heat the tubes in a boiling water bath for a specified time (e.g., 15 minutes).

  • Cooling and Dilution: Cool the tubes to room temperature and add 50% ethanol to each tube.

  • Absorbance Measurement: Transfer the solutions to a 96-well microplate and measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Quantification: Determine the concentration of D-alanine in the samples by comparing their absorbance to the standard curve.

This protocol is a standard method for amino acid quantification and is adaptable for this application.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme Enzyme Solution ReactionMix Reaction Mixture Enzyme->ReactionMix Substrate Substrate Solutions (Varying Concentrations) Substrate->ReactionMix Buffer Reaction Buffer (with CoCl2) Buffer->ReactionMix Incubation Incubation (e.g., 35°C) ReactionMix->Incubation Sampling Time Course Sampling Incubation->Sampling Quenching Reaction Quenching (e.g., with H3PO4) Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC Data Data Analysis (Michaelis-Menten Plot) HPLC->Data Kinetics Determine Km, kcat Data->Kinetics

Caption: Experimental workflow for determining the kinetic parameters of this compound hydrolysis.

Signaling Pathway and Logical Relationships

The enzymatic hydrolysis of this compound by a D-acylase is a straightforward catalytic process. The following diagram illustrates the logical relationship of this reaction.

HydrolysisReaction cluster_reactants Reactants cluster_products Products Substrate This compound Enzyme D-Acylase Substrate->Enzyme Water H₂O Water->Enzyme Product1 Benzoic Acid Enzyme->Product1 Product2 D-Alanine Enzyme->Product2

Caption: Enzymatic hydrolysis of this compound by D-Acylase.

References

comparative analysis of n-Benzoyl-d-alanine and hippuric acid in metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of n-Benzoyl-d-alanine and hippuric acid. By examining their enzymatic processing, metabolic fates, and providing relevant experimental data and protocols, this document aims to be a valuable resource for researchers in drug metabolism, toxicology, and pharmacology.

Introduction

This compound and hippuric acid (n-Benzoylglycine) are structurally similar molecules, both featuring a benzoyl group attached to an amino acid. However, the nature of the amino acid—D-alanine versus glycine (B1666218)—leads to distinct metabolic pathways with different enzymatic requirements and potential physiological consequences. Understanding these differences is crucial for predicting the bioavailability, clearance, and potential toxicity of xenobiotics containing these structural motifs.

Metabolic Pathways: A Comparative Overview

The metabolism of hippuric acid is a well-characterized pathway involving the conjugation of benzoic acid with glycine.[1][2] In contrast, the metabolism of this compound is less directly documented but can be inferred from the known metabolism of N-acyl amino acids and D-amino acids.[3][4]

Hippuric Acid Metabolism:

The formation of hippuric acid is a primary route for the detoxification and elimination of benzoic acid, which can be derived from dietary sources or the metabolism of various xenobiotics.[5][6] The synthesis occurs predominantly in the liver and kidneys and involves a two-step enzymatic process.[1]

  • Activation of Benzoic Acid: Benzoic acid is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA, by the enzyme benzoyl-CoA synthetase (EC 6.2.1.25). This reaction requires ATP.

  • Conjugation with Glycine: Benzoyl-CoA then reacts with glycine, catalyzed by glycine N-acyltransferase (EC 2.3.1.13), to form hippuric acid and CoA.[7][8]

Hippuric acid is subsequently excreted in the urine.[5]

This compound Metabolism (Inferred Pathway):

The metabolic fate of this compound is anticipated to involve two main stages: hydrolysis of the amide bond and subsequent metabolism of the resulting D-alanine.

  • Hydrolysis: The amide bond of this compound is likely cleaved by amidohydrolases, such as N-acyl-L-amino-acid amidohydrolase (which may have some activity on D-isomers) or other less specific proteases, to yield benzoic acid and D-alanine.[3]

  • Metabolism of D-alanine: In mammals, the catabolism of D-amino acids is primarily carried out by the flavoenzyme D-amino acid oxidase (DAO; EC 1.4.3.3).[9][10] DAO catalyzes the oxidative deamination of D-alanine to pyruvate (B1213749), ammonia, and hydrogen peroxide.[10] The pyruvate can then enter central carbon metabolism.

The benzoic acid released from the hydrolysis of this compound would then be available to follow the same metabolic pathway as described for hippuric acid formation, ultimately being conjugated with glycine and excreted as hippuric acid.

Comparative Data Presentation

The following tables summarize the key differences in the metabolism of this compound and hippuric acid based on available data and inferred pathways.

Table 1: Key Metabolic Differences

FeatureThis compoundHippuric Acid (n-Benzoylglycine)
Primary Metabolic Process Hydrolysis followed by oxidationSynthesis (conjugation)
Initial Amino Acid D-AlanineGlycine
Key Enzymes Amidohydrolases, D-amino acid oxidase (DAO)Benzoyl-CoA synthetase, Glycine N-acyltransferase (GLYAT)
Primary Metabolic Products Benzoic acid, D-alanine (transient), Pyruvate, Ammonia, H₂O₂Hippuric acid
Ultimate Fate of Benzoyl Group Excreted as hippuric acid (after hydrolysis and re-conjugation with glycine)Excreted as hippuric acid

Table 2: Physicochemical Properties

PropertyThis compoundHippuric Acid
Molecular Formula C₁₀H₁₁NO₃C₉H₉NO₃
Molecular Weight 193.20 g/mol [11]179.17 g/mol [12]
IUPAC Name (2R)-2-benzamidopropanoic acid[1]2-benzamidoacetic acid[1]

Signaling Pathways and Experimental Workflows

To visualize the metabolic processes and experimental approaches, the following diagrams are provided in DOT language.

Metabolic_Pathway_Comparison cluster_NBDA This compound Metabolism cluster_HA Hippuric Acid Metabolism NBDA This compound Benzoic_Acid1 Benzoic Acid NBDA->Benzoic_Acid1 Amidohydrolase D_Alanine D-Alanine NBDA->D_Alanine Amidohydrolase Benzoic_Acid2 Benzoic Acid Benzoic_Acid1->Benzoic_Acid2 Enters same pathway Pyruvate Pyruvate D_Alanine->Pyruvate D-amino acid oxidase (DAO) Ammonia_H2O2 Ammonia + H₂O₂ Pyruvate->Ammonia_H2O2 Oxidative Deamination Benzoyl_CoA Benzoyl-CoA Benzoic_Acid2->Benzoyl_CoA Benzoyl-CoA synthetase Hippuric_Acid Hippuric Acid Benzoyl_CoA->Hippuric_Acid Glycine N-acyltransferase Glycine Glycine Glycine->Hippuric_Acid

Figure 1: Comparative metabolic pathways of this compound and hippuric acid.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Incubation Incubate Substrate (this compound or Benzoic Acid) with Liver Microsomes/S9 fraction Analysis LC-MS/MS Analysis Incubation->Analysis Metabolite_ID Identify and Quantify Metabolites (Hippuric Acid, Benzoic Acid, Alanine) Analysis->Metabolite_ID Administration Administer Compound to Animal Model Sample_Collection Collect Urine and Blood Samples at Timed Intervals Administration->Sample_Collection Extraction Extract Analytes Sample_Collection->Extraction Quantification Quantify Parent Compound and Metabolites by HPLC or LC-MS/MS Extraction->Quantification

Figure 2: General experimental workflow for studying the metabolism of the compounds.

Logical_Relationship Xenobiotic Xenobiotic Metabolism NBDA_Metabolism This compound Metabolism Xenobiotic->NBDA_Metabolism HA_Synthesis Hippuric Acid Synthesis Xenobiotic->HA_Synthesis Hydrolysis Hydrolysis NBDA_Metabolism->Hydrolysis Conjugation Conjugation HA_Synthesis->Conjugation Detoxification Detoxification & Excretion Hydrolysis->HA_Synthesis Releases Benzoic Acid for Hippuric Acid Synthesis DAO_Activity D-amino acid Oxidase Activity Hydrolysis->DAO_Activity Conjugation->Detoxification DAO_Activity->Detoxification

Figure 3: Logical relationship of the metabolic fates.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments.

Protocol 1: In Vitro Hydrolysis of this compound

Objective: To determine the rate of enzymatic hydrolysis of this compound in a liver homogenate.

Materials:

  • This compound

  • Rat or human liver S9 fraction

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound (10 mM) in a suitable solvent (e.g., 50% ethanol).

  • Prepare the incubation mixture in a microcentrifuge tube:

    • 880 µL of 0.1 M phosphate buffer (pH 7.4)

    • 100 µL of liver S9 fraction (protein concentration adjusted to 1 mg/mL)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the this compound stock solution (final concentration 200 µM).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw 100 µL aliquots and transfer to tubes containing 100 µL of ice-cold acetonitrile to stop the reaction.

  • Centrifuge the samples at 10,000 x g for 10 minutes to precipitate proteins.

  • Analyze the supernatant by HPLC to quantify the decrease in this compound and the formation of benzoic acid.

    • Mobile Phase: Acetonitrile and water with 0.1% TFA (gradient elution).

    • Detection: UV at 230 nm.

  • Calculate the rate of hydrolysis from the linear portion of the substrate depletion or product formation curve.

Protocol 2: Quantification of Hippuric Acid in Urine by HPLC

Objective: To measure the concentration of hippuric acid in urine samples.

Materials:

  • Urine samples

  • Hippuric acid standard

  • Methanol (HPLC grade)

  • Ortho-phosphoric acid

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Dilute the supernatant 1:10 with mobile phase.

    • Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

    • Mobile Phase: Methanol:Water (30:70, v/v) adjusted to pH 2.5 with ortho-phosphoric acid.[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Injection Volume: 20 µL.

    • Detection: UV at 228 nm.[13]

  • Calibration:

    • Prepare a stock solution of hippuric acid (1 mg/mL) in the mobile phase.

    • Prepare a series of working standards by diluting the stock solution to cover the expected concentration range in urine.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

  • Analysis:

    • Inject the prepared urine samples.

    • Quantify the hippuric acid concentration in the samples by comparing their peak areas to the calibration curve.

Protocol 3: D-Amino Acid Oxidase (DAO) Activity Assay

Objective: To measure the activity of DAO in a tissue homogenate using D-alanine as a substrate.[10]

Materials:

  • Tissue homogenate (e.g., kidney or brain)

  • D-alanine

  • Peroxidase (HRP)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium phosphate buffer (0.1 M, pH 8.3)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing:

    • 0.1 M Potassium phosphate buffer (pH 8.3)

    • 50 mM D-alanine

    • 10 U/mL Peroxidase

    • 1 mM ABTS

  • Add a known amount of tissue homogenate (e.g., 10-50 µg of protein) to the reaction mixture.

  • Immediately monitor the increase in absorbance at 420 nm at 37°C. This corresponds to the oxidation of ABTS, which is coupled to the production of hydrogen peroxide by DAO.

  • Calculate the enzyme activity based on the molar extinction coefficient of oxidized ABTS (ε₄₂₀ = 36,000 M⁻¹cm⁻¹). One unit of DAO activity is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute.

Conclusion

The metabolic pathways of this compound and hippuric acid, while sharing a common benzoyl moiety, diverge significantly due to the different amino acid conjugates. Hippuric acid is synthesized in a well-defined conjugation pathway, representing a major route for benzoate (B1203000) detoxification. In contrast, this compound is likely subject to hydrolysis, releasing D-alanine, which is then metabolized by D-amino acid oxidase. This fundamental difference in their metabolic processing has important implications for their pharmacokinetics and potential biological activities. The provided experimental protocols offer a starting point for researchers to quantitatively investigate and compare the metabolism of these and similar compounds. Further research, particularly direct comparative pharmacokinetic studies, is needed to fully elucidate the metabolic nuances between these two molecules.

References

A Comparative Guide to Assessing the Purity of Synthesized N-Benzoyl-D-alanine Against a Certified Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized compounds is a critical quality attribute that directly impacts experimental outcomes, product efficacy, and safety. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized N-Benzoyl-D-alanine, a key building block in peptide synthesis, against a certified reference standard. Detailed experimental protocols and data interpretation are provided to ensure accurate and reliable purity determination.

Core Analytical Techniques for Purity Assessment

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. Each technique offers unique insights into the sample's composition, including the presence of impurities, enantiomeric purity, and structural integrity.

Key analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment, particularly for non-volatile compounds. Chiral HPLC is essential for determining the enantiomeric purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation, providing detailed information about the molecular structure and the presence of any structural analogs as impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound, providing evidence of the target molecule's formation.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic functional groups present in the this compound molecule, confirming its chemical identity.[1]

  • Melting Point Analysis: A fundamental technique to assess the purity of a crystalline solid. A sharp melting point range close to the literature value indicates high purity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

HPLC is a highly sensitive technique for separating and quantifying the components of a mixture. For chiral molecules like this compound, a chiral stationary phase is necessary to separate the D- and L-enantiomers and determine the enantiomeric excess (e.e.) of the synthesized product.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and the certified standard into separate 10 mL volumetric flasks.

    • Dissolve the samples in the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and dilute to the mark.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A chiral stationary phase column (e.g., CHIROBIOTIC T, CYCLOBOND).

    • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) with a specific pH. The exact composition should be optimized for the chosen column.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the certified standard solution to determine the retention times of the D- and L-enantiomers.

    • Inject the synthesized sample solution.

    • The purity is calculated based on the peak area percentage of the main peak relative to the total area of all peaks.

    • The enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer) ] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum. Expected signals for N-Benzoyl-DL-alanine in DMSO-d₆ include peaks for the benzoyl protons around δ 7.4–7.9 ppm and the alanine (B10760859) methyl protons at approximately δ 1.4 ppm.[1]

  • ¹³C NMR Spectroscopy:

    • Acquire the ¹³C NMR spectrum to confirm the carbon skeleton of the molecule.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Analysis:

    • Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with an LC system).

    • Acquire the mass spectrum. The expected molecular ion peak for this compound (C₁₀H₁₁NO₃) is at m/z 193.20.[1][2][3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR helps to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

  • Analysis:

    • Acquire the IR spectrum. Key characteristic peaks for N-Benzoyl-DL-alanine include the amide C=O stretch at ~1650 cm⁻¹ and the carboxylic acid O-H stretch in the range of ~2500–3300 cm⁻¹.[1]

Melting Point Analysis

Protocol:

  • Sample Preparation:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube.

  • Analysis:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample slowly and record the temperature range from which the sample starts to melt until it is completely liquid.

Data Presentation and Comparison

The quantitative data obtained from the analyses should be summarized in tables for a clear comparison between the synthesized this compound and the certified standard.

Table 1: HPLC Purity and Enantiomeric Excess Data

ParameterSynthesized this compoundCertified StandardAcceptance Criteria
Retention Time (D-enantiomer) e.g., 8.5 mine.g., 8.5 minMatches Standard
Purity (Area %) e.g., 99.5%> 99.8%≥ 99.0%
Enantiomeric Excess (e.e. %) e.g., 99.2%> 99.9%≥ 99.0%
Major Impurity (Retention Time) e.g., 6.2 minNot Detected< 0.1%

Table 2: Spectroscopic and Physical Data Comparison

TechniqueParameterSynthesized this compoundCertified StandardExpected Value
¹H NMR Chemical Shifts (δ, ppm)Matches expected structureMatches expected structureConforms to structure[5]
MS Molecular Ion (m/z)e.g., 193.07e.g., 193.07193.20[1][2][3][4]
FTIR Key Peaks (cm⁻¹)Conforms to structureConforms to structureAmide C=O (~1650), Acid O-H (2500-3300)[1]
Melting Point Range (°C)e.g., 148-150°Ce.g., 150-151°CSharp range, close to literature

Visualizing the Workflow and Results

Diagrams created using Graphviz can effectively illustrate the experimental workflow and the logic of the purity assessment.

G cluster_synthesis Synthesis and Work-up cluster_analysis Purity Assessment cluster_comparison Comparison cluster_conclusion Conclusion Synthesis Synthesize This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Analysis (Purity & e.e.) Purification->HPLC NMR NMR Spectroscopy (Structure ID) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR MP Melting Point Purification->MP Compare Compare Results HPLC->Compare NMR->Compare MS->Compare FTIR->Compare MP->Compare Standard Certified Standard Standard->Compare Pass Purity Confirmed Compare->Pass Fail Further Purification Required Compare->Fail

Caption: Experimental workflow for purity assessment.

G cluster_criteria Purity Acceptance Criteria Synthesized Synthesized This compound Purity Chemical Purity (e.g., >99%) Synthesized->Purity EnantiomericPurity Enantiomeric Purity (e.g., >99% e.e.) Synthesized->EnantiomericPurity Structure Correct Structure (NMR, MS, FTIR) Synthesized->Structure Physical Physical Properties (Melting Point) Synthesized->Physical Standard Certified Standard Standard->Purity Standard->EnantiomericPurity Standard->Structure Standard->Physical Conclusion Conclusion: Purity Assessment Purity->Conclusion EnantiomericPurity->Conclusion Structure->Conclusion Physical->Conclusion

Caption: Comparison of synthesized product to standard.

Interpretation of Results

A high-purity sample of this compound should exhibit the following characteristics when compared to a certified standard:

  • HPLC: A single major peak with a retention time that matches the standard. The calculated purity should be high (typically >99%), and the enantiomeric excess should also be high, indicating minimal contamination from the L-enantiomer.

  • NMR: The ¹H and ¹³C NMR spectra should be clean, with all peaks corresponding to the structure of this compound and matching the spectrum of the standard. The absence of significant unassigned peaks suggests high purity.

  • MS: The mass spectrum should show a prominent peak at the expected molecular weight, confirming the identity of the compound.

  • FTIR: The IR spectrum should display all the characteristic absorption bands for the functional groups in this compound.

  • Melting Point: A sharp melting point range that is in close agreement with the literature value and the certified standard is indicative of high purity. Impurities tend to broaden and depress the melting point range.

By systematically applying these analytical techniques and comparing the results to a certified standard, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.

References

N-Benzoyl-D-alanine Derivatives: A Comparative Analysis of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. N-Benzoyl-D-alanine derivatives have emerged as a promising class of compounds with potential antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activity of various this compound derivatives, supported by available experimental data. The information is intended to aid researchers in the evaluation and advancement of these compounds as potential drug candidates.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for several N-benzoyl-alanine derivatives against a panel of clinically relevant bacteria. It is important to note that the available data is predominantly for N-benzoyl-DL-alanine or other closely related derivatives, with specific data for this compound derivatives being limited.

CompoundTest OrganismMIC (µg/mL)Reference
Benzoylthiourea α-alanine Staphylococcus aureus15.6[1]
Bacillus subtilis31.2[1]
Escherichia coli62.5[1]
4-Fluorobenzoylthiourea α-alanine Staphylococcus aureus7.8[1]
Bacillus subtilis15.6[1]
Escherichia coli31.2[1]
Benzoylthiourea β-alanine Staphylococcus aureus31.2[1]
Bacillus subtilis62.5[1]
Escherichia coli62.5[1]
4-Chlorobenzoylthiourea β-alanine Staphylococcus aureus15.6[1]
Bacillus subtilis31.2[1]
Escherichia coli62.5[1]
4-Bromobenzoylthiourea β-alanine Staphylococcus aureus15.6[1]
Bacillus subtilis31.2[1]
Escherichia coli62.5[1]
Amino acid-(N-benzoyl) hydrazide derivative (Compound 7b) Escherichia coli-[3]
Amino acid-(N-benzoyl) hydrazide derivative (Compound 8a) Escherichia coli-[2]
(Cu:L),(1:1) of N-Boc-amino acid-(N-nicotinoyl) hydrazide (Compound 6e) Staphylococcus aureusComparable to Ampicillin[3]
(Cd:L),(1:1) of amino acid-(N-benzoyl) hydrazide hydrochloride salt (Compound 7c) Staphylococcus aureusComparable to Ampicillin[2]

Note: A lower MIC value indicates greater antimicrobial activity. The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antimicrobial activity of chemical compounds. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps involved in the broth microdilution assay:

  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • Sterile growth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Stock solutions of the test compounds (this compound derivatives) of known concentration, typically dissolved in a suitable solvent like DMSO.

    • Bacterial inoculum, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution of Test Compounds:

    • Dispense a fixed volume of sterile growth medium into all wells of the microtiter plate.

    • Add a specific volume of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring a fixed volume of the solution from the first well to the second, mixing thoroughly, and repeating this process across the row. This creates a range of decreasing concentrations of the test compound.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well of the microtiter plate with the diluted bacterial suspension, except for the sterility control wells (which contain only broth).

    • Include a growth control well (containing broth and inoculum but no test compound) and a positive control well (containing a known antibiotic).

  • Incubation:

    • Cover the microtiter plate and incubate at a suitable temperature (e.g., 37°C for most bacteria) for a specified period (typically 18-24 hours).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

    • The results can also be read using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solutions of Derivatives D Serial Dilution of Derivatives in Plates A->D B Prepare Bacterial Inoculum E Inoculation of Plates with Bacteria B->E C Prepare 96-well Plates with Broth C->D D->E F Incubation E->F G Visual Inspection for Bacterial Growth F->G H Determine MIC G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Proposed Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

While the precise molecular targets for many this compound derivatives are still under investigation, a plausible mechanism of action is the inhibition of bacterial cell wall synthesis. The structural similarity of these compounds to the D-alanyl-D-alanine dipeptide, a crucial component of the peptidoglycan precursor, suggests that they may act as competitive inhibitors of enzymes involved in this pathway, such as D-alanyl-D-alanine ligase.

mechanism_of_action cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC,D,E L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala D-Alanyl-D-Alanine D_Ala->D_Ala_D_Ala D-Alanyl-D-Alanine Ligase D_Ala_D_Ala->UDP_NAM_pentapeptide MurF Peptidoglycan Peptidoglycan UDP_NAM_pentapeptide->Peptidoglycan Transglycosylase Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Transpeptidase Inhibitor This compound Derivative Inhibitor->D_Ala_D_Ala Competitive Inhibition

Caption: Proposed mechanism of action of this compound derivatives, highlighting the potential inhibition of D-alanyl-D-alanine ligase in the bacterial cell wall synthesis pathway.

Conclusion

The available data suggests that N-benzoyl-alanine derivatives, particularly those incorporating thiourea (B124793) and hydrazide moieties, exhibit promising antimicrobial activity against a range of bacteria. The primary mechanism of action is hypothesized to be the disruption of bacterial cell wall synthesis through the inhibition of key enzymes like D-alanyl-D-alanine ligase. However, further research is imperative to synthesize and evaluate a broader range of this compound derivatives to establish clear structure-activity relationships. Moreover, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways affected by these compounds. Such investigations will be instrumental in optimizing their antimicrobial potency and advancing their development as next-generation antibiotics.

References

Comparative Docking Analysis of N-Benzoyl-D-alanine with Bacterial Cell Wall Synthesizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Silico Evaluation of N-Benzoyl-D-alanine

This compound, a derivative of the non-proteinogenic amino acid D-alanine, serves as a valuable molecular probe in the study of bacterial cell wall biosynthesis. Its structural similarity to the D-alanyl-D-alanine dipeptide, a crucial component of peptidoglycan precursors, makes it an important tool for investigating the active sites of key bacterial enzymes. This guide provides a comparative overview of the molecular docking of this compound and related compounds with its primary protein targets, offering insights supported by available data and detailed experimental protocols.

Data Presentation: A Comparative Look at Binding Affinities

LigandTarget ProteinDocking Score (kcal/mol)Noteworthy Interactions
Amoxicillin PBP2x of S. pneumoniae-7.1 to -8.0Standard β-lactam antibiotic
Various Phenolic Compounds PBP2x of S. pneumoniae-8.4 to -9.9Identified as potential novel inhibitors
ZINC95911396 PBP of S. aureus-10.12Lead compound from a virtual screening study[1]
Compound 19 (Rhenium Complex) PBP2a of S. aureus-9.8Investigated for antibacterial activity[2]
Compound 15 (Rhenium Complex) PBP2a of S. aureus-9.2Investigated for antibacterial activity[2]

It is important to note that lower docking scores generally indicate a higher predicted binding affinity.

Experimental Protocols: Methodologies for In Silico Docking

The following protocols outline the typical steps involved in performing a comparative molecular docking study with this compound and its target proteins. These methodologies are based on commonly used software in the field, such as AutoDock and FlexX.

Protein Preparation

The initial step involves the retrieval and preparation of the target protein's three-dimensional structure.

  • Structure Retrieval: The crystal structure of the target protein, such as a Penicillin-Binding Protein (PBP) or D-alanine:D-alanine ligase (Ddl), is obtained from a protein structure database like the Protein Data Bank (PDB).

  • Protein Clean-up: The downloaded protein structure is prepared by removing any co-crystallized ligands, water molecules, and other heteroatoms that are not relevant to the binding site.

  • Addition of Hydrogen Atoms: Hydrogen atoms, which are often not resolved in crystal structures, are added to the protein.

  • Charge Assignment: Partial charges are assigned to each atom of the protein.

Ligand Preparation

The three-dimensional structure of this compound and any comparative ligands must also be prepared.

  • 2D to 3D Conversion: A 2D representation of the ligand is drawn using chemical drawing software and then converted into a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is subjected to energy minimization to obtain a low-energy, stable conformation.

  • Torsion Angle Definition: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

Molecular Docking

With the prepared protein and ligand, the docking simulation can be performed.

  • Grid Box Definition: A three-dimensional grid is defined around the active site of the target protein. This grid box specifies the search space for the ligand during the docking simulation.

  • Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore different conformations and orientations of the ligand within the defined grid box.

  • Scoring Function: A scoring function is employed to estimate the binding affinity (docking score) for each generated pose of the ligand.

  • Pose Selection: The docking simulation typically generates multiple possible binding poses. The pose with the lowest binding energy is generally considered the most favorable.

Analysis of Results

The final step involves the analysis and interpretation of the docking results.

  • Binding Mode Analysis: The interactions between the ligand and the protein in the best-ranked pose are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Comparative Analysis: The docking scores and binding modes of this compound (or its analogs) are compared with those of other ligands to assess its relative binding affinity and potential as an inhibitor.

Mandatory Visualization

Comparative Docking Workflow

comparative_docking_workflow Comparative Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation define_grid Define Grid Box protein_prep->define_grid ligand_prep Ligand Preparation run_docking Run Docking Algorithm ligand_prep->run_docking define_grid->run_docking analyze_poses Analyze Binding Poses run_docking->analyze_poses compare_scores Compare Docking Scores analyze_poses->compare_scores

Caption: A flowchart illustrating the key stages of a comparative molecular docking study.

Peptidoglycan Biosynthesis Pathway Inhibition

peptidoglycan_synthesis_pathway Targeting Peptidoglycan Biosynthesis d_ala D-Alanine ddl D-alanine:D-alanine ligase (Ddl) d_ala->ddl d_ala_d_ala D-Alanyl-D-Alanine peptidoglycan_precursor Peptidoglycan Precursor d_ala_d_ala->peptidoglycan_precursor pbp Penicillin-Binding Proteins (PBPs) peptidoglycan_precursor->pbp peptidoglycan_synthesis Peptidoglycan Synthesis cell_wall Bacterial Cell Wall peptidoglycan_synthesis->cell_wall ddl->d_ala_d_ala pbp->peptidoglycan_synthesis n_benzoyl_d_ala This compound n_benzoyl_d_ala->ddl Inhibition n_benzoyl_d_ala->pbp Inhibition beta_lactams β-Lactam Antibiotics beta_lactams->pbp Inhibition

Caption: A simplified diagram showing the inhibition of the peptidoglycan synthesis pathway.

References

A Comparative Guide to Confirming the Enantiomeric Purity of N-Benzoyl-d-alanine

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical analytical challenge in the development and quality control of pharmaceuticals, natural products, and research chemicals. For chiral molecules like N-benzoyl-d-alanine, ensuring high enantiomeric excess is paramount, as the biological activity and toxicological profiles of enantiomers can differ significantly. This guide provides a comparative overview of analytical techniques for assessing the enantiomeric purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparison of Primary Analytical Techniques

Chiral HPLC and GC are the most prevalent methods for separating and quantifying enantiomers of amino acid derivatives. The choice between these techniques often depends on factors such as required sensitivity, sample throughput, and available instrumentation.[1]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1]Separation of volatile, derivatized enantiomers on a chiral stationary phase.[1][2]
Sample Prep Direct injection of the dissolved sample is often possible.[1]Derivatization is required to create volatile and thermally stable analytes.[2][3]
Common CSPs Polysaccharide-based (e.g., cellulose, amylose), macrocyclic glycopeptides (e.g., teicoplanin).[1][4][5]Cyclodextrin derivatives, chiral amino acid derivatives (e.g., Chirasil-Val).[1][6][7]
Advantages Wide applicability, numerous commercially available CSPs, robust and reproducible.[1]High resolution and sensitivity, especially when coupled with Mass Spectrometry (MS).[1][8]
Disadvantages Higher cost for chiral columns and solvents.[1]Derivatization step can be time-consuming and risks racemization if not optimized.[1][9]
Detection UV-Vis, Mass Spectrometry (MS).[1]Flame Ionization Detector (FID), Mass Spectrometry (MS).[1]

Experimental Protocol: Chiral HPLC Method

This protocol details a standard approach for the enantiomeric separation of N-benzoyl-alanine using a polysaccharide-based chiral stationary phase, which is a widely adopted method for N-acyl amino acids.[4][10]

Objective: To separate and quantify the D- and L-enantiomers of N-benzoyl-alanine to determine the enantiomeric purity of an this compound sample.

1. Materials and Instrumentation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: A polysaccharide-based CSP, such as CHIRALPAK® IC (tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel).[4]

  • Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., 2-propanol or ethanol), often with an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. A typical starting composition is n-Hexane/2-propanol/TFA (90:10:0.1, v/v/v).[11]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • UV Detection: 220 nm or 254 nm

3. Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a solution of racemic N-benzoyl-DL-alanine to determine the retention times (t R ) of both the D- and L-enantiomers and to calculate the resolution (R s ).

  • Inject the this compound sample to be tested.

  • Identify the peaks corresponding to the D- and L-enantiomers based on the retention times from the racemic standard.

  • Calculate the enantiomeric purity (or enantiomeric excess, % ee) using the peak areas (A) of the D- and L-enantiomers with the following formula: % ee = [(A D - A L ) / (A D + A L )] x 100

Data Presentation: Performance of Chiral Stationary Phases

The choice of chiral stationary phase (CSP) is critical for achieving successful enantiomeric separation. Polysaccharide and macrocyclic glycopeptide-based CSPs are highly effective for amino acid derivatives.[4][5] Below is a table summarizing typical performance data for the separation of N-acyl-alanine enantiomers on different types of CSPs.

Chiral Stationary Phase (CSP)AnalyteSelectivity (α)Resolution (R s )Elution Order
CHIRALPAK® IC (Cellulose-based) [4]N-Fmoc-Alanine> 1.18> 2.2L then D
CHIRALPAK® IA (Amylose-based) [4]N-Fmoc-Phenylalanine> 1.64> 7.41L then D
Ristocetin A (Macrocyclic Glycopeptide) [12]N-Benzoyl-Alanine1.272.51L then D
CHIROBIOTIC® T (Teicoplanin) [5]DL-Alanine (underivatized)1.305.54L then D

Note: Data for N-Fmoc-alanine and underivatized alanine (B10760859) are presented as representative examples of the performance of these columns for similar analytes. Selectivity (α) is the ratio of retention factors of the two enantiomers, and Resolution (R s ) is a measure of the degree of separation between the two peaks.

Workflow for Enantiomeric Purity Determination

The following diagram illustrates the general workflow for confirming the enantiomeric purity of a chiral compound like this compound using a chromatographic method.

G Workflow for Chiral Purity Analysis cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing cluster_result 4. Quantification racemic Prepare Racemic Standard (DL) hplc Chiral HPLC Separation racemic->hplc Inject Standard sample Prepare Test Sample (D) sample->hplc Inject Sample detect UV Detection hplc->detect integrate Peak Integration detect->integrate calculate Calculate Enantiomeric Purity (% ee) integrate->calculate

Caption: Experimental workflow for chiral HPLC analysis.

This guide provides a foundational comparison of methods for determining the enantiomeric purity of this compound. For specific applications, method parameters such as mobile phase composition, temperature, and choice of CSP must be empirically optimized to achieve the desired resolution and accuracy.

References

evaluating the performance of different chiral columns for n-Benzoyl-d-alanine separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Chiral Stationary Phase Performance

The successful separation of enantiomers is a critical step in pharmaceutical development and quality control. N-Benzoyl-alanine, a derivatized amino acid, serves as a common chiral probe for evaluating the performance of various chiral stationary phases (CSPs). This guide provides a comparative overview of different chiral columns for the enantioseparation of N-Benzoyl-d-alanine, with a focus on presenting objective experimental data to aid in column selection and method development.

Performance Comparison of Chiral Columns

The selection of an appropriate chiral column is paramount for achieving baseline separation of enantiomers. The two major classes of CSPs widely employed for the separation of N-derivatized amino acids are macrocyclic glycopeptide-based and polysaccharide-based columns. Below is a summary of their performance for the separation of N-Benzoyl-alanine enantiomers based on available experimental data.

Chiral Stationary Phase (CSP)Commercial Column ExampleMobile Phasek'1 (Retention Factor)α (Separation Factor)Rs (Resolution)Elution OrderReference
Macrocyclic Glycopeptide
TeicoplaninChirobiotic TMethanol/Buffer pH 4.1 (40/60 v/v)0.5113.019-[1]
Teicoplanin AglyconeChirobiotic TAGMethanol/Buffer pH 4.1 (40/60 v/v)1.093.68.0-[1]
Ristocetin A-Dichloromethane/Methanol (99/1 v/v)1.272.511.54L then D[2]
Polysaccharide-Based
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak ADHexane/2-Propanol/TFA (90/10/0.1 v/v/v)Data not availableData not availableData not available-[3]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel ODHexane/2-Propanol/TFA (90/10/0.1 v/v/v)Data not availableData not availableData not available-[3]

Note: The data for polysaccharide-based columns is qualitative, indicating their general applicability for this class of compounds. Direct comparative quantitative data under the same conditions as the macrocyclic glycopeptide columns was not available in the searched literature.

Key Observations

From the available data, macrocyclic glycopeptide columns, particularly the Teicoplanin-based Chirobiotic T , demonstrate exceptionally high enantioselectivity (α = 13.0) and resolution (Rs = 19) for N-Benzoyl-alanine in reversed-phase mode[1]. The Teicoplanin Aglycone (TAG) column also provides good separation, though with lower selectivity and resolution compared to the native teicoplanin phase[1]. The Ristocetin A-based column shows good separation in normal-phase mode, offering an alternative mobile phase system[2].

Polysaccharide-based columns, such as Chiralpak AD and Chiralcel OD , are widely recognized for their broad applicability in separating N-derivatized amino acids[3]. While specific quantitative data for this compound on these columns was not found in the comparative context, they are a primary choice for initial screening in method development due to their proven track record[3]. The separation mechanism on these phases relies on hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving successful and transferable chiral separations. Below are the methodologies for the key experiments cited in this guide.

Separation of N-Benzoyl-alanine on Macrocyclic Glycopeptide Columns

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Columns:

  • Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm

  • Chirobiotic TAG (Teicoplanin Aglycone-based CSP), 250 x 4.6 mm, 5 µm

Mobile Phase:

  • A mixture of Methanol and a pH 4.1 buffer in a 40:60 (v/v) ratio[1]. The buffer is typically prepared with an appropriate acid and its conjugate base (e.g., acetic acid and sodium acetate) to maintain the desired pH.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (typically 20-25 °C)

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The racemic N-Benzoyl-alanine is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Separation of N-Benzoyl-alanine on a Ristocetin A Column

Instrumentation:

  • HPLC system with a UV detector.

Column:

  • Ristocetin A-based CSP, 250 x 4.6 mm, 5 µm

Mobile Phase:

  • A mixture of Dichloromethane and Methanol in a 99:1 (v/v) ratio[2].

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The sample is dissolved in the mobile phase.

Experimental Workflow for Chiral Column Evaluation

The logical process for evaluating and selecting a chiral column for a specific separation is crucial for efficient method development. The following diagram illustrates a typical workflow.

Chiral_Column_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analyte (this compound) Screen_Columns Screen a diverse set of chiral columns (e.g., Polysaccharide, Macrocyclic Glycopeptide) Start->Screen_Columns Screen_Modes Test in different mobile phase modes (Normal Phase, Reversed Phase, Polar Organic) Screen_Columns->Screen_Modes Evaluate_Performance Evaluate Performance Metrics (Resolution, Selectivity, Retention Time) Screen_Modes->Evaluate_Performance Select_Best_Column Select best performing column(s) Evaluate_Performance->Select_Best_Column Optimize_Parameters Optimize mobile phase composition, flow rate, and temperature Select_Best_Column->Optimize_Parameters Validate_Method Validate the optimized method (Robustness, Reproducibility) Optimize_Parameters->Validate_Method Final_Method Final Analytical Method Validate_Method->Final_Method

A typical workflow for chiral column selection and method development.

This guide provides a foundational comparison for the separation of this compound on different chiral columns. For any new analyte, a systematic screening of various CSPs and mobile phase conditions is highly recommended to identify the optimal separation system.

References

A Comparative Analysis of n-Benzoyl-d-alanine and Other N-acyl-D-amino Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of n-Benzoyl-d-alanine and other N-acyl-D-amino acids. While direct comparative studies across a range of assays are limited in publicly available literature, this document synthesizes the existing data to offer insights into their potential applications and biological profiles. The focus is on enzymatic interactions and antimicrobial properties, supported by detailed experimental protocols and visualizations of key biological pathways and assay workflows.

Introduction to N-acyl-D-amino Acids

N-acyl-D-amino acids are a class of molecules characterized by a fatty acid chain linked to the amino group of a D-enantiomer of an amino acid. These compounds are of interest in various fields of research due to the unique properties conferred by the D-amino acid moiety, which can influence metabolic stability and interaction with specific biological targets. While their L-enantiomer counterparts are common in nature, N-acyl-D-amino acids are less studied but hold potential in areas such as enzymology and antimicrobial research. This guide focuses on comparing this compound with other N-acyl-D-amino acids to highlight their similarities, differences, and potential for further investigation.

Comparative Biological Activity

The biological activity of N-acyl-D-amino acids is diverse, with demonstrated effects in enzyme inhibition and antimicrobial action. The following tables summarize the available quantitative data for this compound and selected comparator N-acyl-D-amino acids. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution.

Enzyme Activity and Inhibition

N-acyl-D-amino acids are known substrates and inhibitors of various enzymes, particularly D-aminoacylases and N-acyl-D-amino acid amidohydrolases. These enzymes play a role in the metabolism of D-amino acids.

CompoundEnzymeAssay TypeActivity/Inhibition DataReference
This compound D-aminoacylaseSubstrate ActivityKnown to be a substrate, but specific kinetic data is not readily available.[1]
N-acetyl-D-alanine D-aminoacylase from Alcaligenes xylosoxydansSubstrate Activity (kcat/Km)The F191W mutant of the enzyme showed a 1.5-fold enhanced catalytic efficiency compared to the wild-type.[2]
N-acetyl-D-tryptophan D-aminoacylase from Alcaligenes xylosoxydansSubstrate Activity (kcat/Km)The F191W mutant of the enzyme showed a 15.6-fold enhanced catalytic efficiency compared to the wild-type.[2]
Antimicrobial Activity

Several N-acyl-amino acids have been investigated for their potential as antimicrobial agents. The data below presents the Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound Data not available-
N-(4-Nitrophenyl)-L-proline Escherichia coli> Streptomycin[3]
N-(4-Nitrophenyl)-L-valine Streptococcus pneumoniae> Streptomycin[3]
N-(o-nitrophenyl)cycloamino-2-carboxylic acids (various) Enterobacter cloacae15.6[4]
N-(o-nitrophenyl)cycloamino-2-carboxylic acids (various) Enterococcus faecalis15.6[4]
N-(o-nitrophenyl)cycloamino-2-carboxylic acids (various) Proteus mirabilis15.6[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays relevant to the biological evaluation of N-acyl-D-amino acids.

D-Aminoacylase Activity Assay

This assay measures the enzymatic hydrolysis of an N-acyl-D-amino acid substrate by a D-aminoacylase.

1. Materials:

  • Purified D-aminoacylase

  • N-acyl-D-amino acid substrate (e.g., this compound, N-acetyl-D-alanine)

  • Assay Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5)

  • Stop Solution (e.g., 1 M HCl)

  • Reagents for detecting the released D-amino acid or the acyl group.

2. Procedure:

  • Prepare a stock solution of the N-acyl-D-amino acid substrate in a suitable solvent and dilute to the desired concentrations in Assay Buffer.

  • Add the enzyme solution to the reaction wells of a microplate.

  • Initiate the reaction by adding the substrate solution to the wells.

  • Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific period.

  • Stop the reaction by adding the Stop Solution.

  • Quantify the amount of product formed (D-amino acid or acyl group) using a suitable detection method (e.g., HPLC, colorimetric assay).

  • Calculate the enzyme activity based on the rate of product formation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.

1. Materials:

  • Test compound (e.g., N-acyl-D-amino acid)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to the study of N-acyl-D-amino acids.

N_Acyl_D_Amino_Acid_Metabolism cluster_0 Enzymatic Hydrolysis N-acyl-D-amino acid N-acyl-D-amino acid D-Aminoacylase D-Aminoacylase N-acyl-D-amino acid->D-Aminoacylase + H2O D-amino acid D-amino acid Fatty acid Fatty acid D-Aminoacylase->D-amino acid D-Aminoacylase->Fatty acid

Caption: Enzymatic hydrolysis of N-acyl-D-amino acids.

Enzyme_Inhibition_Assay_Workflow start Start reagent_prep Prepare Enzyme, Substrate, and Inhibitor Solutions start->reagent_prep pre_incubation Pre-incubate Enzyme with Inhibitor reagent_prep->pre_incubation reaction_init Initiate Reaction with Substrate pre_incubation->reaction_init incubation Incubate at Constant Temperature reaction_init->incubation detection Measure Product Formation or Substrate Depletion incubation->detection analysis Calculate % Inhibition and IC50 Value detection->analysis end End analysis->end

Caption: General workflow for an enzyme inhibition assay.

Antimicrobial_Susceptibility_Test_Workflow start Start compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep inoculum_prep Prepare Standardized Bacterial Inoculum start->inoculum_prep inoculation Inoculate Microtiter Plate compound_prep->inoculation inoculum_prep->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Bacterial Growth (Turbidity) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for broth microdilution antimicrobial test.

Conclusion

This guide provides a comparative overview of this compound and other N-acyl-D-amino acids based on currently available data. While this compound is a recognized substrate for D-aminoacylases, there is a notable lack of quantitative data regarding its efficacy in various biological assays compared to other N-acyl-D-amino acids. Compounds with different acyl groups, such as acetyl and nitrophenyl, have shown varied activities, particularly in enzyme interactions and antimicrobial effects. The provided experimental protocols and workflows serve as a foundation for researchers to conduct further comparative studies. Future research focusing on the direct, side-by-side comparison of these compounds in standardized assays is necessary to fully elucidate their structure-activity relationships and therapeutic potential.

References

Safety Operating Guide

Proper Disposal of n-Benzoyl-d-alanine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of n-Benzoyl-d-alanine is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While some safety data sheets (SDS) indicate that this compound is not classified as hazardous under certain regulations, others assign GHS hazard classifications for skin, eye, and respiratory irritation.[1][2][3] Given this variance, a cautious approach to disposal is recommended. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.

Immediate Safety Protocols

Before handling this compound, ensure that all relevant personnel are familiar with its properties and the necessary safety precautions.

Chemical and Physical PropertiesData
Appearance White crystalline solid
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.2 g/mol [1]
Solubility Very slightly soluble in water.
Hazards May cause skin, eye, and respiratory irritation.[1][2][4][5]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear a lab coat.

  • Respiratory Protection: In case of insufficient ventilation, wear a dust mask or a respirator.

Step-by-Step Disposal Procedure

This section outlines the standard operating procedure for the disposal of this compound, from initial waste collection to final removal from the laboratory.

Step 1: Waste Characterization

The first crucial step is to determine if this compound is considered a hazardous waste at your facility.

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for waste disposal protocols. They will have specific guidelines based on local, state, and federal regulations.

  • Review Safety Data Sheets (SDS): Although there can be discrepancies between SDS from different suppliers, they provide a starting point for hazard assessment. Note that one major supplier does not classify this compound as hazardous under the 2012 OSHA Hazard Communication Standard.[3]

  • Default to Caution: In the absence of clear guidance or if there is conflicting information, it is best practice to treat this compound as a hazardous chemical waste.

Step 2: Waste Segregation and Collection

Proper segregation prevents accidental chemical reactions and ensures compliant disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled container for this compound waste. The container must be made of a compatible material (e.g., a high-density polyethylene (B3416737) - HDPE - bucket or drum) and have a secure, tight-fitting lid.

  • Solid Waste Collection:

    • For spills or residual powder, carefully sweep the material to avoid generating dust.

    • Place the collected solid waste, along with any contaminated disposable materials (e.g., weigh boats, paper towels), directly into the designated waste container.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

Step 3: Labeling the Waste Container

Accurate and clear labeling is a legal requirement and essential for safety.

  • Hazardous Waste Label: If treated as hazardous waste, the label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (do not use abbreviations)

    • The CAS number: 1205-02-3

    • The primary hazard(s) (e.g., "Irritant")

    • The accumulation start date (the date the first waste was placed in the container)

  • Non-Hazardous Waste Label: If determined to be non-hazardous by your EHS department, label the container clearly as "this compound Waste" for proper identification.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area within the laboratory pending pickup.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

  • Secondary Containment: It is good practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

Step 5: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers, but this can vary by institution), contact your EHS department to schedule a waste pickup.

  • Documentation: Complete any required waste pickup forms or log entries as per your institution's procedures.

Important Considerations:

  • Drain Disposal: Do not dispose of this compound down the drain.[6][7]

  • Trash Disposal: Do not dispose of this compound in the regular trash unless explicitly approved by your EHS department.[7]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinsate should be collected as hazardous waste. After thorough cleaning, the container can be disposed of as regular laboratory glass or plastic, or as directed by your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated waste_characterization Step 1: Waste Characterization Consult EHS & SDS start->waste_characterization is_hazardous Is it Hazardous Waste? waste_characterization->is_hazardous hazardous_collection Step 2: Collect in a Labeled Hazardous Waste Container is_hazardous->hazardous_collection Yes (or Uncertain) non_hazardous_collection Step 2: Collect in a Labeled Non-Hazardous Waste Container is_hazardous->non_hazardous_collection No (Confirmed by EHS) hazardous_label Step 3: Label as 'Hazardous Waste' with full chemical name and date hazardous_collection->hazardous_label hazardous_storage Step 4: Store in SAA (Closed, Secondary Containment) hazardous_label->hazardous_storage hazardous_disposal Step 5: Contact EHS for Pickup hazardous_storage->hazardous_disposal end End: Waste Removed from Lab hazardous_disposal->end non_hazardous_disposal Follow EHS Instructions for Non-Hazardous Chemical Waste non_hazardous_collection->non_hazardous_disposal non_hazardous_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling n-Benzoyl-d-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for n-Benzoyl-d-alanine.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The recommended PPE and safety measures are summarized in the table below.

Protective EquipmentSpecifications and Usage
Eye Protection Wear safety glasses with side-shields or chemical safety goggles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) are required.[2][3][4] Inspect gloves for integrity before each use.
Skin and Body Protection A lab coat or long-sleeved clothing should be worn to prevent skin contact.[1][2][3]
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[1][2] However, if dust is generated or when handling large quantities, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is recommended.[1][4]
Ventilation Work in a well-ventilated area.[3][4] The use of a fume hood is recommended for procedures that may generate dust.[5]

Safe Handling and Storage Protocol

Handling:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

  • Dispensing: Avoid the formation of dust and aerosols when weighing or transferring the substance.[3][4]

  • Procedure: Avoid contact with skin, eyes, and clothing.[2][3][6] Do not ingest or inhale the substance.[2][6]

  • Hygiene: Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]

Emergency and First-Aid Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][6] Remove contaminated clothing. Seek medical attention if irritation occurs.[2][5]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2][3][6] Seek medical attention.[2][6]
Ingestion Rinse mouth with water and then drink plenty of water.[2][3][6] Do not induce vomiting.[3] Seek medical attention if symptoms occur.[2][6]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3][4] Do not let the chemical enter drains.[3][7]

  • Clean-up: Carefully sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2][4][6]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3] Do not release into the environment.[2][6]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

prep Preparation ppe Don PPE prep->ppe ventilation Ensure Ventilation prep->ventilation handling Handling weigh Weighing/ Dispensing handling->weigh storage Storage procedure Experimental Procedure storage->procedure Retrieve for subsequent use disposal Disposal label Label Waste disposal->label ppe->handling ventilation->handling weigh->procedure cleanup Decontamination & Clean-up procedure->cleanup cleanup->storage cleanup->disposal segregate Segregate Waste label->segregate

Safe Handling Workflow for this compound

Emergency Response Logic

This diagram outlines the decision-making process in the event of an emergency involving this compound.

start Emergency Event exposure Personnel Exposure? start->exposure spill Chemical Spill? exposure->spill No first_aid Administer First Aid (See Table) exposure->first_aid Yes secure_area Secure Area & Assess Spill Size spill->secure_area Yes end End spill->end No seek_medical Seek Medical Attention first_aid->seek_medical seek_medical->spill small_spill Small Spill? secure_area->small_spill cleanup Clean-up Spill (See Protocol) small_spill->cleanup Yes evacuate Evacuate Area & Contact EH&S small_spill->evacuate No cleanup->end evacuate->end

Emergency Response Protocol

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Benzoyl-d-alanine
Reactant of Route 2
n-Benzoyl-d-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.